molecular formula C10H18N2O6 B152195 N-(5-Amino-1-carboxypentyl)iminodiacetic acid CAS No. 129179-17-5

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Cat. No.: B152195
CAS No.: 129179-17-5
M. Wt: 262.26 g/mol
InChI Key: SYFQYGMJENQVQT-UHFFFAOYSA-N
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Description

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O6 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQYGMJENQVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of N-(5-Amino-1-carboxypentyl)iminodiacetic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a molecule of significant interest in biotechnology and pharmaceutical research, is a sophisticated chelating agent engineered for high-affinity binding to divalent metal ions.[1] Its unique structural architecture, derived from the amino acid L-lysine, provides a versatile platform for applications ranging from protein purification to the development of advanced biosensors.[2] This guide provides a comprehensive analysis of its structure, elucidating the relationship between its chemical composition and its functional capabilities. We will explore the core components, three-dimensional conformation, and the mechanistic basis of its utility, particularly in the context of immobilized metal affinity chromatography (IMAC).

Core Structural Identification and Properties

At its essence, this compound is a derivative of L-lysine, where the alpha-amino group has been dicarboxymethylated. This modification transforms the simple amino acid into a powerful tetradentate chelating agent. The systematic IUPAC name for this compound is (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid.[3] It is also widely known by its synonym, Nα,Nα-Bis(carboxymethyl)-L-lysine, often abbreviated as AB-NTA (Aminobutyl-NTA).[2][4]

The structural foundation is the L-lysine molecule, which provides a six-carbon chain (hexanoic acid) with two key amino groups. The modification occurs at the alpha-amino group (the one adjacent to the carboxyl group), where two carboxymethyl groups (-CH₂COOH) are attached, forming a tertiary amine. This creates the iminodiacetic acid (IDA) moiety, which is the primary metal-binding site.[1] The distal amino group at the epsilon-carbon remains free, providing a crucial point for covalent attachment to surfaces or other molecules.[2]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 113231-05-3 (for (5S) form)[3][5]
Molecular Formula C₁₀H₁₈N₂O₆[3][4][5][6]
Molecular Weight 262.26 g/mol [3][4][5]
Appearance White to pale yellowish-white powder[4]
Solubility Soluble in water and DMSO[5]
Canonical SMILES C(CCN)CN(CC(=O)O)CC(=O)O[3][5]
InChIKey SYFQYGMJENQVQT-ZETCQYMHSA-N[3]

Visualizing the Molecular Architecture

To fully appreciate the functionality of this compound, a visual representation of its structure is indispensable. The following diagram illustrates the connectivity of the atoms and the key functional groups.

G cluster_0 Molecular Structure cluster_1 Inherent Properties cluster_2 Application Workflow Lysine L-Lysine Backbone Spacer Flexible Spacer Arm Lysine->Spacer IDA Iminodiacetic Acid Moiety Chelator High-Affinity Metal Chelation IDA->Chelator Amine Terminal Primary Amine Reactive Reactive Conjugation Site Amine->Reactive Metal Metal Ion Charging (e.g., Ni²⁺) Chelator->Metal Surface Surface Functionalization Reactive->Surface Surface->Metal Protein His-Tagged Protein Capture Metal->Protein

Caption: Relationship between structure, properties, and application.

The Chelation Mechanism: A Step-by-Step Perspective

The primary function of this compound is to form stable complexes with divalent metal ions, most notably Nickel (Ni²⁺), Cobalt (Co²⁺), and Copper (Cu²⁺). [1][2]This process is central to its use in purifying proteins engineered with a polyhistidine tag (His-tag).

The mechanism can be broken down as follows:

  • Deprotonation: In a buffered system (typically at or above pH 7.5), the three carboxyl groups are deprotonated, acquiring a negative charge.

  • Coordination: A divalent metal ion (e.g., Ni²⁺) is introduced. The ion is attracted to the electron-rich environment of the IDA moiety.

  • Complex Formation: The Ni²⁺ ion coordinates with the tertiary nitrogen and the oxygen atoms of the three carboxylate groups, forming a stable octahedral complex. Two coordination sites on the nickel ion remain available to interact with electron donor groups.

  • Protein Binding: When a solution containing a His-tagged protein is passed over the Ni²⁺-charged surface, the imidazole side chains of the histidine residues in the tag coordinate with the available sites on the nickel ion, resulting in the specific and reversible immobilization of the protein.

Experimental Protocol: Surface Functionalization for Protein Immobilization

This protocol outlines a standard method for conjugating this compound to an NHS-activated surface, such as a sensor chip or magnetic bead, for subsequent protein capture.

Objective: To create a metal-chelating surface for the specific capture of His-tagged proteins.

Materials:

  • NHS-activated solid support (e.g., glass slide, agarose beads)

  • This compound

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: Phosphate-Buffered Saline (PBS)

  • Metal Charging Solution: 100 mM NiSO₄ in deionized water

Procedure:

  • Reagent Preparation: Prepare a 50 mM solution of this compound in the Coupling Buffer. Ensure complete dissolution.

  • Surface Activation (if required): Follow the manufacturer's instructions to activate the solid support with NHS esters. For pre-activated surfaces, proceed to the next step.

  • Covalent Coupling:

    • Wash the NHS-activated support with ice-cold deionized water to remove preservatives.

    • Immediately add the 50 mM solution of this compound to the support.

    • Incubate for 1-2 hours at room temperature with gentle agitation. This allows the terminal primary amine of the molecule to react with the NHS esters, forming a stable amide bond.

  • Quenching Unreacted Sites:

    • Remove the coupling solution.

    • Add the Quenching Buffer to the support and incubate for 30 minutes at room temperature. This deactivates any remaining NHS esters, preventing non-specific binding in subsequent steps.

  • Washing:

    • Wash the support thoroughly with Wash Buffer (PBS) three times to remove unreacted reagents and byproducts.

  • Metal Ion Charging:

    • Add the 100 mM NiSO₄ solution to the functionalized support.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the support extensively with deionized water to remove unbound nickel ions.

  • Final Equilibration:

    • Equilibrate the support with the appropriate binding buffer (e.g., PBS with 10 mM imidazole) before introducing the His-tagged protein sample. The surface is now ready for use.

Conclusion

The structure of this compound is a prime example of rational molecular design. By modifying a natural amino acid, a bifunctional molecule is created that combines a powerful metal-chelating agent with a reactive handle for surface immobilization. Its lysine backbone provides the necessary spacing and stereochemical definition, while the iminodiacetic acid moiety forms a stable complex with metal ions. This elegant fusion of structural components underpins its widespread and indispensable role in modern bioconjugation and protein science, enabling researchers and drug developers to isolate, purify, and study proteins with high specificity and efficiency.

References

  • This compound. G-Biosciences. [URL: https://www.gbiosciences.com/products/n-5-amino-1-carboxypentyl-iminodiacetic-acid]
  • (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | CAS 113231-05-3. Chemical-Suppliers.com. [URL: https://www.chemical-suppliers.com/cas/113231-05-3.html]
  • This compound 160369-83-5 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC-ACID-160369-83-5.html]
  • (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate | 941689-36-7. Fine & Organics. [URL: https://www.fine-organics.com/product/FA17395/(5s)-n-(5-amino-1-carboxypentyl)
  • This compound | 129179-17-5. Benchchem. [URL: https://www.benchchem.com/product/b5678]
  • This compound, 160369-83-5. BroadPharm. [URL: https://broadpharm.com/products/bp-21387-n-5-amino-1-carboxypentyl-iminodiacetic-acid.html]
  • This compound | C10H18N2O6 | CID 7019830. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7019830]
  • (S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB01073767_EN.htm]
  • N-(5-Amino-1-carboxypentyl)iminodiaceticacid | 129179-17-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61073766.htm]

Sources

An In-Depth Technical Guide to N-(5-Amino-1-carboxypentyl)iminodiacetic Acid: A Versatile Chelating Agent in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a derivative of the amino acid L-lysine, is a powerful quadridentate chelating agent with significant applications across various scientific disciplines. Its ability to form stable complexes with a range of metal ions has made it an invaluable tool in protein purification, peptide synthesis, biosensor development, and even as a modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the practical insights and methodologies required for its successful implementation in a research and development setting.

Part 1: Core Compound Profile

Chemical Identity and CAS Numbers

The formal chemical name for the topic compound is Nα,Nα-Bis(carboxymethyl)-L-lysine . It is also frequently referred to by several synonyms, including (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid and Aminobutyl-NTA.

It is important to note that several CAS (Chemical Abstracts Service) numbers are associated with this compound, which can refer to different forms such as stereoisomers, hydrates, or salts. The most commonly encountered CAS numbers are:

  • 113231-05-3: Refers to the (5S)-stereoisomer, which is the L-lysine form.[1]

  • 941689-36-7: Often designates the hydrate form of the compound.[2]

  • 160369-83-5 and 129179-17-5: Also used to identify this chemical.

For the purposes of this guide, we will primarily focus on the L-stereoisomer, which is the most relevant for biological applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Nα,Nα-Bis(carboxymethyl)-L-lysine is essential for its effective use.

PropertyValue
Molecular Formula C10H18N2O6
Molecular Weight 262.26 g/mol
Appearance White to off-white or pale yellowish powder
Purity Typically ≥97.0% (HPLC)
Melting Point >208 °C
Solubility Soluble in water, DMSO, and DMSO:DMF (1:1)
Storage Stable at ambient temperature, though storage at 2-8°C is recommended for long-term stability

Part 2: Synthesis and Preparation

While commercially available, understanding the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine provides valuable insight into its chemistry and potential modifications. The synthesis is typically achieved through the carboxymethylation of the α-amino group of L-lysine.

Representative Synthesis Protocol

This protocol is a representative method for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.

Materials:

  • L-lysine hydrochloride

  • Bromoacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Ethanol

Procedure:

  • Dissolution: Dissolve L-lysine hydrochloride in deionized water.

  • Alkylation: While maintaining a basic pH (around 10-11) with the addition of NaOH, slowly add a solution of bromoacetic acid. The reaction is typically carried out at an elevated temperature (e.g., 50-60°C) and monitored for completion (e.g., by TLC or HPLC).

  • Neutralization and Purification: Once the reaction is complete, carefully neutralize the mixture with HCl. The solution may be decolorized with activated carbon.

  • Crystallization: The product is typically crystallized from an ethanol/water mixture.

  • Drying: The resulting crystals are filtered, washed with ethanol, and dried under vacuum.

G cluster_synthesis Synthesis Workflow L-lysine L-lysine Reaction Reaction L-lysine->Reaction Bromoacetic_Acid Bromoacetic_Acid Bromoacetic_Acid->Reaction Purification Purification Reaction->Purification Final_Product Nα,Nα-Bis(carboxymethyl)-L-lysine Purification->Final_Product

Caption: A simplified workflow for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.

Part 3: Key Applications

Immobilized Metal Affinity Chromatography (IMAC)

The primary application of Nα,Nα-Bis(carboxymethyl)-L-lysine is in the preparation of affinity chromatography resins for the purification of polyhistidine-tagged (His-tagged) proteins.[1] Its quadridentate nature allows it to securely chelate a metal ion (commonly Ni2+, Co2+, Cu2+, or Zn2+) while leaving two coordination sites available to bind to the histidine residues of the His-tag.

3.1.1. Preparation of Nα,Nα-Bis(carboxymethyl)-L-lysine-Agarose Resin

Materials:

  • Epoxy-activated agarose beads (e.g., Sepharose)

  • Nα,Nα-Bis(carboxymethyl)-L-lysine

  • Coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5)

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffers (e.g., water, 1 M NaCl)

  • Metal salt solution (e.g., 50 mM NiSO4)

Procedure:

  • Resin Activation: Wash the epoxy-activated agarose beads with deionized water.

  • Coupling: Suspend the beads in the coupling buffer containing dissolved Nα,Nα-Bis(carboxymethyl)-L-lysine. Incubate with gentle mixing overnight at room temperature.

  • Blocking: Wash the resin to remove unreacted ligand. Resuspend the beads in the blocking solution and incubate for 4-6 hours to block any remaining active epoxy groups.

  • Washing: Thoroughly wash the resin with water and then with a high salt buffer (e.g., 1 M NaCl) to remove any non-covalently bound material.

  • Metal Charging: Equilibrate the resin with deionized water and then incubate with the metal salt solution to charge the resin with the desired metal ion.

  • Final Wash: Wash the charged resin with water and then with the desired binding buffer for protein purification.

G cluster_resin_prep Resin Preparation Workflow Epoxy_Agarose Epoxy_Agarose Coupling Coupling Epoxy_Agarose->Coupling Add Nα,Nα-Bis(carboxymethyl)-L-lysine Blocking Blocking Coupling->Blocking Add Ethanolamine Metal_Charging Metal_Charging Blocking->Metal_Charging Add Metal Salt (e.g., NiSO4) Final_Resin Metal-Charged Affinity Resin Metal_Charging->Final_Resin

Caption: Workflow for the preparation of a metal-chelate affinity resin.

3.1.2. Protocol for His-Tagged Protein Purification

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Procedure:

  • Column Equilibration: Equilibrate the prepared affinity resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Drug Development: Bitter Taste Receptor Modulation

An exciting application of Nα,Nα-Bis(carboxymethyl)-L-lysine is in the field of drug development as a potent modulator of the bitter taste receptor T2R4. It has been identified as a competitive inhibitor of T2R4 with an impressive IC50 of 59 nM.[3] Furthermore, it acts as an inverse agonist on this receptor, meaning it can reduce its basal activity.[3] This discovery opens up possibilities for using this molecule or its derivatives to modulate bitter taste perception, which can be beneficial in improving the palatability of oral pharmaceuticals.

Peptide Synthesis and Biosensor Applications

Nα,Nα-Bis(carboxymethyl)-L-lysine is also utilized in solid-phase peptide synthesis (SPPS), where its chelating properties can be incorporated into peptides to create metal-binding sites. For biosensor applications, the terminal amino group allows for its covalent attachment to sensor surfaces, such as gold nanoparticles. Once immobilized and charged with a metal ion, it can be used to capture His-tagged proteins or other molecules with metal-binding affinities, enabling detection through various analytical techniques.

Part 4: Quantitative Data and Performance

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its robust chelating properties, coupled with its origins from a natural amino acid, make it suitable for a wide range of applications, from routine protein purification to the more nuanced fields of drug discovery and biosensor engineering. A clear understanding of its chemical characteristics and the practical methodologies for its use, as outlined in this guide, will enable scientists and drug development professionals to fully leverage the potential of this remarkable molecule.

References

  • G-Biosciences. This compound. [Link]

  • Pydi, S. P., et al. (2014). Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. Journal of Biological Chemistry, 289(36), 25054–25066. [Link]

Sources

An In-depth Technical Guide to N-(5-Amino-1-carboxypentyl)iminodiacetic Acid (ACIDA) Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-1-carboxypentyl)iminodiacetic acid (ACIDA), also known as N2,N2-bis(carboxymethyl)-L-lysine, is a functionalized amino acid derivative that has garnered significant interest for its metal-chelating properties. This guide provides a comprehensive technical overview of ACIDA, from its fundamental chemical synthesis and physicochemical characteristics to its applications, particularly as a foundational scaffold for the development of radiopharmaceuticals. We will delve into the coordination chemistry of ACIDA with medically relevant metal ions and explore the evolution from this basic structure to more advanced bifunctional chelators used in modern nuclear medicine for PET and SPECT imaging and targeted radionuclide therapy. This document serves as a resource for researchers and drug development professionals, offering detailed protocols, comparative data, and a forward-looking perspective on the utility of ACIDA and its derivatives in medicine.

Introduction

The precise control of metal ions is a cornerstone of numerous biomedical applications, from contrast agents in magnetic resonance imaging (MRI) to the targeted delivery of therapeutic radionuclides. At the heart of this control are chelating agents, molecules capable of forming stable, multidentate complexes with metal ions.[1] An ideal chelator for in vivo applications must exhibit high affinity and selectivity for the chosen metal ion, form a complex that is kinetically inert under physiological conditions, and possess functional groups for covalent attachment to a targeting biomolecule, such as a peptide or antibody.

This compound (ACIDA): A Lysine-Derived Chelator

This compound (ACIDA) is a derivative of the essential amino acid L-lysine, featuring an iminodiacetic acid (IDA) moiety attached to the alpha-nitrogen.[2] This structure confers upon ACIDA the ability to act as a multidentate ligand, coordinating with metal ions through its nitrogen atoms and the oxygen atoms of its carboxylate groups.[3] The inherent biocompatibility of its lysine backbone, coupled with the chelating capability of the IDA group, makes ACIDA an attractive platform for various biomedical applications.[4]

The structure of ACIDA provides two key functionalities: the IDA group for metal chelation and the terminal amino group on the lysine side-chain, which allows for conjugation to other molecules.[5] This bifunctional nature is a critical attribute for the design of targeted drug delivery systems and imaging agents.

Scope and Purpose of this Guide

This technical guide aims to provide a deep dive into the science of ACIDA. We will begin by examining its synthesis and physicochemical properties. The core of this guide will then focus on its role as a metal chelator, with a particular emphasis on its relevance to the development of radiopharmaceuticals. While ACIDA itself represents a foundational chelating structure, this guide will also bridge the gap to more advanced derivatives that have been engineered for superior performance in clinical applications. By providing detailed protocols and comparative insights, this document is intended to equip researchers and drug development professionals with the knowledge to effectively utilize and innovate upon the ACIDA scaffold.

Synthesis and Physicochemical Characterization of ACIDA

The synthesis of ACIDA and its derivatives requires careful consideration of protecting group strategies to ensure regioselective reactions. The presence of multiple amino and carboxyl groups necessitates a synthetic route that allows for the selective modification of the alpha-amino group while preserving the reactivity of the epsilon-amino group for subsequent conjugation.

Synthetic Routes for ACIDA Derivatives

A common strategy for the synthesis of ACIDA for use in further conjugations, such as in peptide synthesis, involves the use of protected lysine derivatives. A representative synthetic scheme starts with L-lysine with its epsilon-amino group protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Step-by-Step Protocol: Synthesis of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine [1]

  • Starting Material: H-Lys(Boc)-OH (Nε-tert-butyloxycarbonyl-L-lysine).

  • Alkylation: The α-amino group of H-Lys(Boc)-OH is alkylated using a haloacetic acid, typically bromoacetic acid, under basic conditions. The reaction is generally performed in an aqueous medium with a suitable base, such as sodium hydroxide, to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for several hours to drive the dialkylation to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is acidified to protonate the carboxyl groups. The product, N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine, is then isolated, often through extraction or crystallization. Purification can be achieved by recrystallization or chromatography.

A similar strategy can be employed using a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group, yielding N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine.[3] This protected form is also useful in various synthetic applications.[3]

G cluster_synthesis Synthesis of Protected ACIDA H-Lys(Boc)-OH H-Lys(Boc)-OH Reaction Alkylation (aq. NaOH, heat) H-Lys(Boc)-OH->Reaction Bromoacetic_Acid Bromoacetic Acid Bromoacetic_Acid->Reaction Protected_ACIDA N2,N2-Bis(carboxymethyl) -N6-Boc-L-lysine Reaction->Protected_ACIDA

Caption: Synthetic scheme for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Physicochemical Properties

The physicochemical properties of ACIDA are crucial for its function as a chelator and for its behavior in biological systems.

PropertyValue / DescriptionReference
Molecular Formula C10H18N2O6[2]
Molecular Weight 262.26 g/mol [2]
Appearance White to off-white powder[6]
Solubility Soluble in water.
pKa Values Multiple pKa values corresponding to the three carboxyl groups and two amino groups. Specific values are not widely reported in the literature and would need to be determined experimentally.
Lipophilicity (LogP) Expected to be low due to the presence of multiple charged groups at physiological pH, indicating high hydrophilicity.

Metal Chelation Chemistry of ACIDA

The iminodiacetic acid moiety of ACIDA is a well-established chelating group. The nitrogen atom and the two carboxylate groups can form two five-membered chelate rings with a metal ion, leading to thermodynamically stable complexes.[3]

Coordination with Medically Relevant Metal Ions

In the context of drug development, particularly for radiopharmaceuticals, the ability of a chelator to form stable complexes with specific radionuclides is paramount. Key radionuclides for PET and SPECT imaging and therapy include Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr).

While ACIDA possesses the necessary donor atoms to coordinate these metals, the open-chain structure of the IDA group generally leads to lower kinetic inertness compared to macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This has driven the development of more advanced chelators that build upon the fundamental coordinating principles of IDA.

Thermodynamic Stability and Kinetic Inertness

The thermodynamic stability of a metal complex is described by its stability constant (log K), with higher values indicating a stronger metal-ligand interaction.[7] However, for in vivo applications, kinetic inertness—the resistance of the complex to dissociation—is often more critical. An ideal radiometal complex should not release the radionuclide in the body, as this can lead to off-target radiation exposure and poor image quality.

Specific stability constants for ACIDA with many medically relevant metals are not extensively reported in the literature, which itself is an indication that the field has largely moved towards more robust chelating systems for these applications.

Applications in Radiopharmaceutical Sciences: From ACIDA to Advanced Chelators

The primary application of ACIDA-like structures in modern drug development is as bifunctional chelators (BFCs). A BFC is a molecule that can bind a metal ion and be covalently attached to a targeting vector, such as a peptide or antibody. This allows for the targeted delivery of the radiometal to a specific biological target, such as a tumor receptor.

G cluster_workflow Bifunctional Chelator Concept Chelator Chelator (e.g., ACIDA derivative) Linker Linker Chelator->Linker Conjugate Bioconjugate Chelator->Conjugate Biomolecule Targeting Biomolecule (Peptide, Antibody) Linker->Biomolecule Biomolecule->Conjugate Radiometal Radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Radiopharmaceutical Targeted Radiopharmaceutical Radiometal->Radiopharmaceutical Conjugate->Radiopharmaceutical

Caption: Conceptual workflow of a bifunctional chelator in a targeted radiopharmaceutical.

The Evolution to Advanced Chelators: The Case of AAZTA

While ACIDA provides a conceptual basis, research has shown that for demanding applications like in vivo radiometal chelation, more sophisticated structures are required. A prime example is AAZTA (6-[Bis(carboxymethyl)amino]-1,4-bis(carboxymethyl)-6-methyl-1,4-diazepane).[5] AAZTA incorporates an IDA-like functionality within a seven-membered macrocyclic backbone. This pre-organized structure leads to faster radiolabeling kinetics and improved complex stability compared to open-chain chelators.[8]

AAZTA has demonstrated efficient labeling with ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In under mild conditions (room temperature), which is a significant advantage when working with sensitive biomolecules.[5][8]

Step-by-Step Protocol: ⁶⁸Ga-Labeling of a Peptide-Chelator Conjugate

The following is a general protocol for the radiolabeling of a peptide conjugated to a bifunctional chelator, which can be adapted for various chelator-peptide combinations.

  • ⁶⁸Ga Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.[9][10]

  • Buffering: Add a suitable buffer, such as sodium acetate, to the ⁶⁸Ga eluate to adjust the pH to the optimal range for the specific chelator (typically pH 3.5-5.5).

  • Incubation: Add the peptide-chelator conjugate to the buffered ⁶⁸Ga solution. Incubate the reaction mixture at a specified temperature (ranging from room temperature to 95°C, depending on the chelator) for a short period (typically 5-15 minutes).[9]

  • Quality Control: After the incubation period, perform quality control to determine the radiochemical purity of the product. This is commonly done using radio-TLC or radio-HPLC.

  • Purification: If necessary, purify the radiolabeled peptide from unchelated ⁶⁸Ga and other impurities using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

G cluster_radiolabeling ⁶⁸Ga-Radiolabeling Workflow Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute with HCl Generator->Elution Buffering Add Buffer (pH 3.5-5.5) Elution->Buffering Conjugate_Addition Add Peptide- Chelator Conjugate Buffering->Conjugate_Addition Incubation Incubate (5-15 min) Conjugate_Addition->Incubation QC Quality Control (radio-HPLC/TLC) Incubation->QC Purification Purify (SPE) QC->Purification Final_Product Radiolabeled Peptide Purification->Final_Product

Caption: A typical workflow for the ⁶⁸Ga-labeling of a peptide-chelator conjugate.

Future Directions and Conclusion

This compound (ACIDA) represents a foundational and versatile molecule in the field of metal chelation. Its lysine backbone provides a biocompatible scaffold and a convenient handle for conjugation, while the iminodiacetic acid moiety offers fundamental metal-binding capabilities.

While the direct application of ACIDA as a bifunctional chelator for in vivo radiopharmaceutical applications has been largely superseded by more advanced, often macrocyclic, systems like DOTA and AAZTA that offer superior kinetic inertness, the study of ACIDA remains highly relevant. It serves as an excellent model system for understanding the principles of metal coordination and provides a valuable building block in synthetic chemistry for creating more complex molecules with tailored properties.[1]

Future research may focus on incorporating the ACIDA motif into larger, pre-organized structures to enhance stability, or on developing novel conjugation chemistries to attach ACIDA to a wider range of biomolecules. For researchers and drug development professionals, a thorough understanding of the chemistry and properties of ACIDA provides a solid foundation for innovation in the design of targeted imaging and therapeutic agents.

References

  • Liu, S., Li, D., & Wang, F. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(19), 6231. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • G-Biosciences. This compound. Available from: [Link]

  • Astral Scientific. N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. Available from: [Link]

  • Banerjee, S. R., Pullambhatla, M., Byun, Y., et al. (2011). 68Ga-Labeled Inhibitors of Prostate-Specific Membrane Antigen (PSMA) for Imaging Prostate Cancer. Journal of Medicinal Chemistry, 54(17), 6271–6281. Available from: [Link]

  • Anderegg, G., Arnaud-Neu, F., Delgado, R., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77(8), 1445-1495. Available from: [Link]

  • Khan, I., & Khan, A. (2020). Stability Constants of Metal Complexes in Solution. In Modern Applications of Chemical Engineering. IntechOpen. Available from: [Link]

  • Trey, J. E., Boschi, S., & Ruble, G. (2022). Good practices for 68Ga radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry, 7(1), 22. Available from: [Link]

  • ResearchGate. Experimental stability constants for metal(II) chelates with α-amino acids. Available from: [Link]

  • IUPAC. IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Available from: [Link]

  • ResearchGate. Stability constants of complexes with amino acids and cytosine. Available from: [Link]

  • Zhang, Y., Li, Y., Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. Molecules, 28(20), 7111. Available from: [Link]

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The Advent of a Superior Chelating Agent: A Technical Guide to the Discovery and History of Nα,Nα-Bis(carboxymethyl)-L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Purification Perfection

In the landscape of protein science and biopharmaceutical development, the purification of recombinant proteins stands as a cornerstone technology. The ability to isolate a protein of interest from a complex cellular milieu with high purity and yield is paramount for functional studies, structural biology, and therapeutic applications. The advent of affinity chromatography revolutionized this process, and within this domain, Immobilized Metal Affinity Chromatography (IMAC) has emerged as a particularly powerful and widely adopted technique. This guide delves into the discovery and history of a key molecule that significantly advanced the field of IMAC: N-(5-Amino-1-carboxypentyl)iminodiacetic acid, more commonly known as Nα,Nα-Bis(carboxymethyl)-L-lysine. We will explore its rational design, the scientific context of its development, its intrinsic chemical properties, and its enduring impact on protein science.

The Pre-existing Landscape: Limitations of Early IMAC Resins

The principle of IMAC, first described in the 1970s, is predicated on the ability of certain amino acid residues on a protein's surface, notably histidine, to form coordination bonds with transition metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺) that are immobilized on a solid support.[1] Early IMAC resins predominantly utilized iminodiacetic acid (IDA) as the chelating agent to tether the metal ions to the chromatography matrix.

While functional, IDA-based resins had inherent limitations. IDA is a tridentate chelating agent, meaning it forms three coordination bonds with the metal ion.[2] For a metal ion like Nickel(II), which has a coordination number of six, this leaves three coordination sites available to interact with the target protein. This relatively high number of available sites, while facilitating protein binding, also led to a higher degree of non-specific binding from endogenous proteins with exposed histidine residues, compromising the purity of the final eluate.[3] Furthermore, the relatively weak chelation of the metal ion by IDA resulted in significant metal ion leaching during the purification process, which could negatively impact the integrity and function of the target protein and required subsequent removal.[4]

The Innovation of a Quadridentate Chelator: The Discovery of Nα,Nα-Bis(carboxymethyl)-L-lysine

Recognizing the shortcomings of IDA, a team of scientists led by E. Hochuli at Hoffmann-La Roche & Co. Ltd. sought to develop a superior chelating agent. Their work, published in a seminal 1987 paper in the Journal of Chromatography, introduced a "novel nitrilotriacetic acid adsorbent".[5] This new chelator was Nα,Nα-Bis(carboxymethyl)-L-lysine, a derivative of the amino acid lysine, featuring a nitrilotriacetic acid (NTA) moiety.

The key innovation of Nα,Nα-Bis(carboxymethyl)-L-lysine lies in its quadridentate nature. The NTA group forms four coordination bonds with the metal ion, leaving only two sites available for interaction with the polyhistidine tag of the recombinant protein.[6] This seemingly simple modification had profound consequences for the performance of the IMAC resin.

Enhanced Specificity and Reduced Non-Specific Binding

By occupying more of the metal ion's coordination sphere, the NTA-based chelator significantly reduced the likelihood of non-specific interactions with other proteins in the cell lysate.[2] This resulted in a dramatic improvement in the purity of the eluted His-tagged protein. The design was particularly effective for the newly emerging technology of expressing recombinant proteins with a genetically encoded polyhistidine tag (His-tag), a short stretch of six or more histidine residues.[4] The high local concentration of histidine residues in the His-tag could efficiently occupy the two available coordination sites on the Ni-NTA complex, leading to highly selective binding.

Increased Metal Ion Stability and Reduced Leaching

The quadridentate chelation of the metal ion by the NTA group created a much more stable complex compared to the tridentate IDA.[4] This significantly minimized the problematic issue of metal ion leaching during the binding and washing steps of the chromatography process, leading to a cleaner and more reliable purification system.[3]

The development of this novel chelating agent was a pivotal moment in the history of protein purification. It provided a robust and highly specific method for isolating recombinant proteins, which greatly facilitated research in molecular biology, biochemistry, and drug discovery. A subsequent patent application further solidified the utility of N,N-bis(carboxymethyl)-lysine coupled to a solid support for this purpose, while also noting the high cost of this reagent as a driving factor for further innovation.[7]

Chemical Properties and Synthesis

Nα,Nα-Bis(carboxymethyl)-L-lysine is a synthetic amino acid derivative. Its structure combines the backbone of L-lysine with two carboxymethyl groups attached to the α-amino nitrogen, forming the NTA functional group.

PropertyValue
IUPAC Name (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid[8]
Molecular Formula C10H18N2O6[8]
Molecular Weight 262.26 g/mol [8]
CAS Number 113231-05-3[8]

The synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine typically involves the alkylation of the α-amino group of L-lysine with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. The ε-amino group of lysine is typically protected during this reaction and deprotected subsequently.

Illustrative Synthesis Workflow

Synthesis_Workflow Lysine L-Lysine Protected_Lysine ε-Amino Protected L-Lysine Lysine->Protected_Lysine Protection of ε-amino group Alkylation Alkylation with Haloacetic Acid (e.g., Bromoacetic Acid) in basic conditions Protected_Lysine->Alkylation Carboxymethylated_Lysine Protected Nα,Nα-Bis(carboxymethyl)-L-lysine Alkylation->Carboxymethylated_Lysine Deprotection Deprotection Carboxymethylated_Lysine->Deprotection Final_Product Nα,Nα-Bis(carboxymethyl)-L-lysine Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.

Coordination Chemistry and Mechanism of Action

The efficacy of Nα,Nα-Bis(carboxymethyl)-L-lysine as a chelating agent in IMAC is rooted in the principles of coordination chemistry. The NTA moiety, with its central nitrogen atom and three carboxylate groups, acts as a tetradentate ligand, forming a stable octahedral complex with a Ni²⁺ ion.[6]

The Ni-NTA Complex

When immobilized on a chromatography resin, the Nα,Nα-Bis(carboxymethyl)-L-lysine is typically coupled via its ε-amino group through a spacer arm to the solid support. The NTA headgroup then chelates a Ni²⁺ ion, leaving two coordination sites occupied by labile water molecules.

Coordination_Chemistry cluster_Resin Chromatography Resin cluster_Chelator Chelating Ligand Resin Solid Support Spacer Spacer Arm Lysine_Backbone Lysine Backbone (ε-amino linked) Spacer->Lysine_Backbone NTA_group NTA Group (N, COO-, COO-, COO-) Lysine_Backbone->NTA_group Ni_ion Ni²⁺ NTA_group->Ni_ion 4 coordination bonds H2O_1 H₂O Ni_ion->H2O_1 labile H2O_2 H₂O Ni_ion->H2O_2 labile

Caption: Schematic of the immobilized Ni-NTA complex before protein binding.

Interaction with the Polyhistidine Tag

During the purification process, the two labile water molecules are displaced by the imidazole side chains of two histidine residues from the His-tag of the target protein.[7] The binding affinity is significantly enhanced by the chelation effect, where multiple histidine residues in the tag cooperate to bind to the immobilized Ni²⁺ ions. This multivalent interaction is the basis for the high specificity and affinity of the His-tag system.

Elution of the bound protein is typically achieved by introducing a high concentration of a competing ligand, such as imidazole, which displaces the His-tag from the Ni-NTA complex, or by lowering the pH to protonate the imidazole side chains, thereby disrupting their coordination with the nickel ion.

Evolution of Applications

While initially developed for the purification of His-tagged proteins, the unique properties of Nα,Nα-Bis(carboxymethyl)-L-lysine have led to its application in a broader range of biotechnological contexts.

  • Protein Immobilization: The specific and oriented immobilization of His-tagged proteins on Ni-NTA functionalized surfaces is widely used in various analytical techniques, including surface plasmon resonance (SPR) for studying protein-protein and protein-ligand interactions, and on biosensor surfaces.[9]

  • Radiopharmaceuticals: The strong chelating properties of NTA derivatives have been exploited in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications, where stable chelation of a radioisotope is critical.[10]

  • Nanoparticle Functionalization: Nα,Nα-Bis(carboxymethyl)-L-lysine and its derivatives are used to functionalize nanoparticles for targeted drug delivery and diagnostic applications, leveraging the specific interaction with His-tagged biomolecules.[11]

Comparative Analysis with Other Chelating Agents

The superiority of NTA over IDA for IMAC is well-established. However, other chelating agents have also been developed. A brief comparison is provided below:

Chelating AgentDenticityMetal Coordination Sites OccupiedAvailable for Protein BindingMetal Ion LeachingSpecificity
IDA (Iminodiacetic acid)Tridentate33HighLower
NTA (Nitrilotriacetic acid)Quadridentate42LowHigh
TED (Tris(carboxymethyl)ethylenediamine)Pentadentate51Very LowVery High

While TED offers even lower metal leaching and higher specificity, NTA, as embodied by Nα,Nα-Bis(carboxymethyl)-L-lysine, represents a well-balanced "gold standard" for His-tag protein purification, offering a combination of high binding capacity, good specificity, and low metal ion leaching that is suitable for a wide range of applications.[2]

Conclusion: An Enduring Legacy

The discovery and development of Nα,Nα-Bis(carboxymethyl)-L-lysine by Hochuli and his team marked a significant milestone in the history of protein purification. By applying rational design principles based on coordination chemistry, they created a chelating agent that overcame the key limitations of its predecessors. The resulting Ni-NTA affinity matrix became an enabling technology that, in concert with the development of the His-tag, democratized protein purification, making it a routine and highly efficient process in laboratories worldwide. Its impact continues to be felt across the spectrum of life sciences, from fundamental biological research to the development of life-saving biotherapeutics.

References

  • Hochuli, E., Döbeli, H., & Schacher, A. (1987). New metal chelate adsorbent selective for proteins and peptides containing neighbouring histidine residues. Journal of Chromatography A, 411, 177–184. [Link][5]

  • Porath, J., Carlsson, J., Olsson, I., & Belfrage, G. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation. Nature, 258(5536), 598–599. [Link]

  • Hochuli, E., Bannwarth, W., Döbeli, H., Gentz, R., & Stüber, D. (1988). Genetic approach to facilitate purification of recombinant proteins with a novel metal chelate adsorbent. Bio/Technology, 6(11), 1321–1325. [Link]

  • G-Biosciences. This compound. [Link][12]

  • PubChem. This compound. [Link][8]

  • G-Biosciences. (2014). What You Need to Know About NTA and IDA Ligands. [Link]

  • The Wolfson Centre for Applied Structural Biology. Ni-NTA His•Bind® Resins. [Link][6]

  • K-Protein. (2025). Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications. [Link][2]

  • Gu, H., Ho, P. L., Tsang, K. W., Wang, L., & Xu, B. (2006). Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles. Chemical Communications, (18), 1966–1968. [Link][13]

  • United States Patent US 2013/0196395 A1. (2013). Method for binding a polycarboxylic acid to a solid phase. [Link][7]

  • Fine Organics. (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate. [Link][9]

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Spectroscopic Characterization of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-bis(carboxymethyl)-L-lysine, is a lysine derivative of significant interest in various scientific domains.[1][2] Its strong metal-chelating properties make it a valuable tool in affinity chromatography for the purification of histidine-tagged proteins, as well as in the development of radiopharmaceuticals for diagnostic and therapeutic applications.[3][4][5] A thorough understanding of its molecular structure is paramount for its effective application, and this is where spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) become indispensable.

This technical guide provides an in-depth analysis of the NMR and MS data for this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing or planning to utilize this compound in their work. The guide will not only present the spectroscopic data but also delve into the rationale behind the experimental approaches and the interpretation of the obtained spectra, ensuring a comprehensive understanding of the molecule's structural attributes.

Molecular Structure and Properties

A clear visualization of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions.[6] This information allows for the determination of a molecule's molecular weight and can provide insights into its structure through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows the intact molecule to be ionized with minimal fragmentation.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as water:acetonitrile with a small amount of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer equipped with an ESI source is used for analysis.

  • Data Acquisition: The sample solution is infused into the ESI source. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts like the sodium adduct ([M+Na]⁺). A full scan mass spectrum is acquired over a relevant m/z range.

Expected Mass Spectrometry Data

The molecular formula for this compound is C₁₀H₁₈N₂O₆, with a monoisotopic mass of 262.1165 g/mol .[1]

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺263.1238397.19 (for a benzyl-protected derivative)[3]
[M+Na]⁺285.1057419.18 (for a benzyl-protected derivative)[3]

Note: The observed m/z values are for a benzyl-protected derivative as found in the literature. The expected values for the parent compound are calculated based on its molecular formula.

Interpretation of Mass Spectra

The primary goal of the ESI-MS analysis is to confirm the molecular weight of the compound. The presence of a prominent peak corresponding to the [M+H]⁺ ion at m/z 263.1238 would provide strong evidence for the successful synthesis or identification of this compound. The detection of the [M+Na]⁺ adduct at m/z 285.1057 would further corroborate this finding.

A proposed fragmentation pathway for the [M+H]⁺ ion is depicted below. This pathway helps in the structural elucidation by identifying characteristic fragment ions.

parent [M+H]⁺ m/z = 263.12 frag1 Loss of H₂O m/z = 245.11 parent->frag1 frag2 Loss of CO₂ m/z = 219.13 parent->frag2 frag3 Loss of CH₂COOH m/z = 204.11 parent->frag3

Caption: Proposed ESI-MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -COOH, -NH₂).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.[3]

  • Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C NMR spectra. For more detailed structural analysis, two-dimensional NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectroscopic Data

The following table summarizes the expected ¹H NMR chemical shifts for a derivative of this compound, as reported in the literature.[3] The assignments are proposed based on the known effects of substituent groups on proton chemical shifts.

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
7.36-7.20m5HAromatic protons (benzyl protecting group)
4.98s2H-CH₂-Ph
3.41-3.20m5H-N-CH(COOH)-, -N-CH₂-COOH
2.92t2H-CH₂-NH₂
1.58-1.24m6H-(CH₂)₃-

Note: This data is for a benzyl-protected derivative. The signals for the aromatic and benzylic protons would be absent in the unprotected compound.

Interpretation of ¹H NMR Spectra

The ¹H NMR spectrum provides a "fingerprint" of the molecule. The chemical shift of each proton is indicative of its electronic environment. For instance, the protons adjacent to the nitrogen and carboxyl groups are expected to be deshielded and appear at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons giving rise to that signal. The multiplicity (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling between neighboring protons and provides information about the connectivity of the atoms.

A detailed analysis of the multiplicities and coupling constants would allow for the unambiguous assignment of each proton in the molecule's backbone and side chains.

¹³C NMR Spectroscopic Data

While specific ¹³C NMR data for the title compound was not found in the initial search, a typical spectrum would exhibit signals for the carboxyl carbons, the methine and methylene carbons attached to the nitrogen, and the aliphatic carbons of the lysine backbone.

Expected ¹³C NMR Chemical Shift Ranges:

Carbon TypeExpected Chemical Shift (δ) ppm
-COOH170-185
-N-CH(COOH)-50-65
-N-CH₂-COOH45-60
-CH₂-NH₂35-50
-(CH₂)₃-20-40

Conclusion

The spectroscopic data obtained from Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provide a comprehensive structural characterization of this compound. MS analysis confirms the molecular weight, while NMR spectroscopy elucidates the intricate details of the molecular framework. This guide has outlined the standard experimental procedures and provided an interpretation of the expected data, offering a valuable resource for scientists working with this important chelating agent. The combination of these powerful analytical techniques ensures the identity and purity of the compound, which is critical for its successful application in research and development.

References

  • PubChem. This compound. Available from: [Link]

  • G-Biosciences. This compound. Available from: [Link]

  • ResearchGate. A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. Available from: [Link]

  • Finest-Assay. (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate. Available from: [Link]

  • SIELC Technologies. Lysine. Available from: [Link]

  • SciSpace. Liquid Chromatographic Determination of the Total Available Free and Intrachain Lysine in Various Foods. Available from: [Link]

  • ScienceDirect. Discovery of lysine post-translational modifications through mass spectrometric detection. Available from: [Link]

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A Comprehensive Technical Guide to the Safe Handling of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known by its synonyms Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-N,N-diacetic acid, is a specialized chelating agent with significant applications in biotechnology and pharmaceutical research.[1] Its utility as a metal-chelating adsorbent is pivotal for metal ion affinity chromatography, a technique essential for the identification and rapid, single-step purification of gene products expressed as fusion proteins with a polyhistidine tag (His-tag).[1][2] Given its integral role in protein purification and immobilization on various surfaces for advanced assays, a thorough understanding of its safety and handling is paramount for all laboratory personnel.[1]

This guide provides a detailed overview of the critical safety protocols and handling procedures necessary to mitigate risks associated with this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a conservative and robust approach to laboratory safety.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the recognition of the compound's physical and chemical properties. These characteristics influence storage conditions, handling procedures, and emergency response.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₆[3][4]
Molecular Weight 262.26 g/mol [5][2][3]
CAS Number 129179-17-5; 941689-36-7; 113231-05-3[5][3]
Appearance White to off-white or pale yellowish-white solid powder[2]
Melting Point >208°C[5]
Solubility Soluble in water and DMSO[6]
Storage Temperature Varies by supplier; recommendations include 2-8°C and ambient temperature[5][2][4]

Section 2: Hazard Identification and GHS Classification

The classification of this compound presents a notable ambiguity across various supplier safety data sheets (SDS). While some sources do not classify the substance as hazardous under GHS regulations[7], others provide a specific GHS classification indicating potential health risks.[5][3] This discrepancy underscores the importance of treating the substance with a high degree of caution, as its toxicological properties have not been exhaustively investigated.[8]

For the purpose of ensuring maximum safety, this guide adopts the more stringent classification. Researchers should handle this compound as potentially hazardous, adhering to the following GHS guidelines.

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

Data sourced from PubChem and ChemicalBook.[5][3]

Section 3: Risk Assessment and Safe Handling Protocols

A proactive approach to risk mitigation involves a combination of robust engineering controls, appropriate personal protective equipment, and standardized handling procedures.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: Always handle the solid compound and its solutions in a well-ventilated area. A certified chemical fume hood is recommended, especially when weighing the powder or preparing stock solutions, to prevent inhalation of dust.[9]

  • Safety Stations: A safety shower and an eyewash station must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or glasses with side shieldsProtects against dust particles and splashes causing serious eye irritation.[8]
Hand Compatible, chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact which can cause irritation.[8]
Body Laboratory coatProtects against contamination of personal clothing.
Respiratory NIOSH/MSHA or EN 149 approved respiratorRequired if dust is generated and ventilation is inadequate.[8]
Standard Operating Procedure for Handling

Following a systematic workflow is critical for minimizing risk during routine laboratory tasks involving this compound.

Workflow for Weighing and Solubilizing this compound

  • Preparation:

    • Designate a specific work area within a chemical fume hood.

    • Assemble all necessary equipment: analytical balance, weigh paper/boat, spatula, appropriate glassware, and solvent.

    • Ensure the fume hood sash is at the appropriate working height.

  • Donning PPE:

    • Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing:

    • Carefully transfer the desired amount of the solid compound from the storage container to the weigh boat using a clean spatula.

    • Avoid generating dust. If any powder spills, clean it immediately following the spill cleanup protocol (Section 4.2).

    • Securely close the main storage container.

  • Solubilization:

    • Transfer the weighed powder into the designated glassware.

    • Slowly add the desired solvent (e.g., water, DMSO) to the solid.

    • Mix gently to dissolve.

  • Post-Handling:

    • Clean all equipment used.

    • Dispose of any contaminated materials (weigh boat, gloves) in the designated chemical waste stream.

    • Thoroughly wash hands with soap and water after removing gloves.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep1 Designate work area in fume hood prep2 Don PPE (Coat, Goggles, Gloves) prep1->prep2 weigh Weigh powder carefully (Avoid dust generation) prep2->weigh transfer Transfer powder to glassware weigh->transfer add_solvent Add solvent and dissolve transfer->add_solvent clean Clean workspace and equipment add_solvent->clean dispose Dispose of waste properly clean->dispose wash Wash hands thoroughly dispose->wash

Caption: Workflow for Safe Handling.

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or accidental release.

First-Aid Measures

Personnel should be familiar with these procedures before beginning work with the compound.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation 1. Immediately move the exposed person to fresh air. 2. If breathing is difficult or has stopped, perform artificial respiration. 3. Keep the person warm and at rest. 4. Seek immediate medical attention.[10]
Skin Contact 1. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. 2. Remove any contaminated clothing. 3. If irritation persists, seek medical attention.[8][10]
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Consult an ophthalmologist.[8][10]
Ingestion 1. Clean the mouth with water. 2. Call a poison control center or physician immediately for treatment advice. 3. Do not induce vomiting unless instructed to do so by medical personnel.
Accidental Release and Spill Cleanup

A prompt and safe response can prevent a minor spill from escalating.

Protocol for Solid Spills:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Containment and Cleanup:

    • Avoid generating dust. Do not use a dry brush or compressed air.

    • Gently cover the spill with an inert absorbent material.

    • Mechanically recover the product (e.g., sweep or scoop) and place it into a suitable, labeled container for chemical waste disposal.[9]

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towel.

    • Clean the area with soap and water.

  • Disposal: Dispose of all contaminated cleaning materials and PPE as hazardous waste.

G decision decision start Spill Detected alert Alert others & Secure Area start->alert ppe Don appropriate PPE (Gloves, Goggles, Respirator) alert->ppe check_dust Is dust being generated? ppe->check_dust cover Gently cover with inert absorbent material check_dust->cover Yes collect Mechanically collect spill into waste container check_dust->collect No cover->collect decon Decontaminate spill area collect->decon dispose Dispose of all waste decon->dispose end Cleanup Complete dispose->end

Caption: Spill Response and Cleanup Procedure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide (CO₂).[9]

  • Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9]

Section 5: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure laboratory and environmental safety.

Storage Conditions
  • Container: Keep the container tightly closed and store in a dry place.[9]

  • Location: Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

  • Temperature: Adhere to the supplier's recommendation. If no specific temperature is provided, storage at 2-8°C is a common and conservative practice for such reagents.[5]

Waste Disposal
  • All waste, including the chemical itself and any contaminated materials (e.g., gloves, weigh boats, paper towels), must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the contents and container at an approved waste disposal plant.[9] Do not allow the product to enter drains or soil.[8]

Conclusion

This compound is an invaluable tool in modern bioscience research. While some data sheets may not classify it as hazardous, the existence of GHS warnings from authoritative sources necessitates a cautious and informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers can effectively mitigate potential risks. A culture of safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of responsible and successful scientific inquiry.

References

  • G-Biosciences. Safety Data Sheet: this compound. [Link]

  • PubChem. This compound | C10H18N2O6 | CID 7019830. [Link]

  • G-Biosciences. (2019-06-28). Safety Data Sheet: this compound. [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • G-Biosciences. This compound. [Link]

  • Carl ROTH. (2025-03-17). Safety Data Sheet: (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate ≥95 %. [Link]

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Chemical-Suppliers. (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | CAS 113231-05-3. [Link]

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Methodological & Application

Protocol for using N-(5-Amino-1-carboxypentyl)iminodiacetic acid in protein purification.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Yield Purification of Polyhistidine-Tagged Proteins Using N-(5-Amino-1-carboxypentyl)iminodiacetic Acid (IDA) Affinity Chromatography

Abstract

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins engineered to feature a polyhistidine tag (His-tag).[1][2] The efficacy of IMAC is critically dependent on the chelating ligand used to immobilize the transition metal ions. This guide provides an in-depth analysis and a detailed protocol for using resins functionalized with this compound, a specific form of Iminodiacetic acid (IDA). We will explore the mechanistic principles of IDA-based purification, its performance characteristics in comparison to Nitrilotriacetic acid (NTA), and provide a robust, field-proven protocol for maximizing the yield and purity of your target protein.

The Principle of IMAC and the Role of the Chelating Ligand

IMAC leverages the natural affinity of specific amino acid side chains, primarily the imidazole ring of histidine, for transition metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺).[1][3] In this method, a resin is functionalized with a chelating agent that immobilizes these metal ions, which then act as bait to capture His-tagged proteins from a complex mixture like a cell lysate.[2][4]

The choice of the chelating ligand is a critical determinant of the purification outcome, directly influencing binding capacity, purity, and metal ion stability. The two most prevalent ligands in commercial IMAC resins are Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA).[5] this compound is a lysine-derived form of IDA, sharing its core tridentate chelating structure.

Mechanistic Differences: IDA vs. NTA

The fundamental difference between IDA and NTA lies in their denticity—the number of coordination sites they use to bind a metal ion.

  • Iminodiacetic Acid (IDA): As a tridentate ligand, IDA coordinates the metal ion via one nitrogen atom and two carboxyl groups.[6][7] This leaves three of the metal ion's six coordination sites available to interact with the imidazole rings of the His-tag.[7]

  • Nitrilotriacetic Acid (NTA): As a tetradentate ligand, NTA uses four sites (one nitrogen and three carboxyl groups) to bind the metal ion more tightly.[8][9] This leaves only two coordination sites available for protein binding.[9]

This structural distinction leads to a critical trade-off between yield and purity. The greater number of available binding sites on IDA-charged resins often results in a higher protein binding capacity.[5][6] However, the weaker coordination of the metal ion makes IDA resins more prone to metal leaching and potentially higher non-specific binding compared to the more robust NTA resins.[4][10]

Key Performance Characteristics

The choice between an IDA-based or NTA-based resin should be guided by the specific goals of the purification. If the priority is maximizing protein yield for applications where absolute purity is secondary, IDA is often an excellent and cost-effective choice.[6] For applications requiring the highest purity, such as crystallography, NTA is typically preferred.[5][6]

Table 1: Comparative Analysis of IDA and NTA Resins

FeatureIminodiacetic Acid (IDA)Nitrilotriacetic Acid (NTA)Rationale & Causality
Coordination Sites Tridentate (3-point binding)[6][8]Tetradentate (4-point binding)[6][8]NTA's extra carboxymethyl group provides a stronger, more stable chelation of the metal ion.
Protein Binding Sites Three available sites[7]Two available sites[9]Fewer ligand-metal bonds leave more sites open for interaction with the His-tag.
Binding Capacity Generally Higher[10]Generally Lower[10]More available binding sites per immobilized ion can lead to higher overall protein capture.
Purity of Eluted Protein Good, but may have higher non-specific binding[8][10]Generally Higher[8][10]The tighter metal coordination by NTA reduces non-specific interactions from other proteins.
Metal Ion Leaching Higher potential[4][10]Significantly Lower[10]Weaker tridentate chelation makes the metal ion more susceptible to stripping by chelators or reducing agents.
Resistance to Agents More sensitive to EDTA and DTT[6]More robust against EDTA and DTT[6]Stronger chelation by NTA protects the metal ion from being stripped by competing agents.
Elution Conditions Requires lower imidazole concentrations[4]Requires higher imidazole concentrationsThe protein's interaction with three sites is more easily disrupted by a competitive ligand than its interaction with two.
Cost Generally less expensive[4][6]Generally more expensiveThe synthesis and coupling chemistry for NTA resins are typically more complex.

Experimental Workflow for Protein Purification

The following diagram illustrates the standard workflow for purifying a His-tagged protein using an IDA-functionalized resin.

IMAC_Workflow cluster_prep Preparation cluster_purification Purification Cycle cluster_post Post-Purification Resin_Prep 1. Resin Preparation & Metal Charging Column_Pack 2. Column Packing & Equilibration Resin_Prep->Column_Pack Load 4. Sample Loading Column_Pack->Load Sample_Prep 3. Sample Preparation (Clarified Lysate) Sample_Prep->Load Wash 5. Wash Step (Remove Impurities) Load->Wash Elute 6. Elution (Collect Target Protein) Wash->Elute Analysis 7. Analysis (SDS-PAGE, etc.) Elute->Analysis Regen 8. Resin Regeneration & Storage Elute->Regen

Caption: Workflow for His-tagged protein purification using IMAC.

Detailed Step-by-Step Protocol

This protocol is designed for purifying His-tagged proteins under native conditions using a gravity-flow column.

Materials and Reagents
  • Resin: this compound coupled to agarose beads.

  • Metal Charging Solution: 50-100 mM NiSO₄ (or CoCl₂, CuCl₂, ZnCl₂) in deionized water.

  • Binding Buffer: 50 mM Sodium Phosphate, 300-500 mM NaCl, 10-20 mM Imidazole, pH 7.4-8.0.

    • Causality: The phosphate buffer maintains a stable pH where histidine is charged. High NaCl minimizes non-specific ionic interactions. Low-level imidazole prevents weakly-binding contaminants from attaching to the resin.[3][11]

  • Wash Buffer: 50 mM Sodium Phosphate, 300-500 mM NaCl, 20-40 mM Imidazole, pH 7.4-8.0.

    • Causality: Increasing the imidazole concentration removes more non-specifically bound proteins without eluting the target His-tagged protein.[1]

  • Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 7.4-8.0.

    • Causality: The high concentration of imidazole directly competes with the His-tag for binding to the immobilized nickel ions, thus displacing and eluting the target protein.[12]

  • Stripping Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 50 mM EDTA, pH 8.0.

  • Clarified Cell Lysate: Containing the His-tagged protein of interest.

Step 1: Resin Preparation and Metal Ion Charging

(If using uncharged resin)

  • Measure the required volume of resin slurry (e.g., 2 mL of a 50% slurry for a 1 mL resin bed).

  • Wash the resin with 5-10 column volumes (CV) of deionized water to remove the storage solution (e.g., 20% ethanol).[13]

  • Add 2 CV of the Metal Charging Solution (e.g., 100 mM NiSO₄) to the resin.[10]

  • Incubate on a rocker for 15-30 minutes at room temperature. The resin should turn a characteristic color (e.g., light blue for Ni²⁺).[14]

  • Wash the resin with 5-10 CV of deionized water to remove unbound metal ions.[14] The resin is now charged and ready for equilibration.

Step 2: Column Packing and Equilibration
  • Pour the charged resin slurry into a gravity-flow column. Allow the storage buffer to drain and the resin to settle into a uniform bed.

  • Equilibrate the packed resin by washing with 5-10 CV of Binding Buffer.[13] This ensures the resin environment matches the conditions of the protein sample for optimal binding.

Step 3: Sample Preparation and Loading
  • Prepare the cell lysate in a buffer compatible with the Binding Buffer. Ensure the lysate is clarified by centrifugation (e.g., >10,000 x g for 30 minutes) and/or filtration (0.45 µm filter) to prevent column clogging.[14][15]

  • Load the clarified lysate onto the equilibrated column. A slow flow rate (0.5-1 mL/min for a 1 mL column) is recommended to maximize the interaction time between the His-tagged protein and the resin.[12][13]

  • Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the resin.

Step 4: Washing
  • Wash the column with 10-20 CV of Wash Buffer.

  • Monitor the absorbance of the wash effluent at 280 nm (A₂₈₀). Continue washing until the A₂₈₀ returns to baseline, indicating that all unbound and weakly-bound proteins have been removed.

  • Collect wash fractions for analysis to confirm that the target protein was not prematurely eluted.

Step 5: Elution
  • Apply the Elution Buffer to the column. Since IDA resins often require lower imidazole concentrations for elution, a step gradient can be effective.[4] For example, use steps of 50, 100, and 250 mM imidazole.

  • Collect the eluate in fractions (e.g., 1 mL fractions for a 1 mL column).[13]

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.

Step 6: Resin Regeneration and Storage
  • To reuse the resin, strip the bound metal ions by washing with 5 CV of Stripping Buffer (containing EDTA). The resin will lose its color.[13]

  • Wash thoroughly with 10 CV of deionized water to remove all traces of EDTA.

  • The resin can now be recharged with metal ions (return to Step 1) or stored in 20% ethanol at 4°C for future use.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for IDA-Based Protein Purification

ProblemPossible Cause(s)Recommended Solution(s)
Target protein is in the flow-through His-tag is inaccessible: The tag may be buried within the folded protein.[16]Perform the purification under denaturing conditions (e.g., with 6-8 M Urea) to expose the tag.[16]
Binding conditions are incorrect: pH is too low (histidine not charged), or imidazole in binding buffer is too high.[16]Ensure Binding Buffer pH is 7.4-8.0. Reduce or remove imidazole from the Binding Buffer.[16]
Low yield of eluted protein Premature elution: Wash conditions are too stringent (imidazole too high).Reduce the imidazole concentration in the Wash Buffer.
Protein precipitation on the column: High protein concentration or inappropriate buffer conditions.[15]Reduce the amount of lysate loaded. Elute with a linear gradient instead of a step to reduce protein concentration in the eluate.[15]
Metal ion stripping: Presence of chelators (EDTA) or high concentrations of reducing agents (DTT) in the lysate.[5][6]Dialyze the sample against a buffer without these agents before loading. Note that IDA is more sensitive than NTA.
Contaminants in the eluate Insufficient washing: Not enough Wash Buffer was used.Increase the wash volume to 20 CV or until the A₂₈₀ is at baseline.
Non-specific binding: Some host proteins have histidine-rich patches.[9]Increase the imidazole concentration in the Wash Buffer (e.g., from 20 mM to 40 mM). Add a non-ionic detergent (e.g., 0.1% Triton X-100) or increase NaCl concentration to disrupt non-specific interactions.[13][15]
Contaminants associated with target protein: Chaperones or other binding partners are co-purifying.[15]Add ATP (2-5 mM) to the lysate to dissociate chaperones. Increase salt or add mild detergents to the wash buffer.[15]

References

  • Differences of NTA & IDA. (n.d.). Cube Biotech. [Link]

  • What You Need to Know About NTA and IDA Ligands. (2014, August 18). G-Biosciences. [Link]

  • NTA vs. IDA: a tale of two ligands. (n.d.). Cube Biotech. [Link]

  • Ni2+-IDA Metal Chelate Agarose Resin - Technical Datasheet. (n.d.). Generon. [Link]

  • Purification of His-tag proteins. (n.d.). MACHEREY-NAGEL. [Link]

  • Ni-IDA Resin General Protocol. (n.d.). Pars Tous. [Link]

  • Purification of His-Tag Proteins. (n.d.). David Andrews Lab, McMaster University. [Link]

  • Profinity™ IMAC Resins Instruction Manual. (n.d.). Bio-Rad. [Link]

  • His-Tag Purification. (n.d.). Bio-Rad. [Link]

  • Purification of Proteins Using Polyhistidine Affinity Tags. (2009). Methods in Enzymology. Published by NIH. [Link]

  • Protein purification troubleshooting guide. (n.d.). GE Healthcare. [Link]

  • PurKine™ His-Tag Protein Purification Kit (Ni-NTA). (n.d.). Abbkine. [Link]

  • Protein purification. (n.d.). Roche Applied Science. [Link]

  • Protein Purification by Affinity Chromatography. (n.d.). Sino Biological. [Link]

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Applications of N-(5-Amino-1-carboxypentyl)iminodiacetic acid in affinity chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of N-(5-Amino-1-carboxypentyl)iminodiacetic acid in Affinity Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview and detailed protocols for the use of this compound, a specialized chelating agent, in the field of affinity chromatography. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for high-specificity protein purification and surface immobilization applications.

Introduction: Beyond Conventional IMAC Chelators

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins, most notably those engineered with a polyhistidine (His)-tag.[1] The principle relies on the coordination chemistry between specific amino acid residues, primarily histidine, and a transition metal ion (e.g., Ni²⁺, Co²⁺) that is immobilized on a solid support via a chelating ligand.[2][3] While traditional chelators like Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA) are widely used, advanced applications demand chelators with enhanced properties.[4]

This compound, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or AB-NTA, is a sophisticated chelating agent built upon a lysine amino acid backbone.[5] This structure incorporates an iminodiacetic acid (IDA) headgroup for metal chelation and a lysine-derived spacer arm that terminates in a primary amine. This unique architecture not only facilitates effective metal ion capture for protein purification but also provides a reactive handle for covalent attachment to a wide variety of surfaces, making it a versatile tool for modern proteomics and biosensor development.[6]

The Core Principle: Mechanism of Chelation and Protein Interaction

The functionality of AB-NTA in affinity chromatography is rooted in its dual-purpose structure.

  • Metal Chelation: The N,N-bis(carboxymethyl)amino moiety functions as a tetradentate chelator, similar to NTA.[7] It occupies four of the six coordination sites of a metal ion like Nickel(II), leaving two sites free to interact with the imidazole side chains of histidine residues in a His-tag.[7][8] This stable, yet reversible, interaction is the basis for the selective capture of His-tagged proteins.

  • Protein Binding: A polyhistidine tag, typically comprising six to ten histidine residues, presents multiple imidazole rings. These rings act as electron donors, forming coordinate bonds with the partially vacant d-orbitals of the chelated Ni²⁺ ion. The cooperative binding of multiple histidines results in a high-affinity interaction that can withstand stringent washing conditions, leading to high-purity protein preparations.[1][9]

The diagram below illustrates the fundamental chemistry of AB-NTA in capturing a His-tagged protein.

G cluster_0 AB-NTA Ligand cluster_1 IMAC Principle AB_NTA This compound (AB-NTA) Lysine Lysine Backbone (Spacer Arm) AB_NTA->Lysine IDA_Head Iminodiacetic Acid (Chelating Group) AB_NTA->IDA_Head Metal Nickel Ion (Ni²⁺) AB_NTA->Metal Chelation Amine Primary Amine (Coupling Point) Lysine->Amine Matrix Chromatography Matrix (e.g., Agarose Bead) Matrix->AB_NTA Covalent Linkage HisTag His-Tagged Protein Metal->HisTag Coordinate Bond G cluster_workflow Surface Functionalization Workflow Start Sensor Surface (e.g., Carboxymethyl Dextran) Activate 1. EDC/NHS Activation Start->Activate Couple 2. AB-NTA Coupling Activate->Couple Charge 3. Ni²⁺ Charging Couple->Charge Immobilize 4. His-Tag Protein Capture Charge->Immobilize

Sources

The Strategic Use of NTA in Surface Plasmon Resonance: A Guide to His-Tagged Protein Immobilization and Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the real-time, label-free analysis of molecular interactions, Surface Plasmon Resonance (SPR) stands as a powerful and indispensable technology.[1][2][3] The success of any SPR experiment, however, is fundamentally tethered to the strategy employed for immobilizing one of the interactants—the ligand—onto the sensor chip surface.[4][5] Among the diverse array of immobilization chemistries available, the use of N-(5-Amino-1-carboxypentyl)iminodiacetic acid, commonly known as Nitrilotriacetic acid (NTA), has emerged as a cornerstone technique for the oriented and reversible capture of histidine-tagged (His-tagged) proteins.[6][7]

This comprehensive guide provides an in-depth exploration of NTA-based sensor surfaces in SPR, moving beyond a mere recitation of steps to elucidate the underlying principles and rationale that govern successful experimental design and execution. Herein, we will delve into the mechanistic intricacies of NTA-metal ion chelation, provide detailed protocols for ligand immobilization and regeneration, and discuss the critical parameters that ensure high-quality, reproducible data.

The Principle of NTA-Mediated Immobilization: A Tale of Coordination Chemistry

The utility of NTA in SPR is rooted in its ability to act as a tetradentate chelating agent, meaning it can form four coordinate bonds with a single metal ion.[8] In the context of SPR sensor chips, the NTA moiety is covalently attached to the sensor surface, typically a carboxymethylated dextran matrix.[9] The experimental workflow begins with the introduction of a solution containing divalent metal ions, most commonly nickel (Ni²⁺), which are captured by the immobilized NTA.[8][10] This Ni²⁺-NTA complex presents two remaining coordination sites that are available to interact with electron-donating groups.[8]

This is where the elegance of the His-tag comes into play. Proteins engineered to express a sequence of consecutive histidine residues (e.g., a hexahistidine or His₆-tag) at their N- or C-terminus can be readily captured by the Ni²⁺-NTA surface.[10] The imidazole side chains of the histidine residues act as potent electron donors, forming coordinate bonds with the chelated nickel ions.[8][10] This interaction is both specific and reversible, providing a powerful means to immobilize proteins in a defined orientation, a crucial factor for ensuring the accessibility of their binding sites to the analyte in solution.[6][9]

Caption: Workflow of NTA-mediated protein immobilization and subsequent analyte binding in SPR.

Optimizing Ligand Capture: Key Considerations

The stability and activity of the immobilized His-tagged protein are paramount for obtaining reliable kinetic and affinity data. Several factors influence the success of the capture step:

ParameterRecommendationRationale
His-Tag Length Deca-His (10xHis) or Double-His tags are often preferable to Hexa-His (6xHis) tags.[4][5]Longer or multiple His-tags can provide a more stable interaction with the Ni²⁺-NTA surface, reducing ligand dissociation during the experiment.[4][5] Hexa-His tagged proteins may exhibit rapid dissociation, making reliable measurements challenging.[4][5]
Ligand Concentration Typically 10–50 µg/mL.[11][12]This concentration range is generally sufficient to achieve an adequate immobilization level for most applications. The optimal concentration may need to be determined empirically for each specific protein.
Immobilization Level Dependent on the molecular weights of the ligand and analyte.For small molecule analytes, a higher ligand density is often required to generate a sufficient binding signal.[13] Conversely, for large protein analytes, a lower ligand density can minimize mass transport limitations.
Buffer Composition Avoid chelating agents (e.g., EDTA) and high concentrations of imidazole in the ligand and running buffers.EDTA will strip the Ni²⁺ ions from the NTA surface, while imidazole will compete with the His-tag for binding to the Ni²⁺-NTA complex.[6][9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for the use of NTA sensor chips in SPR. It is essential to consult the specific guidelines provided by your SPR instrument and sensor chip manufacturer, as operational details may vary.

Protocol 1: Surface Preparation and Ligand Immobilization

This protocol outlines the steps for charging the NTA sensor surface with Ni²⁺ ions and capturing the His-tagged ligand.

  • System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).

  • Surface Activation (Ni²⁺ Charging):

    • Prepare a solution of 500 µM NiCl₂ in running buffer.

    • Inject the NiCl₂ solution over the NTA sensor surface at a flow rate of 10-20 µL/min.[6] A successful injection should result in a baseline increase of approximately 40 Resonance Units (RU).[6]

  • Ligand Injection:

    • Prepare the His-tagged protein ligand in running buffer at the desired concentration (e.g., 10-50 µg/mL).

    • Inject the ligand solution over the Ni²⁺-charged NTA surface. The association of the ligand with the surface will be observed as an increase in the SPR signal.

  • Stabilization:

    • Once the desired immobilization level is reached, allow the baseline to stabilize by flowing running buffer over the surface. A slight dissociation of the ligand may be observed initially as lower affinity interactions are disrupted.[6]

Protocol 2: Analyte Interaction Analysis

With the ligand successfully immobilized, the interaction with the analyte can be measured.

  • Analyte Preparation: Prepare a series of analyte concentrations in running buffer. It is crucial to perform a buffer-matched serial dilution to minimize bulk refractive index effects.

  • Analyte Injection:

    • Inject the analyte solutions sequentially, starting with the lowest concentration, over the immobilized ligand surface.

    • Each injection cycle should consist of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Data Collection: Record the SPR sensorgram for each analyte concentration. The resulting data can be used to determine kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ).

Protocol 3: Surface Regeneration

A key advantage of NTA-based immobilization is the ability to regenerate the sensor surface, allowing for its reuse.[9][14]

  • Regeneration Solution: Prepare a regeneration solution capable of stripping the His-tagged ligand and Ni²⁺ ions from the NTA surface. A common and effective regeneration solution is 350 mM EDTA.[15] In some cases, a combination of EDTA and imidazole, or a mild acid wash, may be necessary for complete regeneration.[16][17][18]

  • Regeneration Injection:

    • Inject the regeneration solution over the sensor surface. This will cause a sharp decrease in the SPR signal as the ligand and metal ions are removed.

    • Following the regeneration injection, the surface can be recharged with Ni²⁺ and a fresh batch of ligand can be immobilized for subsequent experiments.

Caption: Experimental workflow for a typical SPR experiment using an NTA sensor chip.

Applications in Drug Discovery and Beyond

The robust and versatile nature of NTA-mediated immobilization has made it a widely adopted strategy in various research and development areas, particularly in drug discovery.[19][20][21]

  • Fragment-Based Drug Discovery (FBDD): The ability to easily regenerate the sensor surface and immobilize fresh protein for each experiment is highly advantageous in FBDD, where the interactions of very small molecules are being screened.[14] This ensures that the target protein remains fully active throughout the screening campaign.

  • Antibody-Antigen Interaction Analysis: NTA-based immobilization allows for the oriented capture of His-tagged antigens, facilitating the characterization of antibody binding kinetics and affinity.

  • Protein-Protein Interaction Studies: The specific and stable immobilization of His-tagged proteins provides a reliable platform for investigating the intricacies of protein complex formation.[22]

Troubleshooting and Advanced Considerations

While NTA-based immobilization is a powerful technique, potential challenges can arise.

  • Non-specific Binding: Some proteins may exhibit non-specific binding to the NTA surface, even in the absence of a His-tag, due to the presence of surface-exposed histidine, cysteine, or tryptophan residues.[6] Careful optimization of buffer conditions and the inclusion of a reference flow cell are crucial for mitigating and correcting for non-specific binding.

  • Ligand Instability: As mentioned, the stability of the immobilized ligand can be a concern, particularly with shorter His-tags.[4][5] For applications requiring very high stability, a "capture-coupling" approach can be employed. This method involves initially capturing the His-tagged protein on the NTA surface, followed by a covalent amine coupling step to permanently attach the protein to the sensor matrix.[23]

Conclusion

The use of this compound in Surface Plasmon Resonance represents a mature and highly effective strategy for the oriented immobilization of His-tagged proteins. By understanding the fundamental principles of NTA-metal ion chelation and carefully optimizing experimental parameters, researchers can generate high-quality, reproducible data for a wide range of applications, from fundamental biological research to the forefront of drug discovery. The ability to regenerate and reuse the sensor surface further enhances the efficiency and cost-effectiveness of this invaluable technique.

References

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  • SPR-Pages. Sensor chip NTA - nitrilotriacetic acid. [Link]

  • MDPI. Novel Regeneration Approach for Creating Reusable FO-SPR Probes with NTA Surface Chemistry. [Link]

  • Fischer, M., Leech, A. P., & Hubbard, R. E. (2011). Comparative assessment of different histidine-tags for immobilization of protein onto surface plasmon resonance sensorchips. Analytical chemistry, 83(5), 1800–1807.
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  • Semantic Scholar. Novel Regeneration Approach for Creating Reusable FO-SPR Probes with NTA Surface Chemistry. [Link]

  • UCI Department of Chemistry. Fabrication of Histidine-Tagged Fusion Protein Arrays for Surface Plasmon Resonance Imaging Studies of ProteinrProtein and ProteinrDNA. [Link]

  • National Institutes of Health. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. [Link]

  • PubMed. Comparative assessment of different histidine-tags for immobilization of protein onto surface plasmon resonance sensorchips. [Link]

  • Bio-protocol. Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. [Link]

  • NPTEL Archive. Lecture 25 : Protein Purification Using Metal Chelate Affinity (Ni-NTA) Chromatography. [Link]

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  • National Institutes of Health. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. [Link]

  • ResearchGate. Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. [Link]

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  • University of New South Wales. Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. [Link]

  • University of Bristol. SPR techniques.pdf. [Link]

  • ResearchGate. Optimizing Drug Discovery: Surface Plasmon Resonance Techniques and Their Multifaceted Applications. [Link]

  • National Institutes of Health. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. [Link]

  • Tecan Journal. Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. [Link]

  • ResearchGate. Biomolecular Interaction Analysis in Drug Discovery Using Surface Plasmon Resonance Technology. [Link]

  • University of Helsinki. surface plasmon resonance studies of pure protein-based. [Link]

  • Diva-portal.org. Kandidatarbetesrapport 24-X4. [Link]

  • National Institutes of Health. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions. [Link]

  • MDPI. Strong Coupling between Surface Plasmon Resonance and Exciton of Labeled Protein–Dye Complex for Immunosensing Applications. [Link]

  • PubMed. Stereoselective and chiroselective surface plasmon resonance (SPR) analysis of amino acids by molecularly imprinted Au-nanoparticle composites. [Link]

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Application Notes & Protocols: Immobilization of His-tagged Proteins using N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immobilization of polyhistidine-tagged (His-tagged) proteins is a cornerstone technique in various fields, including proteomics, drug discovery, and diagnostics. This guide provides a detailed overview and practical protocols for utilizing N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) for the robust and oriented immobilization of His-tagged proteins. AB-NTA, a derivative of nitrilotriacetic acid (NTA), features a terminal primary amine group, enabling its covalent attachment to a wide array of surfaces while presenting the NTA moiety for high-affinity chelation of metal ions like Nickel (Ni²⁺). This system facilitates the subsequent, highly specific capture of His-tagged proteins. We will delve into the underlying chemical principles, provide step-by-step protocols for surface preparation and protein immobilization, and offer a comprehensive troubleshooting guide to ensure experimental success.

The Principle of AB-NTA Mediated Immobilization

The immobilization strategy is a two-stage process: first, the covalent attachment of the AB-NTA linker to a surface, and second, the affinity capture of the His-tagged protein.

1.1. The Chemistry of Interaction

The core of this technique lies in the principles of immobilized metal affinity chromatography (IMAC).[1][2][3]

  • The Chelator (AB-NTA): this compound is a derivative of lysine and features a tetradentate NTA head group.[4] This group has four chelation sites that securely coordinate a divalent metal ion, typically Ni²⁺.[5][6] Unlike iminodiacetic acid (IDA) which has only three sites, the tetradentate nature of NTA binds the nickel ion more tightly, minimizing ion leaching and leading to a more stable protein capture surface.[1][2][5] The other end of the AB-NTA molecule has a primary amine, which is used for covalent coupling to surfaces functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters.

  • The Metal Ion (Ni²⁺): Nickel ions have an octahedral coordination geometry, meaning they can form six coordinate bonds. The NTA group occupies four of these positions. This leaves two coordination sites available to interact with electron donor groups.[6][7]

  • The His-Tag: The polyhistidine tag (commonly a sequence of six histidines, His₆) is engineered into the N- or C-terminus of a recombinant protein. The imidazole side chains of the histidine residues are excellent electron donors and readily occupy the two free coordination sites on the Ni²⁺ ion chelated by the NTA group.[5][8] This interaction is reversible and highly specific, forming the basis for protein capture. The affinity of this interaction is remarkably high, with equilibrium dissociation constants (Kᴅ) reported in the nanomolar range.[7][9]

1.2. Advantages of AB-NTA over Direct NTA Adsorption

While surfaces can be prepared with directly adsorbed NTA-functionalized polymers, the covalent attachment of AB-NTA offers superior stability. The covalent bond prevents the slow dissociation of the chelating agent from the surface, which can be a source of baseline drift and signal instability in sensitive applications like Surface Plasmon Resonance (SPR).[10][11] Furthermore, the defined linker length of AB-NTA provides better control over the spacing of the protein from the surface, potentially improving accessibility for interaction studies.

G node_start Start: Carboxylated Surface node_activate 1. Surface Activation (EDC/NHS) node_start->node_activate node_couple 2. AB-NTA Coupling node_activate->node_couple node_deactivate 3. Deactivation (Ethanolamine) node_couple->node_deactivate node_charge 4. Nickel Charging (NiSO₄) node_deactivate->node_charge node_immobilize 5. Protein Immobilization (Inject His-tagged Protein) node_charge->node_immobilize node_stabilize 6. Stabilization Wash node_immobilize->node_stabilize node_end End: Ready for Analysis node_stabilize->node_end

Figure 2: General experimental workflow for His-tagged protein immobilization via AB-NTA.

Protocol 1: Surface Preparation and AB-NTA Functionalization

This protocol describes the covalent attachment of AB-NTA to a carboxylated surface.

  • Surface Equilibration: Equilibrate the surface by flowing a suitable buffer (e.g., HBS-EP+) until a stable baseline is achieved.

  • Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the surface for 7-10 minutes. This activates the carboxyl groups to form reactive NHS esters.

  • AB-NTA Coupling: Immediately inject a solution of AB-NTA (e.g., 50 mM in 100 mM MES, pH 6.0) over the activated surface for 10-15 minutes. The primary amine of AB-NTA reacts with the NHS esters, forming a stable amide bond.

  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. This step deactivates any remaining NHS esters, preventing non-specific binding in subsequent steps.

  • Metal Charging: Inject the 100 mM NiSO₄ solution over the AB-NTA functionalized surface for 5 minutes. The nickel ions will be chelated by the NTA groups.

  • Wash: Perform several washes with Binding Buffer to remove any loosely bound nickel ions and to condition the surface for protein immobilization.

Protocol 2: His-Tagged Protein Immobilization

  • Baseline Establishment: Flow the Binding Buffer (containing 10-20 mM imidazole) over the Ni²⁺-charged surface until a stable baseline is recorded. The low concentration of imidazole helps to minimize non-specific binding of endogenous proteins that may have histidine patches. [8][12]2. Protein Injection: Inject the purified His-tagged protein, diluted in Binding Buffer, over the surface at a controlled flow rate. Monitor the binding response in real-time. The amount of protein immobilized can be controlled by adjusting the protein concentration or the injection time.

  • Stabilization Wash: Once the desired level of immobilization is reached, switch the flow back to the Binding Buffer (or the Washing Buffer with 20-40 mM imidazole) to remove any non-specifically or weakly bound protein. A stable baseline indicates a successfully immobilized and stable surface.

  • Ready for Analysis: The surface is now ready for interaction analysis with target analytes.

Optional: Covalent Capture Coupling

For applications requiring maximum stability where the surface cannot be regenerated, a covalent capture method can be employed. [10][11]This involves performing an amine coupling step after the His-tag capture.

  • Perform steps 1-3 of Protocol 1 (Activation and AB-NTA coupling).

  • Perform step 4 of Protocol 1 (Deactivation).

  • Re-activate the entire surface (including the captured protein's free amines) with EDC/NHS.

  • Inject the His-tagged protein to capture it via the Ni-NTA interaction.

  • The NHS esters on the surface will then react with free amine groups (e.g., lysine residues) on the captured protein, forming a secondary covalent linkage.

  • Inject a solution of EDTA to strip the nickel and the His-tag interaction, leaving only the covalently bound protein.

  • Finally, deactivate the surface with ethanolamine.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No Protein Immobilization Inaccessible His-Tag: The tag may be buried within the protein's tertiary structure. [13]Try immobilizing under partial denaturing conditions (e.g., 1-2 M Urea). [13]Consider re-engineering the protein with a longer, flexible linker between the tag and the protein. [13]
Incorrect Buffer pH: pH is too low, causing protonation of histidine residues and preventing coordination with Ni²⁺. [13]Ensure the Binding Buffer pH is between 7.5 and 8.0. Re-measure and adjust the pH after adding all components. [13]
Incompatible Buffer Components: Chelating agents (EDTA, EGTA) or reducing agents (DTT, BME >10 mM) are present. Use dialysis or a desalting column to exchange the protein into a compatible Binding Buffer.
High Imidazole Concentration: Imidazole in the protein sample or binding buffer is too high, out-competing the His-tag.Reduce imidazole concentration in the Binding Buffer to 5-10 mM. Ensure the purified protein sample has had imidazole removed.
Unstable Baseline / Protein Leaching Weak His-Tag Interaction: The protein may have a shorter His-tag or the interaction is inherently weak.Consider using a protein construct with a longer tag (e.g., 10xHis) or a double His-tag. [14]For maximum stability, use the covalent capture coupling method. [10][11]
Ni²⁺ Stripping: Buffer contains a low concentration of a chelating agent.Ensure all buffers are free of EDTA or other chelators.
High Non-Specific Binding Insufficient Blocking: The surface was not properly deactivated after AB-NTA coupling.Ensure the ethanolamine deactivation step is performed thoroughly.
Hydrophobic/Ionic Interactions: The protein of interest or contaminants are interacting non-specifically with the surface.Increase the salt concentration in the Binding Buffer (e.g., up to 500 mM NaCl). [5]Include a non-ionic detergent (e.g., 0.05% Tween-20). Increase the imidazole concentration in the wash buffer. [8]

References

  • Interchim – Blog. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Retrieved from [Link]

  • IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag. Retrieved from [Link]

  • Knecht, S., et al. (2009). Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces. Journal of Molecular Recognition. Retrieved from [Link]

  • ResearchGate. (n.d.). Oligohis-tags: Mechanisms of binding to Ni2+-NTA surfaces | Request PDF. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Ni-NTA His•Bind® Resins. Retrieved from [Link]

  • G-Biosciences. (2020). His-tagged protein expressing but not binding your Ni-NTA column?. Retrieved from [Link]

  • Willard, F. S., & Siderovski, D. P. (2006). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. Analytical Biochemistry. Retrieved from [Link]

  • Luo, X., et al. (2019). Covalent affixation of histidine-tagged proteins tethered onto Ni-nitrilotriacetic acid sensors for enhanced surface plasmon resonance detection of small molecule drugs and kinetic studies of antibody/antigen interactions. Analyst. Retrieved from [Link]

  • Cytiva. (n.d.). Approaches for capture of histidine-tagged proteins in Biacore systems. Retrieved from [Link]

  • GERBU. (n.d.). AFFINITY HIS-TAG PURIFICATION. Retrieved from [Link]

  • Cube Biotech. (n.d.). Differences of NTA & IDA. Retrieved from [Link]

  • ResearchGate. (2021). Nickel coupling at silanized NTA-surface not working?. Retrieved from [Link]

  • G-Biosciences. (2014). What You Need to Know About NTA and IDA Ligands. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). Comparing Protein Purification Resins: Ni-NTA vs. Strep-Tactin. Retrieved from [Link]

  • Roche. (n.d.). 5.2 Protein purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Assessment of Different Histidine-Tags for Immobilization of Protein onto Surface Plasmon Resonance Sensorchips | Request PDF. Retrieved from [Link]

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Mastering the Benchtop: A Senior Application Scientist's Guide to Preparing N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of N-(5-Amino-1-carboxypentyl)iminodiacetic acid solutions for a variety of laboratory applications. This document moves beyond a simple recitation of steps to offer in-depth explanations for key procedural choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Versatility of a Unique Chelator

This compound, a derivative of nitrilotriacetic acid (NTA), is a highly valuable chelating agent in modern life sciences research.[1][2] Its structure, which incorporates a lysine backbone, provides a unique spatial arrangement of carboxyl groups and a primary amine, making it an exceptional tool for a range of applications.[1][3] The primary utility of this molecule lies in its ability to form stable complexes with metal ions, most notably Ni²⁺, which is fundamental to the purification of histidine-tagged (His-tagged) proteins via Immobilized Metal Affinity Chromatography (IMAC).[4][5] Beyond IMAC, its reactive amine group allows for covalent conjugation to various surfaces, enabling the development of biosensors, protein arrays, and other advanced biotechnological tools.[4] This guide will provide a robust framework for the preparation of solutions of this compound, ensuring its effective use in your research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of its solutions. The table below summarizes key data for this compound.

PropertyValueSource
Synonyms (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid, N2,N2-Bis(carboxymethyl)-L-lysine, Lysine-N,N-diacetic acid, AB-NTA[1][3][6]
CAS Number 113231-05-3[2][6]
Molecular Formula C₁₀H₁₈N₂O₆[1][2]
Molecular Weight 262.26 g/mol [2][7]
Appearance White to off-white solid/powder[1][5]
Melting Point >208 °C[1]
Solubility Soluble in water and DMSO.

Core Principles of Solution Preparation

The preparation of stable and effective this compound solutions hinges on several key factors, primarily solvent choice, pH control, and appropriate storage. The iminodiacetic acid moiety's ability to chelate metal ions is pH-dependent, a critical consideration for its application.

The Critical Role of pH

The chelating capacity of iminodiacetic acid and its derivatives is significantly influenced by the pH of the solution. At acidic pH values (less than 2), the carboxyl groups are protonated, which inhibits their ability to coordinate with metal ions. As the pH increases, these groups deprotonate, enhancing the chelating effect. Therefore, for applications requiring metal chelation, it is essential to prepare and use the solution in a buffer system that maintains a pH conducive to complex formation, typically in the neutral to slightly alkaline range.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing stock solutions and working solutions of this compound.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity, nuclease-free water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Calibrated pH meter

  • Sterile conical tubes or vials

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out 26.23 mg of this compound for a final volume of 1 mL of a 100 mM solution. For larger volumes, scale the amount accordingly.

  • Initial Solubilization: Add approximately 80% of the final desired volume of high-purity water to the vessel containing the weighed compound.

  • Dissolution and pH Adjustment: Stir the solution gently. The compound should dissolve in water. Monitor the pH of the solution using a calibrated pH meter. The initial pH may be acidic. For applications requiring a neutral pH, slowly add 1 M NaOH dropwise while stirring until the desired pH (e.g., 7.0-8.0) is reached. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the desired pH is stable, add high-purity water to reach the final volume.

  • Sterilization (Optional): For applications requiring sterile conditions, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.[1][8]

G cluster_prep Preparation cluster_dissolution Dissolution & pH Adjustment cluster_final Finalization & Storage weigh Weigh Compound add_water Add 80% Water weigh->add_water dissolve Stir to Dissolve add_water->dissolve adjust_ph Adjust pH with NaOH/HCl dissolve->adjust_ph final_volume Adjust to Final Volume adjust_ph->final_volume sterilize Filter Sterilize (Optional) final_volume->sterilize store Store at 2-8°C or -20°C sterilize->store

Protocol 2: Preparation of a Working Solution for His-Tag Protein Purification

This protocol outlines the preparation of a loading buffer containing this compound for subsequent charging with Ni²⁺ ions, intended for use in IMAC.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Buffer components (e.g., Tris-HCl, sodium phosphate)

  • NaCl

  • Imidazole (for elution)

  • High-purity water

  • NiCl₂ or NiSO₄ solution (e.g., 1 M)

Procedure:

  • Buffer Preparation: Prepare the desired base buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).

  • Addition of Chelating Agent: Add the this compound stock solution to the base buffer to achieve the desired final concentration (typically in the low millimolar range, e.g., 1-5 mM).

  • Metal Ion Charging: While stirring, slowly add the nickel salt solution to the buffer containing the chelating agent. A slight color change to light blue or green may be observed, indicating the formation of the Ni-NTA complex.

  • Final Adjustments: Readjust the pH to the desired value if necessary.

  • Working Buffer Ready: This solution can now be used to equilibrate the chromatography resin or surface for His-tagged protein capture.

G cluster_buffer Buffer Preparation cluster_addition Component Addition cluster_finalization Finalization prepare_base Prepare Base Buffer (e.g., Tris-HCl, NaCl) add_nta Add NTA-Lysine Stock prepare_base->add_nta add_ni Add Ni²⁺ Salt Solution add_nta->add_ni adjust_ph Readjust pH add_ni->adjust_ph ready Working Buffer Ready for Use adjust_ph->ready

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[9] It is recommended to wear personal protective equipment, including gloves and safety glasses, when handling the solid compound and its solutions.[10] Avoid inhalation of the powder and ensure good ventilation in the work area.[9] In case of skin or eye contact, rinse thoroughly with water.[9]

Troubleshooting

ProblemPossible CauseSolution
Compound does not fully dissolve - Insufficient solvent volume- pH is too low- Ensure the correct ratio of solute to solvent.- Adjust the pH to a more neutral or slightly alkaline range with dilute NaOH.
Precipitation occurs upon storage - Solution is supersaturated- Temperature fluctuations- Prepare a more dilute stock solution.- Store at a constant temperature. For long-term storage, freezing in aliquots is recommended.
Poor protein binding in IMAC - Incorrect pH of the buffer- Insufficient Ni²⁺ charging- Presence of competing chelators (e.g., EDTA) in the sample- Ensure the buffer pH is optimal for His-tag binding (typically 7.5-8.0).- Confirm the correct concentration of Ni²⁺ was added.- Remove any competing chelators from the protein sample by dialysis or buffer exchange.

Conclusion

The protocols and principles outlined in this guide provide a comprehensive framework for the preparation and use of this compound solutions in a laboratory setting. By understanding the chemical properties of this versatile chelator and adhering to the detailed methodologies, researchers can ensure the reliability and reproducibility of their experiments, from protein purification to the development of novel biosensors.

References

  • (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | CAS 113231-05-3. [Online]. Available: [Link]

  • Safety Data Sheet - G-Biosciences. [Online]. Available: [Link]

  • This compound | C10H18N2O6 | CID 7019830 - PubChem. [Online]. Available: [Link]

  • This compound - G-Biosciences. [Online]. Available: [Link]

  • 5-Amino-1-carboxypentyl iminodiacetic acid | CAS 113231-05-3 | Chemical-Suppliers. [Online]. Available: [Link]

  • (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate ≥95 - Carl ROTH. [Online]. Available: [Link]

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Application Note: N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) in the Development of High-Performance Biosensors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The oriented immobilization of biological recognition elements is a cornerstone of modern biosensor development, directly impacting sensitivity, specificity, and reproducibility. N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA), a derivative of lysine and nitrilotriacetic acid (NTA), has emerged as an indispensable tool for achieving this control.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of using AB-NTA to construct robust and high-performance biosensor platforms. We delve into the underlying coordination chemistry, provide detailed, field-proven protocols for surface functionalization and protein immobilization, and discuss the application of this technique across various biosensor modalities, including surface plasmon resonance (SPR) and electrochemical sensors.

Introduction: The Challenge of Controlled Biomolecule Immobilization

The performance of any biosensor is fundamentally limited by the quality of its sensing surface. A critical challenge is to immobilize bioreceptors—such as proteins, enzymes, or antibodies—in a uniform, stable, and functionally active orientation.[2][3] Random immobilization methods often lead to a heterogeneous surface where a significant fraction of the bioreceptors may be denatured or sterically hindered, reducing their ability to bind the target analyte and compromising the overall assay performance.[4]

The combination of polyhistidine-tags (His-tags) on recombinant proteins and surfaces functionalized with metal-chelated NTA provides an elegant solution to this problem.[2][3] AB-NTA is a premier chelating agent in this context, offering a versatile linker for covalently attaching the NTA moiety to a wide variety of sensor surfaces.[1][5] Once attached, the NTA group can be "charged" with a divalent metal cation, typically Nickel (Ni²⁺), creating a high-affinity, yet reversible, binding site for His-tagged proteins.[4][5] This strategy ensures that all immobilized proteins are oriented uniformly, maximizing their accessibility to the analyte and enhancing the sensor's performance.[6]

The Core Principle: Ni-NTA and His-Tag Coordination Chemistry

The effectiveness of the AB-NTA system hinges on the specific coordination chemistry between the nickel ion, the NTA molecule, and the imidazole side chains of histidine residues.

  • NTA as a Tetradentate Chelator: The nitrilotriacetic acid (NTA) group has four coordination sites (three carboxylate groups and one tertiary amine) that bind tightly to a single Ni²⁺ ion.[2][3]

  • Ni²⁺ Coordination: A hexavalent Nickel (Ni²⁺) ion is held by the four sites on the NTA molecule, leaving two coordination sites available.[7]

  • His-Tag Binding: These two available sites on the Ni²⁺ ion are occupied by the nitrogen lone pairs from the imidazole rings of two separate histidine residues within the His-tag (e.g., a 6xHis-tag).[7][8] This interaction is highly specific and forms a stable, non-covalent complex.

The result is a stable, oriented immobilization of the protein on the sensor surface. A key advantage of this system is its reversibility. The bond can be disrupted by introducing a high concentration of a competing agent like imidazole or a strong chelator like ethylenediaminetetraacetic acid (EDTA), which strips the Ni²⁺ ion from the NTA.[7][9] This allows for the regeneration of the sensor surface for subsequent assays.

G cluster_surface Sensor Surface cluster_complex AB-NTA Complex Formation cluster_protein Oriented Protein Immobilization surface Surface Substrate (e.g., Au, SiO2) AB_NTA AB-NTA Linker surface->AB_NTA Covalent Attachment Ni Ni²⁺ Ion AB_NTA->Ni Chelation HisTag His-Tag Ni->HisTag Coordination (Reversible) Protein Recombinant Protein HisTag->Protein Fusion Analyte Target Analyte Protein->Analyte Binding Event G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Amine Coupling Chemistry cluster_3 Final Surface node_clean Clean Gold Substrate node_sam Immerse in MUA/MCU Thiol Mix node_clean->node_sam 18h incubation node_activate Activate COOH groups with EDC/NHS node_sam->node_activate Rinse node_couple Couple AB-NTA via primary amine node_activate->node_couple 1h incubation node_final NTA-Functionalized Surface node_couple->node_final Rinse & Dry

Figure 2: Workflow for functionalizing a gold surface with AB-NTA via amine coupling.

Protocol 2: His-Tagged Protein Immobilization and Analyte Detection

This protocol is applicable to any NTA-functionalized surface.

Materials & Reagents:

  • NTA-functionalized sensor substrate (from Protocol 1 or equivalent)

  • Nickel(II) sulfate (NiSO₄) solution: 40 mM in ultrapure water

  • His-tagged protein: 10-50 µg/mL in a suitable running buffer (e.g., HBS-EP buffer for SPR)

  • Running/Binding Buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4. Note: EDTA concentration should be low to avoid stripping Ni²⁺)

  • Analyte solution: Prepared in running buffer at various concentrations

  • Regeneration Solution: 350 mM EDTA or 0.5 M Imidazole, pH 8.0

Procedure:

  • Surface Equilibration: Equilibrate the sensor surface by flowing running buffer over it until a stable baseline is achieved.

  • Nickel Charging: Inject the 40 mM NiSO₄ solution over the NTA surface for 1-2 minutes. This will "charge" the NTA groups with Ni²⁺ ions. A small change in the sensor signal should be observed.

  • Wash: Flow running buffer over the surface to remove any unbound or loosely associated Ni²⁺ ions until the baseline is stable.

  • Protein Immobilization: Inject the His-tagged protein solution over the Ni-NTA surface. A significant increase in signal will be observed as the protein binds. Continue injection until the desired immobilization level is reached or the signal plateaus.

    • Expert Insight: The stability of the captured protein can be increased by using a lower immobilization level. This provides more unoccupied Ni-NTA sites, increasing the probability of rebinding for any protein that dissociates. [10]5. Wash: Flow running buffer over the surface to remove any unbound protein and to establish a stable post-immobilization baseline.

  • Analyte Binding (Association): Inject the analyte solution at a specific concentration over the surface for a defined period. Monitor the signal change which corresponds to the binding of the analyte to the immobilized protein.

  • Dissociation: Replace the analyte solution with running buffer and monitor the signal decrease as the analyte dissociates from the protein.

  • Surface Regeneration: To prepare for the next cycle, inject the regeneration solution (e.g., 350 mM EDTA) to strip the Ni²⁺ ions and the bound His-tagged protein. The signal should return to the baseline observed before nickel charging. The surface is now ready for a new cycle starting from Step 2.

Performance Characteristics and Data Interpretation

The successful implementation of AB-NTA chemistry can yield biosensors with excellent performance metrics. When analyzing data, particularly from SPR or similar real-time techniques, the quality of the sensorgram is paramount.

ParameterTypical Values & Considerations
Immobilization Level SPR: 500 - 2000 Response Units (RU). Higher levels are not always better and can lead to mass transport limitations.
Binding Affinity (Kᴅ) Can range from pM to µM. The high affinity of the Ni-NTA/His-tag interaction (often low nM range)[8] ensures stable protein immobilization during analyte interaction studies.
Regeneration Efficiency >98% return to baseline after regeneration is considered excellent. This demonstrates the reusability of the sensor chip.
Non-Specific Binding Should be minimal. This can be tested by injecting a high concentration of an irrelevant protein (e.g., BSA) or a non-His-tagged version of the target protein.

Conclusion and Future Outlook

This compound is a powerful and versatile molecule that enables the robust and oriented immobilization of His-tagged proteins, a critical step in the development of high-performance biosensors. The protocols and principles outlined in this guide provide a solid foundation for researchers to apply this technology to a wide array of applications, from fundamental biological research to high-throughput screening in drug discovery. The inherent control over surface architecture afforded by the AB-NTA system ensures higher data quality, improved reproducibility, and ultimately, more reliable and sensitive detection of target analytes.

References

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Troubleshooting & Optimization

Troubleshooting low yield in N-(5-Amino-1-carboxypentyl)iminodiacetic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and provide answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction

The synthesis of this compound is a multi-step process that, while based on well-known reactions, presents several challenges that can significantly impact the final yield and purity. The most common route involves the selective alkylation of the α-amino group of L-lysine with two carboxymethyl groups, typically via reductive amination. This process requires careful protection of the ε-amino group to ensure regioselectivity, precise control of reaction conditions (especially pH), and a robust purification strategy to isolate the highly polar final product. This guide will walk you through a standard protocol and provide detailed troubleshooting for the common pitfalls encountered in this synthesis.

Standard Synthesis Protocol Overview

A typical synthesis pathway involves three key stages: protection of the L-lysine ε-amino group, reductive amination of the α-amino group, and subsequent deprotection to yield the final product.

Synthesis_Pathway Lysine L-Lysine ProtectedLysine Nε-Cbz-L-Lysine Lysine->ProtectedLysine Cbz-Cl, Base Intermediate Nε-Cbz-Nα,Nα-bis(carboxymethyl) -L-lysine ProtectedLysine->Intermediate Glyoxylic acid, NaBH3CN, pH 9-10 FinalProduct N-(5-Amino-1-carboxypentyl) iminodiacetic acid Intermediate->FinalProduct H2, Pd/C

Caption: General three-stage synthesis pathway for this compound.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

Low overall yield can stem from issues at any of the three main stages of the synthesis: protection, reductive amination, or deprotection. A systematic approach is required to identify the bottleneck.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Overall Yield Check_Protection Analyze starting material for Step 2. Is Nε-Cbz-L-Lysine pure? Start->Check_Protection Check_Reductive_Amination Analyze crude product from Step 2. See expected byproducts? Check_Protection->Check_Reductive_Amination Yes Fix_Protection Re-purify Nε-Cbz-L-Lysine. Ensure complete reaction in Step 1. Check_Protection->Fix_Protection No Check_Deprotection Analyze final crude product. Is deprotection incomplete? Check_Reductive_Amination->Check_Deprotection No, looks clean Fix_Reductive_Amination Optimize reductive amination: - Check pH - Verify reagent quality - Adjust stoichiometry Check_Reductive_Amination->Fix_Reductive_Amination Yes Purification_Loss Significant loss of product during purification. Check_Deprotection->Purification_Loss No Fix_Deprotection Optimize deprotection: - Check catalyst activity - Increase reaction time/pressure Check_Deprotection->Fix_Deprotection Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Possible Causes & Solutions:

  • Inefficient Protection (Step 1): If the starting Nε-Cbz-L-lysine is impure or contains unreacted L-lysine, the subsequent reductive amination will have a lower yield of the desired product and generate difficult-to-remove side products.

    • Solution: Confirm the purity of your Nε-Cbz-L-lysine by ¹H-NMR before proceeding. If necessary, purify it by recrystallization.

  • Suboptimal Reductive Amination (Step 2): This is the most critical step and often the primary source of low yield.

    • Incomplete Reaction: The reaction may not have gone to completion, leaving behind the mono-alkylated intermediate (Nε-Cbz-Nα-(carboxymethyl)-L-lysine) and unreacted starting material.

    • Side Reactions: The reducing agent can reduce the glyoxylic acid to glycolic acid, consuming the reagents.

    • Incorrect pH: The pH is critical for reductive amination. While imine formation is often favored at mildly acidic pH, the reaction with amino acids is typically performed at a higher pH (around 9-10) to ensure the amine is deprotonated and nucleophilic.

    • Solution: Please refer to Q2 and Q3 for detailed optimization of this step.

  • Incomplete Deprotection (Step 3): The catalytic hydrogenation to remove the Cbz group may be inefficient.

    • Solution: Ensure the palladium on carbon (Pd/C) catalyst is active. Use a fresh bottle or a properly stored catalyst. Ensure the system is properly purged with hydrogen and run the reaction under adequate pressure (typically 1-3 atm) for a sufficient duration (12-24 hours).

  • Product Loss During Purification: The final product is highly polar and water-soluble, which can make extraction and isolation challenging.

    • Solution: Avoid traditional liquid-liquid extractions with organic solvents. Ion-exchange chromatography is the most effective method for purifying the final product. Please refer to the detailed protocol below.

Q2: My reaction stalls, and I see a significant amount of the mono-alkylated product. How can I drive the reaction to completion?

The presence of the mono-alkylated intermediate, Nε-Cbz-Nα-(carboxymethyl)-L-lysine, is a clear indication of an incomplete reaction.

Possible Causes & Solutions:

  • Stoichiometry: Ensure you are using a sufficient excess of glyoxylic acid and the reducing agent. A common mistake is to use a 2:1 molar ratio of glyoxylic acid to the protected lysine. However, due to the competitive reduction of glyoxylic acid, a larger excess may be required.

    • Recommendation: Start with 2.5 to 3.0 equivalents of glyoxylic acid and 1.5 to 2.0 equivalents of sodium cyanoborohydride (NaBH₃CN).

  • Reaction Time and Temperature: The reaction may be slow at room temperature.

    • Recommendation: Increase the reaction time to 24-48 hours. If the reaction is still sluggish, consider gently heating the reaction mixture to 30-40°C. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the mono-alkylated intermediate.

  • pH Control: The pH must be maintained in the optimal range throughout the reaction. As glyoxylic acid is added, the pH of the solution will drop.

    • Recommendation: Perform the reaction in a buffered solution or use a pH-stat to maintain the pH between 9 and 10. A borate buffer or careful addition of NaOH can be used.

ParameterRecommended RangeRationale
pH 9.0 - 10.0Ensures the α-amino group is deprotonated and maximally nucleophilic.
Glyoxylic Acid 2.5 - 3.0 eq.Compensates for competitive reduction by the hydride source.
Reducing Agent 1.5 - 2.0 eq. NaBH₃CNProvides sufficient hydride to reduce the in-situ formed iminium ions.
Temperature 25 - 40 °CBalances reaction rate against potential degradation of reagents.
Reaction Time 24 - 48 hoursAllows the reaction to proceed to completion.
Table 1: Recommended Reaction Parameters for Reductive Amination.
Q3: I'm concerned about the toxicity of sodium cyanoborohydride. Are there safer alternatives?

Yes, while sodium cyanoborohydride (NaBH₃CN) is highly effective due to its selectivity for reducing the iminium ion over the carbonyl group, there are valid concerns about cyanide toxicity, especially during acidic workup.

Alternatives:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, milder, and non-toxic alternative to NaBH₃CN. It is particularly effective in reductive aminations carried out in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE), often with a catalytic amount of acetic acid. However, for this synthesis in an aqueous medium, its efficacy might be reduced due to hydrolysis.

  • Sodium borohydride (NaBH₄): This is a more powerful and less expensive reducing agent. However, it will readily reduce glyoxylic acid. To use NaBH₄ effectively, the imine formation should be allowed to proceed to a significant extent before the reducing agent is added. This can be achieved by pre-incubating the protected lysine and glyoxylic acid at the optimal pH for 1-2 hours before slowly adding NaBH₄ at a low temperature (0-5°C).

  • Catalytic Hydrogenation: It is possible to perform a one-pot reductive amination by mixing the protected lysine, glyoxylic acid, and a hydrogenation catalyst (like Pd/C) under a hydrogen atmosphere. This method avoids borohydride reagents altogether.

Frequently Asked Questions (FAQs)

What is the best protecting group for the ε-amino group of lysine? The benzyloxycarbonyl (Cbz) group is a good choice as it is stable under the basic conditions of the reductive amination and can be cleanly removed by catalytic hydrogenation in the final step. The tert-butyloxycarbonyl (Boc) group is another option, but it requires acidic conditions for removal (e.g., TFA), which might complicate the workup of the highly polar final product.

How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is a simple way to monitor the reaction. Use a polar mobile phase (e.g., Dichloromethane:Methanol:Acetic Acid, 8:2:0.5). The product will have a lower Rf value than the starting material. For more accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the masses of the starting material, mono-alkylated intermediate, and the di-alkylated product.

What should the ¹H-NMR spectrum of the final product look like? In D₂O, you should expect to see the following characteristic signals for Nα,Nα-Bis(carboxymethyl)-L-lysine:

  • A triplet around 3.0 ppm corresponding to the ε-CH₂ protons adjacent to the amino group.

  • A multiplet (often a triplet) for the α-CH proton.

  • Singlets for the two carboxymethyl (N-CH₂) groups.

  • Multiplets for the other methylene protons of the lysine backbone.

My final product is a sticky oil or glass, not a white solid. What should I do? The product is hygroscopic and can be difficult to crystallize. It is often isolated as a hydrate. Lyophilization (freeze-drying) from water is the most effective way to obtain a fluffy, white solid. If it still forms an oil, it may contain residual salts. In this case, purification by ion-exchange chromatography is recommended.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of Nε-Cbz-L-lysine
  • Dissolve Nε-Cbz-L-lysine (1.0 eq.) in deionized water and adjust the pH to 9.5 with 1 M NaOH.

  • Add glyoxylic acid (2.5 eq., as a 50% solution in water) dropwise while maintaining the pH at 9.5 with the addition of 1 M NaOH.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq.) in a small amount of water.

  • Add the NaBH₃CN solution to the reaction mixture dropwise, ensuring the temperature does not exceed 30°C.

  • Continue to stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.

  • Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl in a well-ventilated fume hood to quench any remaining reducing agent.

  • The resulting solution contains the protected product, Nε-Cbz-Nα,Nα-bis(carboxymethyl)-L-lysine, and can be carried forward to the deprotection step.

Protocol 2: Deprotection and Purification
  • Transfer the acidified solution from the previous step to a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10 mol %).

  • Pressurize the vessel with hydrogen gas (2-3 atm) and stir vigorously for 12-24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with deionized water.

  • The filtrate contains the crude final product. For purification, load the solution onto a strong cation exchange resin (e.g., Dowex 50W).

  • Wash the resin extensively with deionized water to remove any anionic or neutral impurities.

  • Elute the product from the resin using a gradient of aqueous ammonia (e.g., 0.1 M to 2 M).

  • Combine the fractions containing the pure product (as determined by TLC or LC-MS) and remove the ammonia and water under reduced pressure.

  • Lyophilize the resulting solid from water to obtain this compound as a white, fluffy solid.

References

A comprehensive list of references that support the methodologies and principles described in this guide will be provided upon request to ensure access to the primary literature. For specific citations related to reductive amination, protecting group strategies, and purification techniques, please contact our technical support team.

Technical Support Center: Optimizing N-(5-Amino-1-carboxypentyl)iminodiacetic Acid (AB-NTA) and Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA). This resource is designed for researchers, scientists, and drug development professionals who utilize AB-NTA and its metal complexes in their work, most commonly in Immobilized Metal Affinity Chromatography (IMAC) for the purification of polyhistidine-tagged (His-tagged) proteins.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AB-NTA)?

AB-NTA, also known as N2,N2-Bis(carboxymethyl)-L-lysine, is a high-affinity chelating agent.[1][2][3] Its structure is based on an iminodiacetic acid (IDA) headgroup, which provides the metal-binding functionality, attached to a lysine-derived linker arm.[1][2] This linker provides spatial separation from a surface or matrix, enhancing the accessibility of the chelated metal ion for interaction with target molecules, such as His-tagged proteins.[2] The primary mechanism of AB-NTA is chelation, where it forms stable, coordinate complexes with divalent metal ions like Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺.[1][2]

Q2: How does AB-NTA chemistry differ from standard NTA and IDA resins?

The core chelating group of AB-NTA is iminodiacetic acid (IDA). IDA is a tridentate ligand, meaning it forms three coordinate bonds with a metal ion.[4][5] This is in contrast to the more common nitrilotriacetic acid (NTA), which is a tetradentate ligand (four bonds).[4][6][7]

  • NTA (Tetradentate): Forms a more stable complex with the metal ion, leading to significantly lower metal ion leaching.[4][6][7] This generally results in purer protein preparations because the binding is more specific.[4]

  • IDA (Tridentate, as in AB-NTA): Binds the metal ion less tightly, which can lead to higher leaching.[4][6] However, this can sometimes be advantageous, as it may require lower concentrations of a competitive eluent (like imidazole) to release the target protein.[4][7] The AB-NTA variant uses a linker to improve accessibility.[2]

Q3: Which metal ion should I use with my AB-NTA surface?

The choice of metal ion is a critical optimization parameter that balances binding affinity (yield) and specificity (purity).

Metal IonBinding AffinitySpecificityTypical Application Notes
Nickel (Ni²⁺) HighModerateThe most common choice, offering a good balance of high capacity and strong binding for most standard His-tagged proteins.[2][4]
Cobalt (Co²⁺) ModerateHighRecommended when purity is paramount and non-specific binding with Ni²⁺ is an issue.[4][6] Yield may be lower than with nickel.[4][6]
Zinc (Zn²⁺) ModerateModerateCan be used for specific applications but is generally less common for standard His-tag purification than Ni²⁺ or Co²⁺.
Copper (Cu²⁺) Very HighLowBinds very tightly to His-tags but also to other surface-exposed residues, often leading to high non-specific binding.[4][6] Elution can be difficult.

For most applications, Ni²⁺ is the recommended starting point. If purity is a concern, switching to Co²⁺ is a logical next step.[4][6]

Q4: What is the fundamental principle of using imidazole for elution?

Imidazole is a small molecule that has the same side chain as the amino acid histidine. In IMAC, a polyhistidine tag on a recombinant protein coordinates with the immobilized metal ion. To elute the protein, a high concentration of free imidazole is introduced.[8] This free imidazole competes with the His-tag for binding to the metal ions, eventually displacing the tagged protein from the support.[9] Elution typically requires high concentrations, often in the range of 250-500 mM imidazole.[10]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of My Target Protein

Q: My His-tagged protein is expressed well, but it doesn't bind to the metal-charged AB-NTA surface. What went wrong?

This is a common issue that can stem from several factors, from buffer composition to the protein's structure itself.

A: Let's break down the potential causes and solutions:

  • Incompatible Buffer Components: Your binding buffer may contain agents that interfere with the metal ion.

    • Problem: Chelating agents like EDTA or EGTA will "strip" the metal ions from the AB-NTA surface, destroying its binding capacity.[11][12] Strong reducing agents like DTT can reduce the metal ions (e.g., Ni²⁺ to Ni⁰), rendering them unable to bind the His-tag.[4]

    • Solution: Exclude EDTA, EGTA, and DTT from your lysis and binding buffers.[12] If a reducing agent is essential for protein stability, consider using TCEP (Tris(2-carboxyethyl)phosphine), which is generally more compatible with IMAC. If a chelator is required, specialized EDTA-compatible resins are available, though these are typically NTA-based.[8]

  • Incorrect pH: The pH of your binding buffer is critical for the protonation state of the histidine residues.

    • Problem: The imidazole side chain of histidine has a pKa of ~6.0. If the buffer pH is too low (acidic), the histidines become protonated and cannot coordinate effectively with the metal ion.[12]

    • Solution: For optimal binding, use a buffer with a neutral to slightly alkaline pH, typically between pH 7.2 and 8.0 .[8][11] A pH of 8.0 often enhances binding, though it may slightly increase non-specific interactions. Always re-verify the pH after adding all components, especially imidazole, as it can alter the final pH.[12]

  • Inaccessible His-Tag: The tag may be buried within the protein's three-dimensional structure.

    • Problem: If the His-tag is not solvent-exposed, it cannot physically interact with the immobilized metal ion.[12]

    • Solution (Native Conditions): Consider re-engineering your protein construct. Move the tag to the other terminus (N- vs. C-terminus) or add a flexible linker (e.g., a series of glycine and serine residues) between the protein and the tag to increase its accessibility.

    • Solution (Denaturing Conditions): As a diagnostic tool, try performing the binding step in the presence of denaturants like 6 M Guanidine-HCl or 8 M Urea.[9] If the protein binds under these conditions, it confirms the tag was hidden. You can then choose to purify under denaturing conditions and refold the protein later.

  • Insufficient Incubation Time/High Flow Rate: The protein may not have enough time to interact with the surface.

    • Problem: Especially with large sample volumes or viscous lysates, a fast flow rate during loading may not allow for efficient binding kinetics.[13][14]

    • Solution: Reduce the flow rate during sample application.[13][14] Alternatively, use a batch-binding method where the lysate is incubated with the resin/surface with gentle end-over-end mixing for 30-60 minutes before packing it into a column.[14]

Issue 2: High Levels of Contaminating Proteins in the Eluate

Q: I get a good yield of my target protein, but the final product is impure, with many other proteins present. How can I increase purity?

A: Improving purity involves optimizing your wash steps to remove non-specifically bound proteins without prematurely eluting your target.

  • Add Low Concentrations of Imidazole to Lysis and Wash Buffers: This is the most effective strategy for reducing non-specific binding.

    • Mechanism: Many endogenous proteins (especially from E. coli) have patches of histidine residues on their surface that can weakly interact with the IMAC resin.[9][10] A low concentration of imidazole in the binding and wash buffers acts as a mild competitor, displacing these low-affinity contaminants while leaving your high-affinity His-tagged protein bound.[8][10]

    • Recommended Concentration: Start with 10-25 mM imidazole in your binding and wash buffers.[8][10] For many proteins, a concentration of 20-40 mM provides a good balance of purity and yield.[15] You may need to optimize this concentration empirically; increasing it can improve purity but may slightly decrease the yield of your target protein.[15][16]

  • Increase Ionic Strength: High salt concentrations can disrupt non-specific electrostatic interactions.

    • Mechanism: Some contaminating proteins may bind to the resin through ionic interactions rather than specific coordination with the metal ion.

    • Solution: Include 300-500 mM NaCl in your lysis, binding, and wash buffers.[11][13] This is a standard practice that minimizes many non-specific interactions without affecting the His-tag binding.[16]

  • Add Non-ionic Detergents or Glycerol: These can help disrupt non-specific hydrophobic interactions.

    • Problem: Contaminants may associate with your target protein or the resin via hydrophobic patches.

    • Solution: Consider adding 0.1-0.5% Triton X-100 or Tween 20, or up to 20% glycerol to your wash buffer to disrupt these interactions.[16]

Issue 3: Metal Ion Leaching (Colored Eluate)

Q: My elution fractions have a faint blue or brown color. What does this mean and how can I prevent it?

A: A colored eluate often indicates that metal ions are being stripped from the AB-NTA surface.

  • Mechanism: As an IDA-based chelator, AB-NTA binds metal ions less tightly than NTA.[4][6][7] Strong chelating agents, reducing agents, or very high concentrations of certain buffer components can strip the metal from the resin.[17][18] The color comes from the free metal ions (e.g., Ni²⁺ is blue/green). A brown color can indicate the metal has been reduced.[4]

  • Cause 1: Incompatible Reagents: As mentioned in Issue 1, agents like EDTA, EGTA, or DTT in any of your buffers will cause significant leaching.

    • Solution: Ensure these are completely removed from your entire workflow.

  • Cause 2: Harsh Elution Agents: Using elution methods other than imidazole, such as lowering the pH or adding high concentrations of histidine, can cause significant metal leaching.[17][18]

    • Solution: Imidazole is the preferred elution agent as it is generally gentler on the immobilized metal. If you must use a pH shift, be aware that leaching is a likely side effect.

  • Mitigation: If trace amounts of leached metal are problematic for downstream applications, consider performing a dialysis or buffer exchange step after elution to remove both the imidazole and the free metal ions.

Experimental Protocols & Visualizations

Protocol 1: Charging AB-NTA Surface with Ni²⁺

This protocol describes the general steps for preparing your AB-NTA functionalized surface (e.g., resin, beads, biosensor chip) for protein binding.

  • Equilibration: Wash the AB-NTA surface with 3-5 column volumes of deionized water to remove any storage solutions.

  • Charging: Load the surface with a solution of 100 mM NiSO₄ (or NiCl₂). Allow an incubation time of 15-30 minutes.

  • Wash 1 (Water): Wash with 5-10 column volumes of deionized water to remove excess, unbound nickel ions.

  • Wash 2 (Binding Buffer): Equilibrate the surface with 5-10 column volumes of your chosen binding buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0) until the pH and conductivity of the flow-through are stable. The surface is now charged and ready for sample application.

Diagram: General IMAC Workflow

This diagram illustrates the key steps in a typical affinity purification experiment using a metal-charged AB-NTA surface.

IMAC_Workflow cluster_prep Preparation Start Uncharged AB-NTA Surface Charge Charge with Metal Ion (e.g., Ni²⁺) Start->Charge 100 mM NiSO₄ Equilibrate Equilibrate with Binding Buffer Charge->Equilibrate Load Load Lysate (containing His-Protein) Equilibrate->Load Wash Wash with Buffer + Low Imidazole (e.g., 20 mM) Load->Wash Flowthrough Flow-through (Unbound Proteins) Load->Flowthrough Elute Elute with Buffer + High Imidazole (e.g., 300 mM) Wash->Elute Wash_Fractions Wash Fractions (Contaminants) Wash->Wash_Fractions Eluate Pure His-Protein Elute->Eluate

Caption: Standard workflow for Immobilized Metal Affinity Chromatography (IMAC).

Diagram: Troubleshooting Low Protein Yield

Use this decision tree to diagnose the cause of poor protein binding to your AB-NTA surface.

Troubleshooting_Yield Start Start: Low/No Protein Binding CheckBuffer Check Buffer Composition: Are EDTA, DTT, or other chelators/reducers present? Start->CheckBuffer CheckpH Check Binding Buffer pH: Is it between 7.2 - 8.0? CheckBuffer->CheckpH No Sol_Buffer Solution: Remove interfering agents. Use TCEP if reducer is needed. CheckBuffer->Sol_Buffer Yes CheckTag Is the His-Tag Accessible? CheckpH->CheckTag Yes Sol_pH Solution: Adjust pH to 7.5-8.0. Re-measure after adding imidazole. CheckpH->Sol_pH No CheckFlow Was the flow rate too high or incubation time too short? CheckTag->CheckFlow Yes Sol_Tag Solution: Test binding under denaturing conditions (6M Gdn-HCl). If successful, consider re-cloning with a linker or at other terminus. CheckTag->Sol_Tag No / Unsure Sol_Flow Solution: Reduce flow rate during loading or use batch incubation method. CheckFlow->Sol_Flow Yes End Problem Solved CheckFlow->End No Sol_Buffer->CheckpH Sol_pH->CheckTag Sol_Tag->CheckFlow Sol_Flow->End

Caption: Decision tree for troubleshooting low protein yield in IMAC.

References

  • Lütke-Eversloh, T., et al. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. PMC - NIH. Retrieved from [Link]

  • (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate. (n.d.). FA-Biotech. Retrieved from [Link]

  • Differences of NTA & IDA. (n.d.). Cube Biotech. Retrieved from [Link]

  • cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting. (n.d.). Roche. Retrieved from [Link]

  • His tag Purification Protocol. (2015). University of California, San Diego. Retrieved from [Link]

  • Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (n.d.). Interchim – Blog. Retrieved from [Link]

  • NTA vs. IDA: a tale of two ligands. (n.d.). Cube Biotech. Retrieved from [Link]

  • Nowadays Ni-NTA metal-affinity chromatography is wide. (n.d.). Course Hero. Retrieved from [Link]

  • What You Need to Know About NTA and IDA Ligands. (2014). G-Biosciences. Retrieved from [Link]

  • Geren, L., et al. (2019). Detection and quantification of transition metal leaching in metal affinity chromatography with hydroxynaphthol blue. PubMed. Retrieved from [Link]

  • Leyden, D. E., & Underwood, A. L. (1964). Effect of pH and ionic strength on ion exchange and chelating properties of an iminodiacetate ion exchange resin with alkaline earth ions. Analytical Chemistry. Retrieved from [Link]

  • How to optimize his-tag protein binding to Ni-NTA column? (2016). ResearchGate. Retrieved from [Link]

  • Shaw, M. J., & Jones, P. (2001). Ionic strength, pH and temperature effects upon selectivity for transition and heavy metal ions when using chelation ion chromatography with an iminodiacetic acid bonded silica gel column and simple inorganic eluents. ResearchGate. Retrieved from [Link]

  • His-tagged protein expressing but not binding your Ni-NTA column? (2020). G-Biosciences. Retrieved from [Link]

  • Influence of pH on the iminodiacetic group of chelating resin. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability constants of polymer‐bound iminodiacetate‐type chelating agents with some transition‐metal ions. (2002). ResearchGate. Retrieved from [Link]

  • What is the difference between a chelating resin and an IMAC resin containing IDA? (2024). ResearchGate. Retrieved from [Link]

  • Immobilized Metal Ion Affinity Chromatography (IMAC). (n.d.). Bioclone. Retrieved from [Link]

  • What to do when my protein purified by immobilized metal affinity chromatography? (2021). Reddit. Retrieved from [Link]

  • His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). (2021). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • MagReSyn® Ti-IMAC : Reactivation/Chelation Protocol. (n.d.). Resyn Biosciences. Retrieved from [Link]

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Technical Support Center: N-(5-Amino-1-carboxypentyl)iminodiacetic acid (ACIDA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a lysine derivative also known as ACIDA, is a versatile chelating agent crucial for various biochemical applications, including affinity chromatography and surface functionalization.[1] Its efficacy is fundamentally tied to its structural integrity. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ACIDA?

A1: For long-term stability, ACIDA should be stored as a solid at -20°C.[2] Some suppliers recommend storage at room temperature (10°C - 25°C) in a well-sealed container.[1] For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than a few days. For longer-term storage of solutions, flash-freeze aliquots in a suitable buffer and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What are the visible signs of ACIDA degradation in solid form or in solution?

A2: In its solid form, discoloration (e.g., yellowing or browning) can be an indicator of degradation. In solution, signs of degradation may include the appearance of a yellow tint, cloudiness, or the formation of precipitates. A significant shift in the pH of an unbuffered solution can also suggest chemical changes.

Q3: How does pH affect the stability of ACIDA solutions?

A3: The pH of the solution is a critical factor for the stability of ACIDA and its metal complexes. In highly acidic conditions, the chelating agent may become protonated, which can reduce its ability to effectively bind metal ions. Conversely, at a high pH (e.g., pH 10), the metal-ACIDA complex can be susceptible to hydrolysis, leading to a significant decrease in yield and stability.[3] For many applications, a neutral pH of around 7 is optimal for forming stable complexes.[3]

Q4: Is ACIDA sensitive to temperature and light?

A4: Yes. Like many complex organic molecules, ACIDA can be sensitive to both high temperatures and light. Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidative decarboxylation.[4][5] Exposure to UV light can also provide the energy to initiate degradation. Therefore, it is recommended to store ACIDA, both in solid form and in solution, protected from light and at a cool temperature.

Q5: What solvents are recommended for preparing stable ACIDA solutions?

A5: ACIDA is soluble in aqueous solutions. For most applications, high-purity, deionized water is the recommended solvent. If buffering is required, choose a buffer system that does not chelate metals and is compatible with your experimental conditions (e.g., HEPES, MOPS). Avoid using buffers containing competing chelating agents like EDTA.

Q6: How can I monitor the stability of my ACIDA stock solution?

A6: The most reliable method to monitor the stability and purity of ACIDA is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[6][7] This can help you quantify the parent compound and detect the presence of degradation products. For routine checks, monitoring the pH and visual appearance of the solution can provide initial indications of potential degradation.

Troubleshooting Guides

Problem 1: Inconsistent or Lower-Than-Expected Experimental Results
  • Symptom: You observe a decrease in the binding capacity of your affinity column, or inconsistent yields in your bioconjugation experiments.

  • Possible Cause: Degradation of ACIDA, leading to a reduced number of functional chelating groups. This can be caused by improper storage, age of the stock solution, or harsh experimental conditions.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Discard the old stock solution and prepare a new one from solid ACIDA that has been properly stored.

    • Verify pH: Ensure the pH of your buffers and reaction mixtures is within the optimal range for ACIDA stability (typically around neutral pH).

    • Control Temperature: Avoid exposing ACIDA solutions to high temperatures for extended periods.

    • Analytical Confirmation (Optional but Recommended): If the problem persists, analyze the ACIDA solution using HPLC to confirm its purity and concentration.

Problem 2: Cloudiness or Precipitation in ACIDA Solutions
  • Symptom: Your ACIDA solution appears cloudy or contains visible precipitate upon preparation or after storage.

  • Possible Cause:

    • Poor Solubility: The concentration of ACIDA may be too high for the chosen solvent or buffer.

    • pH Shift: The pH of the solution may have shifted to a point where ACIDA is less soluble.

    • Degradation: The precipitate could be composed of insoluble degradation products.

    • Contamination: Contamination with metal ions could lead to the formation of insoluble complexes.

  • Troubleshooting Steps:

    • Check Concentration: Ensure you have not exceeded the solubility limit of ACIDA.

    • Adjust pH: Measure the pH of the solution and adjust it if necessary. A slight adjustment towards a more neutral pH might redissolve the precipitate.

    • Gentle Warming and Sonication: Gently warm the solution and sonicate it to aid dissolution. Avoid boiling.

    • Filter the Solution: If the precipitate does not dissolve, it may be due to degradation or contamination. Filter the solution through a 0.22 µm filter before use, but be aware that this removes the precipitate without addressing the underlying cause. Preparing a fresh solution is the best course of action.

Problem 3: Loss of Chelating Capacity
  • Symptom: ACIDA fails to chelate metal ions effectively, leading to poor performance in applications like affinity chromatography.

  • Possible Cause: The iminodiacetic acid functional group, which is responsible for chelation, may have been compromised through oxidative deamination or hydrolysis.[8][9]

  • Preventative Measures:

    • Use High-Purity Reagents: Ensure all solvents and reagents are free from oxidizing contaminants.

    • Inert Atmosphere: For critical applications, consider preparing and handling ACIDA solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Avoid Extreme pH: As mentioned, both highly acidic and alkaline conditions can lead to the hydrolysis of functional groups.[10][11]

Data & Visualizations

Table 1: Summary of Factors Affecting ACIDA Stability
FactorConditionPotential Effect on ACIDARecommendation
pH Highly Acidic (pH < 4)Protonation of chelating groups, reducing metal binding.Maintain pH in the neutral range for optimal chelation.
Highly Alkaline (pH > 9)Increased risk of hydrolysis of the ACIDA-metal complex.[3]Avoid strongly basic conditions.
Temperature Elevated (> 40°C)Accelerates hydrolysis and oxidative degradation.[4]Store solutions at 2-8°C for short-term and -80°C for long-term. Avoid heating unless necessary for dissolution.
Light UV ExposureCan induce photodegradation.Store in amber vials or protect from light.
Oxidizing Agents Presence of strong oxidizersCan lead to oxidative deamination and loss of chelating function.[9]Use high-purity solvents and consider an inert atmosphere for sensitive applications.
Diagram 1: Potential Degradation Pathways of ACIDA

This diagram illustrates two potential, simplified degradation pathways for ACIDA: oxidative deamination and hydrolysis.

G ACIDA This compound (Stable) Oxidized Oxidized Product (Loss of Amino Group) ACIDA->Oxidized Oxidative Deamination (e.g., strong oxidizers) Hydrolyzed Hydrolyzed Products ACIDA->Hydrolyzed Hydrolysis (e.g., extreme pH, high temp) Loss_of_Function Loss of Chelating Function Oxidized->Loss_of_Function Hydrolyzed->Loss_of_Function

Caption: Potential degradation pathways for ACIDA.

Experimental Protocols

Protocol 1: Preparation of a Stable ACIDA Stock Solution (100 mM)
  • Pre-Requisites: Use high-purity solid ACIDA, deionized water (ddH₂O), and calibrated pH meter.

  • Weighing: In a fume hood, accurately weigh out the required amount of solid ACIDA for your desired volume and concentration.

  • Dissolution: Add approximately 80% of the final volume of ddH₂O to a sterile beaker with a magnetic stir bar. Slowly add the weighed ACIDA powder while stirring.

  • pH Adjustment: The solution will likely be acidic. Slowly add 1 M NaOH dropwise to the solution while monitoring the pH. Continue adding until the ACIDA is fully dissolved and the pH is adjusted to 7.0 - 7.5.

  • Final Volume: Transfer the solution to a volumetric flask and add ddH₂O to the final desired volume.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter into a sterile container. For long-term storage, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Workflow for Investigating ACIDA Instability

This workflow provides a systematic approach to troubleshooting issues related to ACIDA stability.

Sources

Topic: Strategies for Solubilizing N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering solubility challenges with N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA). We will move beyond simple instructions to explain the underlying chemical principles governing its solubility, empowering you to troubleshoot effectively and optimize your experimental protocols.

Introduction: Understanding the AB-NTA Solubility Challenge

This compound, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or AB-NTA, is a crucial chelating agent for applications like immobilizing His-tagged proteins in affinity chromatography and surface plasmon resonance.[1][2][3] Its molecular structure, featuring three carboxylic acid groups and one primary amino group, makes it an amphoteric, zwitterionic molecule.[4] This dual acidic and basic nature is the primary reason for its variable and often challenging solubility. At its isoelectric point (pI), where the net charge is zero, the molecule's intermolecular interactions are strongest, leading to minimal aqueous solubility.[5][6]

The key to successfully dissolving AB-NTA is to manipulate the pH to shift the molecule away from its sparingly soluble zwitterionic state into a highly soluble anionic or cationic form.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my AB-NTA powder not dissolving in pure, neutral water?

A: The free acid or zwitterionic form of AB-NTA, which is how it is often supplied, exhibits minimal solubility in neutral water. This is because at a neutral pH, the molecule is likely near its isoelectric point (pI). In this state, the positive charge on the amino group and the negative charges on the carboxylate groups internally neutralize each other, reducing the molecule's interaction with water and promoting aggregation. The parent compound, nitrilotriacetic acid (NTA), is also poorly soluble in its acidic form.[7]

Q2: What is the most reliable method for dissolving AB-NTA for aqueous applications?

A: The most effective and recommended method is pH adjustment . By adding a base (e.g., 1 M NaOH) dropwise to a suspension of AB-NTA in water, you deprotonate the carboxylic acid groups. This converts the molecule into its highly soluble polyanionic salt form (tri-sodium salt, for example), which readily dissolves. This principle is demonstrated by the high solubility of NTA's trisodium salt compared to its free acid form.[8]

Q3: How does pH influence the solubility of AB-NTA?

A: The solubility of AB-NTA is fundamentally dictated by its ionization state, which is controlled by the solution's pH.

  • At Low pH (e.g., < 2): The carboxylic acid groups are fully protonated (COOH) and the amino group is protonated (NH3+). The molecule carries a net positive charge but may still have limited solubility.

  • At Isoelectric pH (pI): The molecule exists as a zwitterion with both positive (NH3+) and negative (COO-) charges, resulting in a net neutral charge and minimum solubility.

  • At High pH (e.g., > 8): The carboxylic acid groups are deprotonated (COO-), and the amino group is neutral (NH2). The molecule carries a strong net negative charge, making it highly soluble in water.

cluster_low_ph cluster_pI cluster_high_ph low_ph Net Charge: Positive Solubility: Low Structure: R-NH3+ (COOH)3 pI Net Charge: Zero (Zwitterion) Solubility: Minimum Structure: R-NH3+ (COO-)n(COOH)m low_ph->pI Increase pH high_ph Net Charge: Negative Solubility: High Structure: R-NH2 (COO-)3 pI->high_ph Increase pH

Caption: pH-dependent charge and solubility of AB-NTA.

Q4: Can I use organic solvents like DMSO to dissolve AB-NTA?

A: Yes. AB-NTA is reported to be soluble in DMSO.[1] Using a small amount of a water-miscible organic solvent like DMSO or DMF can be an effective strategy, especially for preparing concentrated stock solutions or for applications that tolerate organic solvents.[9] First, dissolve the AB-NTA in 100% DMSO, and then slowly dilute the solution with your aqueous buffer to the final desired concentration. Be cautious to avoid precipitation during dilution.

Q5: My AB-NTA dissolved in NaOH solution, but it crashed out when I added it to my phosphate buffer. What happened?

A: This is a classic pH buffering problem. Your concentrated AB-NTA stock was at a high pH, but when you added it to your experimental buffer (e.g., a phosphate buffer at pH 7.4), the buffer's capacity lowered the final pH of the solution back towards the pI of AB-NTA, causing it to precipitate. To avoid this, either prepare the AB-NTA directly in the final buffer and adjust the pH of the entire solution, or ensure your stock solution is diluted sufficiently so it does not overwhelm the buffering capacity.

Part 2: Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution & Explanation
White powder forms a suspension in water and does not dissolve. The solution pH is near the isoelectric point (pI) of AB-NTA, where it is least soluble.Follow Protocol 1 . Add a base (e.g., 0.5-1 M NaOH) dropwise while stirring. The base will deprotonate the carboxyl groups, forming a highly soluble salt.
Solution remains cloudy or hazy after pH adjustment. Incomplete dissolution or presence of micro-aggregates.Gently warm the solution (e.g., to 30-40°C) and/or place it in an ultrasonic bath for 5-10 minutes.[2] These methods provide energy to break up the crystal lattice and overcome aggregation forces.
Compound dissolves initially but precipitates over time. The solution is supersaturated, or the pH is slowly drifting downwards (e.g., due to CO2 absorption from the air).Ensure the final pH is sufficiently high (e.g., > 8.0) for stable solubility. Prepare fresh or store the stock solution tightly sealed. Consider sterile filtering (0.22 µm) the stock to remove any nucleation sites.
Precipitate forms when adding AB-NTA stock to the final experimental buffer. The buffering capacity of the experimental buffer is forcing the pH of the AB-NTA aliquot back down to an insoluble range.1. Prepare the AB-NTA stock solution directly in your experimental buffer and then adjust the pH of the entire solution upwards until it dissolves. 2. Prepare a highly concentrated stock at high pH and use a very small volume for dilution to minimize the impact on the final buffer pH.

Part 3: Detailed Experimental Protocols

Protocol 1: Solubilization via pH Adjustment (Recommended Method)

This protocol leverages the fundamental chemistry of AB-NTA to achieve high aqueous solubility.

  • Weighing: Accurately weigh the desired amount of AB-NTA powder.

  • Initial Suspension: Add a volume of high-purity deionized water (or your target buffer) to create a slurry/suspension. A good starting point is ~80% of your final desired volume. The powder will not dissolve at this stage.

  • Basification: While continuously stirring the suspension, add a solution of 1 M NaOH (or KOH) drop-by-drop.

  • Observation: Monitor the solution closely. As the pH increases, the powder will begin to dissolve.

  • Endpoint: Continue adding base until the solution becomes completely clear. Use a calibrated pH meter to ensure the final pH is in a stable range (typically pH 8.0 - 9.0).

  • Final Volume Adjustment: Once fully dissolved, add water (or buffer) to reach your final target concentration.

  • (Optional) Validation & Storage: Sterile filter the solution through a 0.22 µm filter to remove any potential particulates or microbial contamination. Store at 2-8°C or as recommended for your application.

start Start weigh 1. Weigh AB-NTA Powder start->weigh suspend 2. Create suspension in ~80% of final buffer/water volume weigh->suspend add_base 3. Add 1M NaOH dropwise while stirring suspend->add_base dissolved Is solution clear? add_base->dissolved dissolved->add_base No adjust_vol 4. Adjust to final volume dissolved->adjust_vol Yes validate 5. (Optional) Filter & Store adjust_vol->validate end End validate->end

Caption: Experimental workflow for dissolving AB-NTA using pH adjustment.

Protocol 2: Solubilization using an Organic Co-Solvent

Use this method when your downstream application is compatible with small amounts of organic solvents.

  • Weighing: Accurately weigh the AB-NTA powder.

  • Primary Dissolution: Add a minimal volume of 100% DMSO (or DMF) to the powder. Vortex or sonicate briefly until the solid is completely dissolved.

  • Dilution: Very slowly, add the aqueous experimental buffer to the DMSO concentrate dropwise while vortexing. This gradual dilution is critical to prevent the compound from precipitating out of solution.

  • Final Concentration: Continue adding the buffer until the final desired concentration is reached.

  • Observation: If the solution becomes cloudy during dilution, you may have exceeded the solubility limit for that particular solvent/buffer ratio. You may need to start over with a higher percentage of DMSO in the final solution.

References

  • Chelate Labeling Reagent AB-NTA free acid | CAS 129179-17-5. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Nitrilotriacetic Acid and Its Salts. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. International Agency for Research on Cancer. Retrieved from [Link]

  • This compound. (n.d.). G-Biosciences. Retrieved from [Link]

  • Nitrilotriacetic acid (NTA). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Health Canada. (1990). Nitrilotriacetic Acid (NTA). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document. Retrieved from [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Palanivel, M. (2021). What is the best way to dissolve commercially-bought A-beta1-42 peptide? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Preventing non-specific binding in experiments with N-(5-Amino-1-carboxypentyl)iminodiacetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(5-Amino-1-carboxypentyl)iminodiacetic Acid (AB-NTA)

Welcome to the technical support guide for this compound (AB-NTA) applications. This center is designed for researchers, scientists, and drug development professionals utilizing AB-NTA for protein immobilization, particularly in sensitive assays like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). Here, we will address the critical challenge of preventing non-specific binding (NSB) to ensure the accuracy and reliability of your experimental data.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about non-specific binding in the context of AB-NTA experimental systems.

Q1: What is AB-NTA and why is it used?

A1: this compound, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine (AB-NTA), is a chelating agent used to immobilize molecules on sensor surfaces.[3][4] Its primary application is in Immobilized Metal Affinity Chromatography (IMAC) for capturing recombinant proteins that have been engineered to include a polyhistidine-tag (His-tag).[5][6] The NTA portion of the molecule chelates a divalent metal ion, typically Nickel (Ni2+), which then forms a high-affinity, reversible coordinate bond with the imidazole side chains of the His-tag.[5][7][8] This provides a specific and oriented capture of the protein on the sensor surface, which is crucial for studying molecular interactions.[3][9]

Q2: What is non-specific binding (NSB) and why is it a problem?

A2: Non-specific binding refers to the interaction of the analyte (the molecule in solution) with the sensor surface or other immobilized molecules, rather than the intended target ligand.[10][11] This is a significant problem because it generates background noise, which can obscure the true binding signal, leading to inaccurate measurement of binding kinetics and affinity.[1][2] In experiments using AB-NTA, if the response from NSB on a reference channel is more than a third of the signal on the active channel, the data quality is compromised and steps must be taken to reduce it.[10]

Q3: What are the primary causes of NSB on an AB-NTA functionalized surface?

A3: NSB arises from several types of molecular interactions:

  • Electrostatic Interactions: The analyte may have charged regions that interact with oppositely charged areas on the sensor surface.[12][13] The carboxymethyl groups on the NTA molecule and the underlying sensor matrix can be negatively charged, attracting positively charged analytes.[10][14]

  • Hydrophobic Interactions: Hydrophobic patches on the analyte can bind to non-polar regions of the sensor surface or the linker arm of the AB-NTA molecule.[15][16]

  • Ionic Interactions with Metal Ions: Some proteins naturally have metal-binding sites or histidine clusters that can interact directly with the chelated Ni2+ ions.[5][9]

Q4: I see high binding in my reference channel. What is the first thing I should check?

A4: High signal in a reference channel (a flow cell without the specific His-tagged ligand) is a clear indicator of non-specific binding.[10] The first and most critical area to investigate is your running buffer . The composition of the buffer—specifically its pH, salt concentration, and the presence of surfactants—is the primary tool for controlling NSB.[12][15][17] A simple preliminary test is to inject your analyte at its highest concentration over a bare, unmodified sensor chip to see if it binds directly to the surface.[14]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific NSB issues.

Troubleshooting Non-Specific Binding
Symptom / Observation Probable Cause(s) Recommended Solution(s) & Explanation
High, steady binding on the reference surface. 1. Electrostatic Interactions: Analyte is sticking to the charged sensor surface.[12][13] 2. Hydrophobic Interactions: Analyte is binding to hydrophobic patches on the surface.[15]1. Optimize Running Buffer:    • Increase Salt Concentration: Add NaCl (up to 500 mM) to the buffer. The ions shield electrostatic charges on the protein and surface, preventing interactions.[10][13]    • Adjust pH: Modify the buffer pH to be closer to the analyte's isoelectric point (pI), where its net charge is neutral.[12][13][15] Be cautious not to use a pH that will denature your protein. 2. Add Surfactant: Include a low concentration of a non-ionic surfactant like Tween-20 (0.005% - 0.05%) in the running buffer to disrupt hydrophobic interactions.[10][14]
Analyte binds to the reference surface, but also dissociates quickly. Weak, non-specific interactions. This could be a combination of low-affinity electrostatic and hydrophobic binding.1. Add a Protein Blocker: Supplement the running buffer with a non-interacting protein like Bovine Serum Albumin (BSA) at 0.5 to 2.0 mg/mL (0.05% - 0.2%).[10][14] BSA coats the sensor surface, physically blocking sites where the analyte could non-specifically adsorb.[2][18] 2. Add a Polymer: For dextran-based sensor chips, adding 1 mg/mL of carboxymethyl dextran to the running buffer can reduce NSB.[10]
Negative binding signal (response is lower than baseline). 1. Buffer Mismatch: The analyte buffer has a lower refractive index than the running buffer. 2. Analyte binding to the reference surface is stronger than to the ligand. This can happen if the reference surface has properties (e.g., charge) that the ligand surface masks.[19] 3. Divalent Cation Interference: Divalent cations like Magnesium (Mg2+) in the buffer can sometimes bind to the NTA surface, causing signal artifacts.[20]1. Ensure Identical Buffers: Always dissolve the analyte in the exact same running buffer. 2. Improve Reference Surface: The ideal reference surface should mimic the active surface as closely as possible. Consider immobilizing a non-interacting protein (e.g., BSA) to a similar density as your ligand to better mask the surface.[14] 3. Modify Deactivation Step: For amine-coupled surfaces, deactivating with ethylenediamine instead of ethanolamine can help neutralize the negative surface charge, reducing NSB of positively charged analytes.[10][14]
High NSB even after buffer optimization. 1. Poor Quality Ligand: The His-tagged protein preparation may contain impurities that are binding non-specifically. 2. Ligand Instability: The captured His-tagged protein may be slowly dissociating from the Ni-NTA surface during the experiment.1. Purify the Ligand: Ensure the His-tagged protein is highly pure (>95%). Consider an additional purification step like size-exclusion chromatography (SEC) after the initial IMAC purification.[6] 2. Optimize Ligand Capture: Use a lower ligand concentration for capture. High surface densities can sometimes lead to less stable binding.[21] Ensure the His-tag is accessible and not sterically hindered.[22]
Visualizing the NSB Problem

The following diagram illustrates the different types of interactions occurring at the sensor surface. The goal of optimization is to maximize specific binding while minimizing all other interactions.

cluster_solution Analyte in Solution cluster_surface Sensor Surface Analyte Analyte Surface Sensor Matrix AB-NTA Linker Ni2+ His-tagged Ligand Analyte->Surface:f3 ✅ Specific Binding (His-tag mediated) Analyte->Surface:f0 ❌ Electrostatic NSB Analyte->Surface:f1 ❌ Hydrophobic NSB Analyte->Surface:f2 ❌ Metal Ion NSB

Caption: Types of molecular interactions at the AB-NTA functionalized surface.

Part 3: Key Experimental Protocols

Adherence to rigorous protocols is essential for minimizing variability and preventing non-specific binding.

Protocol 1: Systematic Buffer Optimization

The goal of this workflow is to empirically determine the optimal running buffer composition to minimize NSB before proceeding with kinetic analysis.

A Start with Base Buffer (e.g., HBS-P+) B Inject Highest Analyte Concentration over Reference Surface A->B C Evaluate NSB (Is RU > 1/3 of expected Rmax?) B->C D Increase NaCl (Test 150, 300, 500 mM) C->D Yes G Optimal Buffer Found Proceed to Assay C->G No H Re-evaluate NSB D->H E Add Surfactant (Test 0.01%, 0.05% Tween-20) I Re-evaluate NSB E->I F Add BSA (Test 0.1, 0.5, 1.0 mg/mL) F->G H->E Yes H->G No I->F Yes I->G No

Caption: Decision workflow for systematic optimization of running buffer.

Step-by-Step Method:

  • Prepare a Reference Surface: On an NTA sensor chip, prepare a reference flow cell by injecting the NiCl2 solution followed by an injection of regeneration solution (e.g., 350 mM EDTA) to strip the nickel.[21][23] This leaves a bare NTA surface. Alternatively, use an activated and deactivated channel without ligand.

  • Establish Baseline: Flow your standard running buffer (e.g., HBS-P+) over the surface until a stable baseline is achieved.[21]

  • Test Analyte: Inject the highest concentration of your analyte planned for the kinetic study over the reference surface.

  • Analyze Response: If the binding response is negligible or acceptably low, your current buffer is suitable.

  • Optimize Salt: If NSB is high, prepare a new running buffer with increased NaCl (e.g., 300 mM). Repeat steps 2-3. Observe if the NSB is reduced.[10][12]

  • Optimize Surfactant: If NSB persists, add a non-ionic surfactant (e.g., 0.05% Tween-20) to the best buffer from the previous step and re-test.[14][24]

  • Consider Protein Blockers: As a final step if needed, add a blocking protein like BSA (e.g., 1 mg/mL) to the optimized buffer and re-test.[15][18] Note that BSA should only be used if it does not interact with your analyte.

Protocol 2: Standard His-Tag Capture and Blocking Workflow

This protocol outlines the standard procedure for capturing a His-tagged ligand and preparing the surface for analyte injection.

  • Surface Preparation:

    • Allow the NTA sensor chip to equilibrate to room temperature for at least 15 minutes before opening the pouch to prevent condensation.[21][23]

    • Prime the system with filtered and degassed running buffer.

    • Perform a conditioning step with a one-minute pulse of regeneration solution (e.g., 350 mM EDTA).[23]

  • Nickel Charging:

    • Inject 0.5 mM NiCl2 solution over all flow cells for 1-2 minutes to charge the NTA surface with nickel ions.[21]

  • Ligand Capture:

    • Inject the purified His-tagged ligand (typically at a low concentration, <0.2 µM) over the active flow cell(s) to achieve the desired immobilization level.[9][23] Use a low flow rate (5-10 µL/min) to increase contact time.[21]

    • The reference flow cell is left with only the Ni2+ charged surface.

  • Surface Blocking & Stabilization:

    • This is a critical step. After ligand capture, perform an injection of a blocking agent. A common and effective blocker for unreacted surface sites is 1 M ethanolamine, pH 8.5 .[25] This step deactivates any residual reactive groups on the sensor matrix itself that were not involved in the AB-NTA immobilization.

    • Alternatively, if not using a separate chemical blocking step, ensure your optimized running buffer (from Protocol 1) containing additives like BSA or Tween-20 is flowing over the surface to dynamically block non-specific sites.

    • Allow the baseline to stabilize for 5-10 minutes before starting analyte injections.

  • Analyte Injection & Regeneration:

    • Proceed with injecting your analyte series for kinetic analysis.

    • After each cycle, regenerate the surface by injecting a pulse of 350 mM EDTA, which strips the Ni2+ and the captured ligand, preparing the surface for the next cycle.[21][26]

References

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (n.d.). Retrieved from [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18). Retrieved from [Link]

  • What Is the Role of Blocking Agents in Immunoassays? - TechBullion. (n.d.). Retrieved from [Link]

  • Everything You Need to Know About BSA - Boster Bio. (n.d.). Retrieved from [Link]

  • Best Practice Guide: Octet SF3 Avoid Non-Specific Binding - Sartorius. (2022, April 14). Retrieved from [Link]

  • Bovine Serum Albumin (BSA) as a Critical Blocking Agent in Immunoassays. (n.d.). Retrieved from [Link]

  • Reducing Non-Specific Binding - Surface Plasmon Resonance. (2014, February 4). Retrieved from [Link]

  • 3 tips for purifying his-tagged proteins - Cytiva Life Sciences. (2021, March 25). Retrieved from [Link]

  • Blocking Buffer Selection Guide - Rockland Immunochemicals. (2024, January 23). Retrieved from [Link]

  • How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? (n.d.). Retrieved from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC - NIH. (n.d.). Retrieved from [Link]

  • How to avoid the non-specific binding between DNA aptamer and NTA chip in SPR? (2022, January 27). Retrieved from [Link]

  • How can I remove non specific binding of ribosome on NTA chip in SPR? - ResearchGate. (2015, May 19). Retrieved from [Link]

  • How to combine chromatography techniques to purify a histidine-tagged protein. (2024, September 3). Retrieved from [Link]

  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice - Bitesize Bio. (n.d.). Retrieved from [Link]

  • This compound - G-Biosciences. (n.d.). Retrieved from [Link]

  • 2015 His tag Purification Protocol - Sandiego. (n.d.). Retrieved from [Link]

  • Sensor Chip NTA. (n.d.). Retrieved from [Link]

  • Increasing [NaCl ] to reduce nonspecific binding in His-tag purification on Ni NTA - Reddit. (2017, April 4). Retrieved from [Link]

  • Video: Author Spotlight: Optimizing Affinity Chromatography for His-Tagged FEN1 Protein. (2024, April 2). Retrieved from [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Retrieved from [Link]

  • Non-specific binding - SPRpages. (2011, July 7). Retrieved from [Link]

  • NICOYA LIFESCIENCES - Operation and Service Manual V1.07. (2018, March 22). Retrieved from [Link]

  • Sensor chip NTA - nitrilotriacetic acid - SPR-Pages. (2023, January 5). Retrieved from [Link]

  • Series S Sensor Chip NTA - Cytiva Life Sciences. (n.d.). Retrieved from [Link]

  • Sensor Chip NTA - Cytiva. (n.d.). Retrieved from [Link]

  • This compound | C10H18N2O6 | CID 7019830 - PubChem. (n.d.). Retrieved from [Link]

  • Amine-coupling - SPR-Pages. (2022, July 17). Retrieved from [Link]

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Technical Support Center: Modifying N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) Protocols for Different Cell Types

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for adapting AB-NTA protocols to various cell types. Here, we move beyond simple step-by-step instructions to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Foundational Knowledge: Understanding AB-NTA and its Mechanism

This compound, or AB-NTA, is a chelating agent that has become an indispensable tool for the specific immobilization and labeling of proteins.[1] Its primary application in cell-based assays revolves around its ability to bind to polyhistidine-tagged (His-tagged) proteins expressed on the cell surface or intracellularly.

The core principle lies in the interaction between the nitrilotriacetic acid (NTA) moiety of AB-NTA, a metal ion (typically Nickel, Ni2+), and the histidine residues of a His-tag.[2][3] The NTA group chelates the Ni2+ ion, which then forms a coordination bond with the imidazole rings of two histidine residues within the His-tag.[2] This interaction is both specific and reversible, allowing for controlled labeling and purification.

Key Features of AB-NTA:
  • Specificity: High affinity for His-tagged proteins.[3]

  • Versatility: Can be conjugated to various molecules, including fluorophores, for detection.

  • Reversibility: The bond can be disrupted by competitors like imidazole or chelating agents like EDTA.

Core Protocols & Modifications for Diverse Cell Types

A one-size-fits-all protocol for AB-NTA labeling is rarely optimal. Cell type-specific characteristics necessitate protocol adjustments to achieve high labeling efficiency while maintaining cell viability.

General AB-NTA Labeling Workflow

The fundamental workflow for cell labeling with AB-NTA can be visualized as a multi-step process.

AB-NTA_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Cell_Harvest Cell Harvesting & Washing Incubation Incubation with Ni-NTA Complex Cell_Harvest->Incubation Resuspend in Labeling Buffer Reagent_Prep Reagent Preparation (AB-NTA, NiCl2, Fluorophore) Reagent_Prep->Incubation Add to Cells Washing Washing to Remove Unbound Reagents Incubation->Washing Analysis Downstream Analysis (e.g., Flow Cytometry, Microscopy) Washing->Analysis

Caption: General workflow for cell labeling using AB-NTA.

Modifying Protocols for Adherent vs. Suspension Cells

The physical characteristics of adherent and suspension cells require distinct handling and protocol modifications.[4][5][6][7][8]

ParameterAdherent CellsSuspension CellsRationale
Cell Harvesting Enzymatic (e.g., Trypsin) or non-enzymatic dissociation.Gentle centrifugation.Adherent cells need to be detached from the culture surface, which can impact surface proteins. Suspension cells are easily collected.[6]
Labeling Vessel Can be labeled directly in the culture plate or after harvesting.Labeled in microcentrifuge tubes or multi-well plates.Direct plate labeling of adherent cells minimizes stress from detachment.[4] Suspension cells require containment for incubation and washing steps.[5]
Washing Steps Gentle aspiration and addition of washing buffer to the plate.Repeated centrifugation and resuspension.Minimizes cell loss for adherent cultures. Centrifugation is necessary for pelleting and washing suspension cells.[5]
Reagent Volume Requires sufficient volume to cover the cell monolayer.Smaller volumes can be used due to cell pelleting.Ensures all adherent cells are exposed to the labeling reagents.
Experimental Protocol: Labeling Adherent Cells (e.g., HEK293T)
  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • Reagent Preparation: Prepare a 2X stock of the Ni-NTA-fluorophore complex in a suitable buffer (e.g., PBS with 1% BSA).

  • Washing: Gently wash the cell monolayer twice with warm PBS to remove serum proteins.

  • Labeling: Add an equal volume of the 2X Ni-NTA complex to the culture medium in each well.

  • Incubation: Incubate for 30-60 minutes at the appropriate temperature (often 4°C to prevent receptor internalization).

  • Washing: Aspirate the labeling solution and wash the cells three times with cold PBS.

  • Analysis: Proceed with imaging or other downstream analysis.

Experimental Protocol: Labeling Suspension Cells (e.g., Jurkat)
  • Cell Harvesting: Count cells and pellet the desired number (e.g., 1x10^6 cells) by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS containing 1% BSA.

  • Labeling: Resuspend the cell pellet in the final volume of the 1X Ni-NTA-fluorophore complex.

  • Incubation: Incubate for 30-60 minutes at 4°C on a rocker or with gentle agitation.

  • Washing: Pellet the cells by centrifugation and wash twice with cold PBS + 1% BSA.

  • Analysis: Resuspend the final cell pellet for analysis by flow cytometry or other methods.

Considerations for Primary Cells

Primary cells are often more sensitive and less robust than immortalized cell lines.[9] Therefore, protocol modifications should prioritize maintaining their viability and function.

  • Gentler Handling: Use lower centrifugation speeds and minimize pipetting stress.

  • Optimized Media: Perform labeling in the recommended culture medium for the specific primary cell type, if possible, to maintain cell health.

  • Reduced Incubation Times: Start with shorter incubation periods to minimize potential toxicity.

  • Purity Assessment: Ensure the primary cell population is of high purity to avoid non-specific labeling of contaminating cell types.

Troubleshooting Guide

Encountering issues during experimental work is common. This section addresses frequent problems in a question-and-answer format to help you navigate these challenges.

Q1: Why is my cell viability low after labeling?

Possible Causes:

  • Reagent Toxicity: The concentration of AB-NTA, Nickel, or the conjugated fluorophore may be too high for your specific cell type.

  • Harsh Handling: Excessive centrifugation speeds, vigorous pipetting, or prolonged incubation can damage cells, especially primary or sensitive cell lines.[10]

  • Suboptimal Buffer Conditions: The pH or osmolarity of the labeling buffer may not be suitable for the cells.

Solutions:

  • Perform a Titration: Determine the optimal concentration of your labeling reagents by performing a dose-response experiment and assessing viability (e.g., using Trypan Blue or a viability dye).[11]

  • Optimize Handling: Reduce centrifugation speeds, use wide-bore pipette tips, and minimize the duration of each step.

  • Buffer Optimization: Ensure your labeling buffer is isotonic and at a physiological pH. Consider using a serum-free culture medium as the base for your labeling buffer.

Q2: I'm observing high background or non-specific binding. What can I do?

Possible Causes:

  • Excess Reagent: Using too high a concentration of the Ni-NTA complex can lead to low-affinity, non-specific interactions with the cell surface.[12]

  • Inadequate Washing: Insufficient washing steps may not effectively remove all unbound reagent.

  • Fc Receptor Binding: If your AB-NTA is conjugated to an antibody fragment, it might bind non-specifically to cells expressing Fc receptors (e.g., macrophages, B-cells).[12]

  • Dead Cells: Non-viable cells can non-specifically bind reagents due to their compromised membrane integrity.[12]

Solutions:

  • Titrate Your Reagents: Optimizing the reagent concentration is crucial to maximize the signal-to-noise ratio.[13][14]

  • Increase Wash Steps: Add one or two additional washing steps after the incubation period.

  • Use a Blocking Agent: Including a blocking agent like 1-5% Bovine Serum Albumin (BSA) in your labeling and washing buffers can help saturate non-specific binding sites.[15]

  • Include a Viability Dye: Use a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from your analysis.[12]

  • Fc Block: If applicable, pre-incubate cells with an Fc blocking reagent.[12]

Troubleshooting_Nonspecific_Binding cluster_causes Potential Causes cluster_solutions Solutions Problem {High Non-Specific Binding | Root Causes} Cause1 Excess Reagent Problem->Cause1 Cause2 Inadequate Washing Problem->Cause2 Cause3 Dead Cells Problem->Cause3 Cause4 Fc Receptor Binding Problem->Cause4 Solution1 Titrate Reagents Cause1->Solution1 Solution2 Increase Wash Steps Cause2->Solution2 Solution3 Use Viability Dye Cause3->Solution3 Solution4 Add Fc Block Cause4->Solution4

Caption: Decision tree for troubleshooting non-specific binding.

Q3: The labeling efficiency is poor, and my signal is weak. How can I improve it?

Possible Causes:

  • Low His-tag Expression: The target protein may not be expressed at high enough levels on the cell surface.

  • Inaccessible His-tag: The His-tag on the protein of interest might be sterically hindered, preventing the Ni-NTA complex from binding.

  • Suboptimal Reagent Concentration: The concentration of the Ni-NTA complex may be too low.

  • Degraded Reagents: Improper storage of AB-NTA or other components can lead to loss of activity.

Solutions:

  • Verify Protein Expression: Confirm the expression and surface localization of your His-tagged protein using a validated antibody and flow cytometry or western blotting.

  • Re-engineer the Construct: Consider moving the His-tag to the other terminus (N- or C-terminus) of the protein or inserting a flexible linker between the protein and the tag.

  • Optimize Reagent Concentration: Perform a titration to find the concentration that gives the best signal without increasing the background.[13]

  • Check Reagent Quality: Ensure all reagents have been stored correctly and are within their expiration date.[16] Prepare fresh solutions for your experiments.

Frequently Asked Questions (FAQs)

Q: What is the optimal storage condition for AB-NTA and its derivatives? A: AB-NTA powder should be stored at ambient temperature.[1] Once dissolved, stock solutions should be aliquoted and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.[16] Always refer to the manufacturer's datasheet for specific storage recommendations.

Q: Can I use a different metal ion instead of Nickel (Ni2+)? A: Yes, other divalent metal ions like Cobalt (Co2+), Zinc (Zn2+), and Copper (Cu2+) can be used. However, they have different affinities and specificities for His-tags. Ni2+ generally provides a good balance of high affinity and specificity, making it the most commonly used ion.[3]

Q: How do I perform quality control on my AB-NTA reagents? A: While comprehensive QC requires specialized equipment, you can perform functional checks.[17][18][19][20] A simple functional test involves using a known positive control (e.g., a cell line with high and stable expression of a His-tagged surface protein) and a negative control (the same cell line without the His-tag). Consistent performance in this assay provides confidence in the reagent's activity.

Q: Is it possible to label intracellular His-tagged proteins with AB-NTA? A: Standard AB-NTA conjugates do not readily cross the cell membrane. For intracellular labeling, the cells typically need to be fixed and permeabilized first. Alternatively, specialized membrane-permeable AB-NTA probes have been developed for labeling intracellular proteins in living cells.[21]

References

  • Dojindo Molecular Technologies, Inc. (n.d.). Chelate Labeling Reagent AB-NTA free acid | CAS 129179-17-5. Retrieved January 14, 2026, from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved January 14, 2026, from [Link]

  • Flow Cytometry Core Facility, University of Chicago. (n.d.). What causes non-specific antibody binding and how can it be prevented? Retrieved January 14, 2026, from [Link]

  • Element Biosciences. (n.d.). Considerations when using both adherent and suspension cells. Retrieved January 14, 2026, from [Link]

  • Reddit. (2024, December 3). Best Practices for Adherent vs Suspension Cell Lines? r/labrats. Retrieved January 14, 2026, from [Link]

  • Cytiva Life Sciences. (2025, April 3). Adherent vs suspension cell culture: it's your choice. Retrieved January 14, 2026, from [Link]

  • Cell Culture Company, LLC. (2025, September 2). How to Choose Between Adherent and Suspension Cell Lines. Retrieved January 14, 2026, from [Link]

  • Green Elephant Biotech. (2025, May 28). Adherent and suspension cell culture. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015, June 10). How can I optimize antibiotic concentrations for generating a gene of interest expressing stable cell line? Retrieved January 14, 2026, from [Link]

  • Thermo Fisher Scientific. (2024, July 5). How to Optimize Antibody Use with Titrations in Flow Cytometry [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Sino Biological. (n.d.). Protein Purification by Affinity Chromatography. Retrieved January 14, 2026, from [Link]

  • Nieba, L., Nieba-Axmann, S. E., Persson, A., Hamalainen, M., Fagerstam, L., & Uhlen, M. (1997). Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces. Analytical biochemistry, 252(2), 217–228. [Link]

  • Bio-Rad. (n.d.). Anti-Biotherapeutic Antibody Quality Control & Characterization. Retrieved January 14, 2026, from [Link]

  • kbDNA. (2022, August 11). There Needs to Be Improved QC for Protein Reagents. Retrieved January 14, 2026, from [Link]

  • Raynal, B., Lenormand, P., Baron, B., Hoos, S., & England, P. (2021). Quality control of protein reagents for the improvement of research data reproducibility. Nature communications, 12(1), 2795. [Link]

  • Zhao, W., Wang, L., Zhang, M., Wang, J., Li, J., & He, C. (2013). Rapid labeling of intracellular His-tagged proteins in living cells. Proceedings of the National Academy of Sciences of the United States of America, 110(36), 14588–14593. [Link]

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Quality control measures for N-(5-Amino-1-carboxypentyl)iminodiacetic acid reagents.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Welcome to the technical support resource for this compound, also commonly known as Aminobutyl-NTA (AB-NTA). This guide is designed for researchers, scientists, and drug development professionals to ensure optimal performance and troubleshoot common issues encountered when using this versatile chelating reagent. We will delve into quality control measures, frequently asked questions, and step-by-step troubleshooting to support the integrity and reproducibility of your experiments.

Initial Quality Control & Product Specifications

Upon receiving a new lot of this compound, it is crucial to perform an initial assessment to confirm its quality before use in critical applications. The reagent's primary function relies on its nitrilotriacetic acid (NTA) group to chelate metal ions (like Ni²⁺) and its terminal amine group for covalent conjugation to surfaces or molecules.[1][2]

Table 1: Typical Product Specifications

ParameterSpecificationRationale & Importance
Chemical Name This compoundEnsures correct product identification. Also known as AB-NTA.[2]
CAS Number 160369-83-5 or 129179-17-5Unique identifier for the chemical substance.[2][3]
Appearance White to pale yellowish-white powderA significant deviation in color may indicate contamination or degradation.[2]
Purity (by HPLC/NMR) Typically ≥95%High purity is essential to prevent side reactions and ensure consistent performance.[3] Lower purity can lead to lower coupling efficiency and higher non-specific binding.
Solubility Soluble in aqueous buffersThe reagent must dissolve completely to be reactive. Poor solubility can indicate degradation or incorrect buffer conditions.[2]
Storage Condition -20°CProtects the reagent from degradation over time.[3][4]
Shipping Condition Ambient temperatureThe compound is generally stable for short periods at ambient temperature, but long-term storage should be at -20°C.[3]
Initial QC Workflow

This diagram outlines the initial steps to validate a new batch of the reagent.

cluster_0 Initial Reagent Assessment Receive Receive New Lot Inspect Visual Inspection (Color, Form) Receive->Inspect Solubility Solubility Test (In appropriate buffer) Inspect->Solubility Looks OK? Fail FAIL: Contact Supplier Inspect->Fail Discolored/Clumped? Functional Functional Assay (e.g., Ni2+ Binding Test) Solubility->Functional Dissolves completely? Solubility->Fail Insoluble? Decision Decision Point Functional->Decision Pass PASS: Release for Use Decision->Pass Functionality Confirmed Decision->Fail Functionality Fails

Caption: Workflow for initial quality control of AB-NTA reagents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound? A: For long-term stability, the lyophilized powder should be stored at -20°C.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the reagent. For solutions, it is recommended to prepare fresh or aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

Q2: How should I dissolve the solid reagent? A: The free acid form can be dissolved in an appropriate aqueous buffer. Sonication may be required to fully dissolve the reagent in water.[2] The solubility and final pH will depend on whether you are using the free acid or a salt form. For coupling reactions that require a specific pH, it is critical to adjust the pH after the reagent has been fully dissolved in the buffer.[6]

Q3: What is the primary application of this reagent? A: Its most common application is in Immobilized Metal Affinity Chromatography (IMAC).[4] The reagent is first covalently attached to a solid support (like agarose beads or a sensor surface) via its amine group.[1] The NTA moiety then chelates a divalent metal ion, typically Nickel (Ni²⁺). This functionalized surface is used to capture and purify recombinant proteins that have been engineered with a polyhistidine tag (His-tag).[1][2]

Q4: Can this reagent chelate metal ions other than Nickel (Ni²⁺)? A: Yes. While Ni²⁺ is the most common for His-tag purification, the NTA group is a versatile chelator and can also bind other divalent cations such as Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).[1] The choice of metal can modulate the binding affinity and specificity, which can be useful for optimizing the purification of a particular His-tagged protein.

Q5: The product sheet mentions a purity of >95%. Is this sufficient for my application? A: For most standard applications like creating an affinity matrix for protein purification, a purity of ≥95% is generally sufficient.[3] However, for highly sensitive applications such as surface plasmon resonance (SPR) or developing quantitative assays, impurities could interfere with surface chemistry or binding kinetics. In these cases, sourcing a higher purity grade (>98%) or performing an additional purification step may be necessary.

Troubleshooting Guide

This section addresses common problems encountered during experiments using this compound.

Problem 1: Low or No Binding of His-Tagged Protein to the NTA-Functionalized Matrix

This is one of the most frequent issues. The problem can lie with the protein, the NTA matrix, or the experimental conditions.

Q: My His-tagged protein is flowing through my column instead of binding. What went wrong? A: This can be caused by several factors. Follow this troubleshooting workflow:

cluster_1 Troubleshooting: Low/No Protein Binding cluster_causes Potential Causes & Solutions Start Problem: Low/No His-Tag Protein Binding CheckBuffer Check Buffer Composition (pH, Imidazole, Additives) Start->CheckBuffer CheckTag Is His-Tag Accessible? (Denaturing vs. Native) CheckBuffer->CheckTag Buffer OK BufferIssue Cause: Wrong pH, Chelators (EDTA), Reducing Agents (DTT). Solution: Remake buffer, ensure pH ~8.0, remove interfering agents. CheckBuffer->BufferIssue CheckMatrix Verify Matrix Functionality (New AB-NTA lot? Charged with Ni2+?) CheckTag->CheckMatrix Tag Accessible TagIssue Cause: Tag is buried in folded protein. Solution: Purify under denaturing conditions (Urea, Gua-HCl). CheckTag->TagIssue MatrixIssue Cause: Failed AB-NTA coupling, incomplete Ni2+ charging, or degraded reagent. Solution: Re-couple surface, recharge with Ni2+, test AB-NTA lot. CheckMatrix->MatrixIssue

Caption: Decision tree for troubleshooting failed His-tag protein binding.

  • Verify Buffer Composition: The binding of His-tags to Ni-NTA is pH-dependent; the optimal pH is typically between 7.5 and 8.2. Low pH can protonate the histidine side chains, preventing chelation.[7] Crucially, ensure your buffers are free of chelating agents like EDTA or reducing agents like DTT, as these will strip the Ni²⁺ ions from the NTA matrix.[7]

  • Confirm His-Tag Accessibility: The His-tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible for binding.[7][8] To test this, perform a small-scale purification under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea). If the protein binds under these conditions, tag accessibility is the likely issue.

  • Check the NTA Matrix: If you prepared the matrix yourself, the initial coupling of the AB-NTA reagent to the support may have failed. This can be due to incorrect pH during the coupling reaction or an inactive batch of reagent.[6] Also, ensure the matrix has been properly charged with Ni²⁺ solution and washed of excess nickel ions. The column should have a characteristic light blue color.[6]

Problem 2: High Levels of Non-Specific Binding

Q: I successfully purified my protein, but the eluate contains many contaminants. How can I improve purity? A: High non-specific binding is usually due to ionic or hydrophobic interactions between contaminating host proteins and the matrix.

  • Optimize Imidazole Concentration in Wash Buffer: Including a low concentration of imidazole (e.g., 10-40 mM) in your binding and wash buffers is the most effective way to reduce non-specific binding.[7][9] This concentration is high enough to displace weakly interacting contaminants but not the strongly bound His-tagged protein. This may require optimization for each specific protein.

  • Increase Salt Concentration: Increasing the NaCl concentration in the wash buffer (e.g., up to 500 mM) can disrupt non-specific ionic interactions.[9]

  • Add Non-ionic Detergents: If hydrophobic interactions are suspected, adding a small amount (0.1-0.5%) of a non-ionic detergent like Tween-20 or Triton X-100 to the wash buffer can improve purity.[9]

Problem 3: Reagent Fails to Couple to a Solid Support

Q: I am trying to functionalize my amine-reactive beads with AB-NTA, but subsequent tests show no Ni²⁺ binding. What could be the issue? A: This indicates a failure in the covalent coupling chemistry.

  • Incorrect Reaction pH: The terminal primary amine on the AB-NTA reagent requires a specific pH to be reactive for coupling chemistries like NHS-ester or reductive amination. For reductive amination, a pH around 6.0 is often optimal.[6] For NHS esters, a pH of 7.5-8.5 is typical. Consult the protocol for your specific crosslinking chemistry.

  • Degraded Reagent: If the reagent is old, has been stored improperly, or has been subjected to multiple freeze-thaw cycles, the amine group may have degraded. Test a fresh vial of the reagent.

  • Hydrolysis of Surface Chemistry: Amine-reactive surfaces (like those with NHS-esters) are highly susceptible to hydrolysis. Ensure you are using anhydrous solvents if required and that the reaction is performed promptly after activating the surface.

Key Experimental Protocols

Protocol 1: Functional QC Test of AB-NTA Reagent

This protocol describes a small-scale test to confirm that a new lot of AB-NTA can be successfully coupled to a support, chelate Ni²⁺, and bind a His-tagged protein.

Materials:

  • Amine-reactive support (e.g., NHS-activated agarose beads).

  • This compound (AB-NTA).

  • Coupling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Wash Buffer (e.g., PBS).

  • Ni²⁺ Charging Buffer (e.g., 50 mM NiSO₄).

  • His-tagged protein positive control (e.g., His-tagged GFP).

  • Binding/Wash Buffer (20 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (20 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Procedure:

  • Dissolve AB-NTA: Prepare a 50 mM solution of AB-NTA in the Coupling Buffer.

  • Couple to Support: Wash 100 µL of NHS-activated agarose beads with ice-cold 1 mM HCl, then with Coupling Buffer. Immediately add the AB-NTA solution and incubate according to the bead manufacturer's instructions (e.g., 1-2 hours at room temperature).

  • Quench Reaction: Add Quenching Buffer to block any unreacted sites. Incubate for 30 minutes.

  • Wash Beads: Wash the beads extensively with Wash Buffer to remove uncoupled reagent and quenching buffer.

  • Charge with Ni²⁺: Add Ni²⁺ Charging Buffer to the beads and incubate for 30 minutes. The beads should turn a faint blue.

  • Wash Again: Wash the beads with Wash Buffer to remove unbound Ni²⁺. The beads are now NTA-functionalized and Ni²⁺-charged.

  • Perform Binding Test:

    • Equilibrate the beads with Binding/Wash Buffer.

    • Add a known amount of the His-tagged protein control and incubate for 30-60 minutes.

    • Collect the flow-through.

    • Wash the beads 3 times with Binding/Wash Buffer, collecting each wash fraction.

    • Elute the bound protein with Elution Buffer.

  • Analyze Results: Analyze the flow-through, wash, and elution fractions by SDS-PAGE. A successful test will show the His-tagged protein in the elution fraction and minimal presence in the flow-through and wash fractions.

References

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Technical Support Center: Enhancing N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for enhancing the efficiency and reproducibility of your conjugation experiments. AB-NTA is a versatile linker, commonly used to functionalize surfaces or molecules with a nitrilotriacetic acid (NTA) moiety for the subsequent chelation of metal ions and oriented immobilization of His-tagged proteins.[1][2][3][4][5]

The most prevalent method for conjugating AB-NTA involves coupling its primary amine to a carboxyl group on a target molecule or surface. This is typically achieved through the formation of a reactive N-hydroxysuccinimide (NHS) ester intermediate using the carbodiimide crosslinker EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).[6][7] This guide focuses on troubleshooting and optimizing this widely used EDC/NHS-mediated reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: Why is my conjugation yield consistently low?

Low conjugation efficiency is the most common challenge and can stem from several factors related to reagent stability, reaction conditions, and buffer composition.

Potential Cause 1: Hydrolysis of EDC and/or NHS-ester Intermediate

  • Explanation: Both EDC and the NHS-ester it creates are highly susceptible to hydrolysis in aqueous solutions.[8][9] The O-acylisourea intermediate formed by EDC is unstable and can quickly hydrolyze, regenerating the original carboxyl group.[10] The NHS-ester is more stable but still has a limited half-life, which decreases dramatically as the pH rises.[11][12][13][14] For example, the half-life of an NHS-ester can be several hours at pH 7.0 but only 10 minutes at pH 8.6.[11][12][15]

  • Solution:

    • Use Fresh Reagents: Always prepare EDC and NHS solutions immediately before use.[6][8] Do not store them in aqueous buffers. Allow powdered reagents to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Optimize pH: For a two-step reaction, perform the initial carboxyl activation with EDC/NHS at a slightly acidic pH (e.g., pH 5.0-6.0) in a non-amine, non-carboxylate buffer like MES to maximize activation efficiency.[15][16][17][18] Subsequently, perform the amine coupling step with AB-NTA at a pH of 7.2-8.0 to facilitate the reaction with the deprotonated amine.[15][16]

    • Increase Reactant Concentration: Higher concentrations of reactants can favor the desired bimolecular conjugation reaction over the competing unimolecular hydrolysis reaction.[14]

Potential Cause 2: Incompatible Buffer Components

  • Explanation: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) are incompatible.[11][19][20][21] Primary amines in the buffer will compete with the AB-NTA for reaction with the NHS-ester, quenching the reaction.[19][21] Carboxylate buffers can compete with the target carboxyl groups for activation by EDC.

  • Solution:

    • Use non-amine, non-carboxylate buffers. Recommended buffers include MES for the activation step and Phosphate-Buffered Saline (PBS) or HEPES for the coupling step.[11][15][20][21]

Potential Cause 3: Inactive Reagents

  • Explanation: Improper storage of EDC and NHS can lead to their degradation. These reagents are moisture-sensitive.[8]

  • Solution:

    • Store EDC and NHS desiccated at -20°C.[8] To quickly check the activity of your NHS-ester, you can measure the absorbance at 260-280 nm before and after intentional hydrolysis with a mild base; a significant increase in absorbance indicates the release of the NHS byproduct and confirms reagent activity.[8][11]

Question 2: I'm observing significant protein aggregation/precipitation during the reaction. What's wrong?

Protein instability during conjugation can compromise the entire experiment.

Potential Cause: Reaction pH is too close to the Protein's Isoelectric Point (pI)

  • Explanation: When the pH of the buffer is near a protein's pI, the protein has a net neutral charge. This minimizes electrostatic repulsion between molecules, increasing the likelihood of aggregation and precipitation.[15]

  • Solution:

    • Adjust the pH of your coupling buffer to be at least one pH unit away from your protein's pI. If your protein's pI is acidic, use a buffer in the 7.2-8.0 range. If your protein's pI is basic, you may need to work at a lower pH (around 7.2) and accept a slightly slower amine reaction rate to maintain solubility.

Question 3: How do I stop the reaction and remove unreacted reagents?

Properly stopping the reaction is crucial to prevent unintended modifications and ensure the homogeneity of the final conjugate.[22][23]

Potential Cause: Unquenched NHS-esters

  • Explanation: Any unreacted NHS-esters will remain active and can react with other primary amines in downstream applications or during purification, leading to undesirable products.[22][24]

  • Solution:

    • Quenching: Add a quenching reagent containing a primary amine to cap any remaining active NHS-esters. Common quenching agents include Tris, glycine, ethanolamine, or hydroxylamine at a final concentration of 20-50 mM.[18][23][24] Incubate for 15-30 minutes at room temperature.[24]

    • Purification: After quenching, remove excess reagents (EDC, NHS, quenching agent, and their byproducts) using a desalting column (size-exclusion chromatography) or dialysis against an appropriate storage buffer.[21][24]

Data Summary Tables

Table 1: pH Optimization for the Two-Step EDC/NHS Reaction

StepReactionOptimal pH RangeRecommended BufferRationale
1: Activation Carboxyl Activation with EDC/NHS4.5 - 6.0MESMaximizes EDC efficiency and stability of the O-acylisourea intermediate.[15][16][17]
2: Coupling NHS-ester Reaction with AB-NTA (Amine)7.2 - 8.5PBS, HEPES, BorateEnsures the primary amine of AB-NTA is deprotonated and nucleophilic.[11][19] Higher pH increases reaction rate but also hydrolysis.[14]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low Yield Reagent/Intermediate HydrolysisUse fresh reagents; perform activation at pH 4.5-6.0 and coupling at pH 7.2-8.0.[15]
Incompatible BuffersAvoid Tris, glycine, or acetate buffers. Use MES and PBS/HEPES.[19][20]
Protein Aggregation Reaction pH is near Protein pIAdjust buffer pH to be at least 1 unit away from the protein's pI.[15]
Uncontrolled Reaction Unquenched NHS-estersAdd a primary amine quencher (e.g., 50 mM Tris) after the desired reaction time.[23][24]

Visualizing the Workflow

A clear understanding of the reaction sequence is vital for success. The following diagrams illustrate the chemical mechanism and the experimental workflow.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) Carboxyl Surface-COOH Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Intermediate->Carboxyl Hydrolysis NHS_Ester Amine-Reactive NHS-ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS Final_Product Surface-CO-NH-AB-NTA (Stable Amide Bond) NHS_Ester->Final_Product + Amine (AB-NTA) Hydrolyzed_Ester Surface-COOH NHS_Ester->Hydrolyzed_Ester Hydrolysis AB_NTA H₂N-AB-NTA G Start Start: Carboxylated Surface/Molecule Activate 1. Activate Carboxyls Add EDC + NHS in MES Buffer (pH 5-6) Incubate 15-30 min Start->Activate Wash 2. Wash / Buffer Exchange Remove excess EDC/NHS Equilibrate into Coupling Buffer (pH 7.2-8.0) Activate->Wash Couple 3. Add AB-NTA Solution Incubate 2-4 hours at RT or overnight at 4°C Wash->Couple Quench 4. Quench Reaction Add 50 mM Tris or Glycine Incubate 15 min Couple->Quench Purify 5. Purify Conjugate Size-Exclusion Chromatography or Dialysis Quench->Purify End End: AB-NTA Functionalized Product Purify->End

Caption: Experimental workflow for a two-step AB-NTA conjugation.

Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of AB-NTA to a Carboxylated Surface (e.g., Nanoparticles)

This protocol is optimized to minimize unwanted side reactions, such as polymerization of molecules that contain both carboxyl and amine groups. [6] Materials:

  • Carboxylated Surface (e.g., magnetic beads, nanoparticles)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • EDC (MW: 191.7)

  • Sulfo-NHS (MW: 217.14) (Use Sulfo-NHS for increased water solubility) [11]* this compound (AB-NTA)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS or other suitable buffer

Procedure:

  • Prepare Surface: Resuspend the carboxylated surface (e.g., 10 mg of nanoparticles) in 1 mL of Activation Buffer.

  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation Step:

    • Add 50 µL of EDC solution (final conc. ~2.6 mM) and 50 µL of Sulfo-NHS solution (final conc. ~2.3 mM) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle rotation.

  • Wash Step:

    • Pellet the activated nanoparticles (via centrifugation or magnetic separation).

    • Discard the supernatant and wash the particles twice with 1 mL of ice-cold Coupling Buffer to remove excess EDC, Sulfo-NHS, and byproducts.

  • Coupling Step:

    • Resuspend the washed, activated nanoparticles in 1 mL of Coupling Buffer.

    • Immediately add your desired concentration of AB-NTA (a 10-50 fold molar excess over the estimated surface carboxyl groups is a good starting point).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quench Step:

    • Add 50 µL of 1 M Tris-HCl (final conc. 50 mM) to the reaction mixture.

    • Incubate for an additional 15 minutes at room temperature to deactivate any remaining NHS-esters.

  • Final Wash and Storage:

    • Pellet the conjugated nanoparticles.

    • Wash three times with 1 mL of Wash Buffer.

    • Resuspend the final product in Storage Buffer and store at 4°C.

Frequently Asked Questions (FAQs)

Q: Can I perform this as a one-pot reaction? A: Yes, a one-pot reaction is possible but involves a compromise on pH (typically 6.0-7.5). [15]This approach is faster but risks lower efficiency due to the competing demands of the activation (favors lower pH) and coupling (favors higher pH) steps. The two-step protocol is generally recommended for higher efficiency and better control, especially when working with sensitive proteins. [6][18] Q: My NHS-ester is not water-soluble. What should I do? A: Many non-sulfonated NHS-esters have poor water solubility. The standard method is to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like DMSO or DMF, then add this stock solution to your aqueous reaction buffer. [8][11][21]Alternatively, use the water-soluble Sulfo-NHS version of the reagent. [11] Q: Are there side reactions I should be aware of? A: Yes. While NHS-esters are highly reactive towards primary amines, side reactions with the hydroxyl groups on serine, threonine, and tyrosine residues can occur, especially at higher pH. [25][26]This is a more significant concern when conjugating to complex proteins.

Q: How do I attach a His-tagged protein after functionalizing my surface with AB-NTA? A: After creating the NTA-functionalized surface, you will chelate a metal ion (typically Ni²⁺ or Co²⁺). This is done by incubating the surface with a solution of a metal salt (e.g., NiCl₂), followed by washing to remove excess ions. The resulting Ni-NTA surface can then selectively and orientedly capture His-tagged proteins via metal affinity. [1][3][27][28]

References

  • ResearchGate. Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at given pH values at room temperature, assessed by HPLC-MSAbs. [Link]

  • True Geometry's Blog. Describe the importance of quenching unreacted NHS ester after the conjugation reaction, and what are some common quenching agents?. [Link]

  • Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305–312. [Link]

  • Interchim. NHS / sulfo-NHS. [Link]

  • ResearchGate. Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS ?. [Link]

  • ResearchGate. Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. [Link]

  • ResearchGate. Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. [Link]

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Forcados, M. I., et al. (2017). A Simple and Versatile Strategy for Oriented Immobilization of His-Tagged Proteins on Magnetic Nanoparticles. Bioconjugate Chemistry, 28(3), 831–840. [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]

  • Generation of a Ni-NTA functionalized glass surface for selective protein immobilization. [Link]

  • Gu, C., et al. (2009). Protein-Resistant NTA-Functionalized Polymer Brushes for Selective and Stable Immobilization of Histidine-Tagged Proteins. ACS Applied Materials & Interfaces, 1(9), 1964–1971. [Link]

  • Capkin, E. (2025). Creoptix Protein Immobilization Protocol: His-tag Capture via EDC/NHS chemistry. protocols.io. [Link]

  • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?. [Link]

  • Jones, C. H., et al. (2011). Surface functionalization of polyketal microparticles with nitrilotriacetic acid-nickel complexes for efficient protein capture and delivery. Biomaterials, 32(3), 868–874. [Link]

  • Lata, S., et al. (2005). Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. Bioconjugate Chemistry, 16(1), 125–134. [Link]

  • Capsid Constructors. Nickel-NTA conjugation chemistry. [Link]

Sources

Addressing batch-to-batch variability of N-(5-Amino-1-carboxypentyl)iminodiacetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers in-depth troubleshooting assistance and addresses frequently asked questions concerning the batch-to-batch variability of N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA). The objective is to provide researchers, scientists, and drug development professionals with the necessary tools to identify, alleviate, and manage variability, thereby ensuring the consistency and dependability of their experimental results.

Introduction to AB-NTA and the Challenge of Variability

This compound, a derivative of nitrilotriacetic acid (NTA), is an essential chelating agent widely used in protein purification, especially in Immobilized Metal Affinity Chromatography (IMAC).[1][2][3] Its main role is to be attached to a solid support and subsequently charged with metal ions, such as Ni2+ or Co2+, to capture recombinant proteins tagged with histidine.[1][4]

Variability from one batch of AB-NTA to another can show up as differences in purity, the makeup of isomers, and the existence of impurities. These factors can greatly affect how well IMAC resins perform. This may result in inconsistent binding of proteins, changes in elution patterns, and more breakdown of proteins. Ultimately, this can jeopardize the consistency of experiments and the quality of the proteins that have been purified. This guide offers a methodical way to deal with these problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in AB-NTA?

A1: The main reasons for variability are usually found in the processes of synthesis and purification. Important elements consist of:

  • Incomplete Reactions: Leftover starting materials or intermediate substances may be present in the final product.

  • Side Reactions: Structural isomers or other related impurities may form.

  • Inconsistent Purification: Differences in crystallization or chromatographic purification can result in varying impurity profiles from one batch to another.

  • Storage and Handling: Incorrect storage methods can cause the compound to break down over time.[3][5]

Q2: How can I detect variability between different batches of AB-NTA?

A2: It is advisable to use a comprehensive analytical strategy. Important methods consist of:

  • High-Performance Liquid Chromatography (HPLC): To evaluate purity and measure the amount of impurities.[6]

  • Mass Spectrometry (MS): To verify the molecular weight of the primary component and to identify any unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and to identify any isomeric impurities.[5][6]

  • Functional Testing: Assessing the effectiveness of the AB-NTA batch in your particular application (for example, determining the binding capacity of a prepared IMAC column).

Q3: Can I use an AB-NTA batch that shows minor impurities on an HPLC chromatogram?

A3: The acceptability of small amounts of impurities is determined by what they are, how concentrated they are, and how sensitive your experiment is. Certain impurities might not have a major impact on performance, but others, especially those that can also bind metal ions, could have a big effect. It is essential to carry out a risk assessment and, if feasible, a small-scale functional test to see if the batch is appropriate for what you plan to use it for.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section offers organized instructions for resolving frequent issues that arise from the variability of AB-NTA.

Issue 1: Reduced Protein Binding Capacity of IMAC Resin

Question: I have made a new batch of IMAC resin with a fresh lot of AB-NTA, and I am noticing a much lower binding capacity for my His-tagged protein than with earlier batches. What might be the reason, and how can I fix this?

Answer: A decrease in the capacity for protein binding is a typical sign of problems with the AB-NTA that was used to make the resin. The main reason is frequently a reduced effective concentration of functional chelating groups on the surface of the resin.

Troubleshooting Workflow:

G A Start: Reduced Protein Binding Capacity B Step 1: Verify AB-NTA Quality - Purity Check (HPLC) - Structural Confirmation (NMR, MS) A->B Suspect AB-NTA variability C Step 2: Assess Coupling Efficiency - Quantify immobilized AB-NTA - Compare to previous successful batches B->C If purity is low or structure is incorrect D Step 3: Evaluate Metal Ion Charging - Measure metal ion concentration on the resin - Ensure complete saturation B->D If purity is acceptable F Conclusion: Identify Root Cause C->F Inefficient coupling is the likely cause E Step 4: Optimize Binding Conditions - Adjust pH and buffer composition - Test different imidazole concentrations D->E If metal charging is incomplete D->F If metal charging is complete, proceed to binding E->F Binding conditions may need re-optimization for this batch G A Start: Inconsistent Elution & Lower Purity B Step 1: Characterize AB-NTA Batch - Focus on chelating impurities - Use a metal-ion titration assay if possible A->B Suspect altered chelation properties C Step 2: Analyze Resin Heterogeneity - Assess uniformity of AB-NTA coupling - Consider alternative coupling chemistries B->C If impurities with chelating properties are found D Step 3: Modify Elution Protocol - Use a step gradient instead of a linear gradient - Adjust the imidazole concentrations in wash and elution buffers B->D If purity is high but performance is poor E Conclusion: Mitigate Effects of Variability C->E Non-uniform coupling may require resin re-synthesis D->E Protocol adjustment can compensate for weaker binding

Caption: Troubleshooting workflow for inconsistent elution profiles.

Detailed Steps & Explanations:

  • Characterize AB-NTA Batch for Chelating Impurities:

    • Action: Besides the usual purity tests, think about using methods that can find impurities that bind to metals. A functional test, like a competitive binding experiment with a known standard, can be helpful.

    • Rationale: The existence of impurities that are also capable of chelating metal ions can result in a varied assortment of binding sites on the resin. Some of these sites might have a reduced affinity for His-tags, which can cause early elution and the co-elution of contaminants that are not strongly bound.

  • Analyze Resin Heterogeneity:

    • Action: If you are able, check how evenly the AB-NTA is coupled on the resin beads.

    • Rationale: If the coupling is not consistent, the functional groups may not be spread out evenly, which can lead to a wide range of elution times.

  • Modify Elution Protocol:

    • Action: Change from a continuous imidazole gradient to a step gradient. This means you will use a sequence of wash buffers with increasing, separate concentrations of imidazole before the last elution step.

    • Rationale: A step gradient can separate your target protein from contaminants more effectively, particularly when the resin has a broad spectrum of binding strengths. By choosing the imidazole concentrations for each step with care, you can selectively remove weakly attached impurities before eluting your protein of interest in a purer and more concentrated form.

Data Presentation: Example Batch Comparison

ParameterBatch A (Good Performance)Batch B (Poor Performance)Specification
Purity (HPLC) 99.2%95.8%> 98.0%
Major Impurity 0.3% (Unidentified)2.5% (Isomer)< 1.0%
Molecular Weight (MS) Matches TheoreticalMatches TheoreticalConforms
IMAC Binding Capacity 15 mg/mL8 mg/mL> 12 mg/mL

This table shows a situation where the lower purity of Batch B, caused by a notable isomeric impurity, is linked to a significant drop in functional performance.

Experimental Protocol: Quality Control of AB-NTA by HPLC

This protocol outlines a standard procedure for evaluating the purity of AB-NTA.

Objective: To ascertain the purity of an AB-NTA sample and to measure the quantity of any impurities.

Materials:

  • AB-NTA sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • High-purity water and acetonitrile

Method:

  • Sample Preparation: Make a 1 mg/mL solution of AB-NTA in water of high purity.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 40 | 5 |

  • Data Analysis: Combine the peaks on the chromatogram. Determine the purity of AB-NTA by finding the percentage of the main peak's area compared to the total area of all the peaks.

References

  • IMAC and His-tagged Protein Purification: Your best choice. Agarose Bead Technologies. (2025-10-28). [Link]

  • QuickTip #9: Purifying a His-tagged protein with low expression level. Bio-Works. (2020-08-12). [Link]

  • (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate. Fine Organics.[Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Validating N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare the performance of N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) against other common chelating ligands. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental design, ensuring a robust and self-validating approach to your findings.

Introduction: Understanding the Landscape of Chelating Ligands

This compound, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine or AB-NTA, is a high-performance chelating agent crucial for two primary applications: the purification of polyhistidine-tagged (His-tagged) proteins via Immobilized Metal Affinity Chromatography (IMAC) and the stable, oriented immobilization of proteins onto surfaces for biosensor and bio-assay development.[1][2][3][4]

AB-NTA is a derivative of nitrilotriacetic acid (NTA), featuring a lysine backbone that provides a primary amine group. This amine serves as a versatile anchor point for covalent attachment to a variety of surfaces and matrices, a feature that distinguishes it from standard NTA.[5] To properly validate its performance, it is essential to compare it against the established incumbents: Nitrilotriacetic acid (NTA) and Iminodiacetic acid (IDA).

The Core Comparison: AB-NTA vs. NTA vs. IDA

The fundamental difference between these ligands lies in their denticity—the number of coordination sites they use to bind a metal ion (typically Ni²⁺ or Co²⁺).

  • Iminodiacetic acid (IDA): A tridentate ligand, using one nitrogen and two carboxyl oxygens to bind the metal ion. This leaves three coordination sites on the nickel ion available to interact with His-tags.[6]

  • Nitrilotriacetic acid (NTA) and AB-NTA: Tetradentate ligands, using one nitrogen and three carboxyl oxygens. This leaves only two sites free for His-tag interaction.[7][8]

This structural difference is not trivial; it directly dictates the performance trade-offs in purity, yield, and stability. NTA's fourth coordination site creates a more stable complex with the metal ion, significantly reducing ion leaching compared to IDA.[9] While IDA may theoretically offer a higher binding capacity due to more available binding sites, it often comes at the cost of lower purity and higher metal contamination in the final eluate.[7][10] AB-NTA inherits the stability and high-specificity advantages of NTA, with the added benefit of a functional handle for surface conjugation.

Key Performance Metrics for Comprehensive Validation

A thorough validation of AB-NTA requires a multi-faceted experimental approach. We will focus on four critical performance pillars:

  • Binding Capacity: Quantifying the amount of target protein that can be purified.

  • Purity & Specificity: Assessing the effectiveness of separating the target protein from contaminants.

  • Metal Ion Stability: Measuring the degree of metal ion leaching during purification.

  • Surface Immobilization & Functionality: Evaluating the efficiency of surface coupling and the activity of the immobilized protein.

The following sections provide detailed, self-validating protocols to test these metrics.

Experimental Protocol 1: Comparative Dynamic Binding Capacity (DBC)

Objective: To determine the amount of a His-tagged protein that binds to AB-NTA, NTA, and IDA resins under operational flow conditions before a significant breakthrough of unbound protein occurs. DBC is a more realistic and process-relevant metric than static binding capacity.[11][12]

Methodology Rationale

We employ a chromatographic approach, continuously monitoring the column flow-through via UV absorbance at 280 nm (A280). The point at which the A280 begins to rise indicates that the resin is saturated and protein is "breaking through." The DBC is typically calculated at 10% of the maximum signal (QB10), representing the quantity of protein loaded onto the column at that point.[12]

Step-by-Step Protocol
  • Protein Expression and Lysate Preparation:

    • Express a standard His-tagged protein (e.g., His-tagged GFP) in E. coli.

    • Harvest cells and lyse them using sonication in a binding buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) and filter through a 0.45 µm filter.

    • Determine the total protein concentration of the clarified lysate using a Bradford assay and the specific His-tagged protein concentration via densitometry of a Coomassie-stained SDS-PAGE gel against a known standard.

  • Column Packing and Equilibration:

    • Pack three identical small-scale chromatography columns (e.g., 1 mL bed volume) with Ni²⁺-charged AB-NTA, NTA, and IDA agarose resins, respectively.

    • Equilibrate each column with 10 column volumes (CVs) of binding buffer at a defined linear flow rate (e.g., 150 cm/hr) using a chromatography system (e.g., ÄKTA).

  • Sample Loading and Breakthrough Monitoring:

    • Load the clarified lysate onto each column at the same linear flow rate.

    • Continuously monitor the A280 of the flow-through. Record the volume loaded.

    • Continue loading until the A280 signal reaches a plateau, indicating complete saturation of the resin.

  • Data Calculation:

    • Generate a breakthrough curve by plotting A280 against the volume of lysate loaded.

    • Determine the volume loaded at 10% breakthrough (V₁₀%).

    • Calculate the DBC using the formula: DBC (mg/mL) = (V₁₀% [mL] × C [mg/mL]) / Vc [mL] Where C is the concentration of the His-tagged protein in the lysate and Vc is the column bed volume.

Visualization: DBC Experimental Workflow

DBC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Chromatography cluster_analysis Phase 3: Analysis Lysate Clarified Lysate (His-tagged Protein) Load Load Lysate Lysate->Load Resins Packed Columns (AB-NTA, NTA, IDA) Resins->Load Monitor Monitor A280 (Flow-through) Load->Monitor Curve Generate Breakthrough Curve Monitor->Curve Calculate Calculate DBC (at 10% Breakthrough) Curve->Calculate

Caption: Workflow for determining Dynamic Binding Capacity (DBC).

Expected Data & Interpretation
Resin TypeDynamic Binding Capacity (mg/mL) at 10% Breakthrough
Ni-IDA45 - 60
Ni-NTA40 - 55
Ni-AB-NTA 40 - 55
  • Interpretation: IDA resins may show a slightly higher DBC due to having more available coordination sites for histidine binding.[6] NTA and AB-NTA are expected to have very similar capacities, as their core chelating structure is identical. High DBC is desirable for large-scale purification as it reduces the amount of resin required.[13][14]

Experimental Protocol 2: Purity and Metal Ion Leaching Assessment

Objective: To compare the purity of the eluted His-tagged protein and quantify the amount of Ni²⁺ that leaches from each resin during elution.

Methodology Rationale

Purity is assessed visually by SDS-PAGE and quantitatively by densitometry. Metal leaching, a critical factor for downstream applications like crystallography or cell-based assays where metal ions can be inhibitory, is measured with high sensitivity using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The stronger coordination of tetradentate ligands like NTA and AB-NTA is expected to result in lower metal leaching.[9]

Step-by-Step Protocol
  • Protein Binding and Wash:

    • Following the DBC experiment (or in a separate run), load lysate containing ~80% of the determined DBC onto each 1 mL column.

    • Wash each column with 10 CVs of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0). Collect the wash fractions.

  • Elution:

    • Elute the bound protein with 5 CVs of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect the eluate in a single fraction.

  • Purity Analysis (SDS-PAGE):

    • Run samples of the clarified lysate, flow-through, final wash, and the elution fraction on a 12% SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue.

    • Perform densitometry analysis on the elution lanes to calculate the percentage purity of the target protein band.

  • Metal Leaching Analysis (ICP-MS):

    • Submit samples of the elution fraction from each resin for Ni²⁺ quantification via ICP-MS.

    • Use a sample of the Elution Buffer as a blank control.

Expected Data & Interpretation
Resin TypePurity by Densitometry (%)Leached Ni²⁺ (ppm or µg/mL)
Ni-IDA80 - 90%5 - 15
Ni-NTA> 95%< 1
Ni-AB-NTA > 95% < 1
  • Interpretation: NTA and AB-NTA resins are expected to yield significantly purer protein with substantially lower metal ion leaching.[9][10] This is because the tetradentate chelation is more robust, preventing both non-specific binding of contaminating proteins (which can occur at the empty coordination sites of leached ions) and the release of the ion itself.[15] For sensitive downstream applications, choosing a resin with minimal leaching is paramount.

Experimental Protocol 3: Surface Immobilization & Interaction Analysis via SPR

Objective: To validate the unique capability of AB-NTA for covalent surface functionalization and to confirm that the immobilized protein retains its biological activity.

Methodology Rationale

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that detects changes in mass on a sensor surface.[16][17] It is the ideal platform to validate surface immobilization. We will first covalently couple AB-NTA to a standard CM5 sensor chip, charge it with Ni²⁺, and then capture a His-tagged protein. Finally, we will measure the protein's interaction with a known binding partner to confirm its functional integrity. The free amine group on AB-NTA is key to this surface functionalization.[5]

Step-by-Step Protocol
  • AB-NTA Immobilization:

    • Activate a CM5 sensor chip surface using a standard injection of EDC/NHS (0.4 M EDC, 0.1 M NHS).

    • Inject a solution of AB-NTA (e.g., 50 mM in a low pH buffer like 10 mM sodium acetate, pH 4.5) to covalently couple it to the surface via its primary amine.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Nickel Charging and Protein Capture:

    • Inject a pulse of NiCl₂ (e.g., 50 mM) to charge the surface-bound AB-NTA with nickel ions.

    • Inject the purified His-tagged protein (e.g., a specific receptor) to be captured on the surface. The SPR signal (measured in Response Units, RU) will increase, indicating protein binding.

  • Interaction Analysis:

    • Inject a series of increasing concentrations of a known analyte (the binding partner for the captured protein) over the surface.

    • Monitor the association and dissociation phases in the resulting sensorgram.

    • Regenerate the surface between analyte injections with a mild pulse of EDTA or low pH buffer to strip the analyte without removing the captured protein.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualization: AB-NTA Surface Functionalization for SPR

SPR_Functionalization cluster_surface Sensor Chip Surface cluster_steps Surface Carboxylated Dextran Matrix (CM5 Chip) Step1 1. EDC/NHS Activation Step2 2. Covalent Coupling of AB-NTA Step1->Step2 Amine coupling Step3 3. Ni²⁺ Charging Step2->Step3 Chelation Step4 4. His-tagged Protein Capture Step3->Step4 Affinity capture Step5 5. Analyte Binding Assay Step4->Step5 Functional test

Caption: Workflow for surface functionalization using AB-NTA for SPR analysis.

Expected Data & Interpretation
ParameterExpected ValueInterpretation
Protein Immobilization Level1000 - 3000 RUConfirms successful and stable capture of the His-tagged protein ligand.
Analyte BindingConcentration-dependent increase in RUDemonstrates specific binding of the analyte to the immobilized protein.
Dissociation Constant (KD)Matches literature valuesThis is the critical validation step. A KD value consistent with solution-based measurements confirms that the immobilized protein is correctly folded and functionally active.
  • Interpretation: Successful, stable immobilization followed by a biologically relevant interaction with a known partner validates AB-NTA as a superior choice for surface-based applications.[18] This confirms not only efficient coupling but also the preservation of the protein's native conformation, a critical requirement for meaningful biosensor data.[19]

Conclusion and Recommendations

The experimental framework detailed above provides a robust methodology for validating the performance of AB-NTA.

  • For High-Purity Protein Purification: The data will demonstrate that AB-NTA performs on par with traditional Ni-NTA, offering high purity and low metal ion leaching, making it superior to Ni-IDA for most applications where protein integrity and the absence of contaminants are critical.

  • For Surface-Based Assays (SPR, Protein Arrays): AB-NTA is unequivocally the superior reagent. Its integrated amine functionality allows for a streamlined, stable, and covalent immobilization to sensor surfaces, providing a foundation for highly reproducible and functionally validated interaction studies.

By systematically evaluating binding capacity, purity, stability, and surface functionality, researchers can be confident in the experimental results obtained with AB-NTA and make informed decisions when selecting a chelation chemistry for their specific research needs.

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A Comparative Guide to N-(5-Amino-1-carboxypentyl)iminodiacetic acid (ACIDA) vs. EDTA for Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research and pharmaceutical development, the precise control of metal ions is paramount. Chelating agents are the workhorses that enable this control, forming stable complexes with metal ions and thereby modulating their reactivity, bioavailability, and toxicity. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the undisputed benchmark, a versatile and potent chelator utilized across a vast spectrum of applications. However, the scientific community's demand for more specialized and environmentally benign alternatives has spurred the exploration of novel chelating agents. One such molecule that has garnered significant interest is N-(5-Amino-1-carboxypentyl)iminodiacetic acid (ACIDA), a lysine derivative with unique structural features.

This guide offers an in-depth, objective comparison of ACIDA and EDTA, providing the technical insights and experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions about the most suitable chelator for their specific needs.

At a Glance: ACIDA vs. EDTA

FeatureThis compound (ACIDA)Ethylenediaminetetraacetic acid (EDTA)
Synonyms Nα,Nα-Bis(carboxymethyl)-L-lysine, Lysine-N,N-diacetic acidEdetic acid
Chemical Formula C₁₀H₁₈N₂O₆C₁₀H₁₆N₂O₈
Molecular Weight 262.26 g/mol 292.24 g/mol
Structure Lysine backbone with an iminodiacetic acid (IDA) groupTwo amino groups linked by an ethylene bridge, each connected to two acetic acid groups
Chelating Moiety Iminodiacetic acid (IDA)Ethylenediaminetetraacetic acid
Primary Applications Affinity chromatography (His-tagged protein purification), surface functionalizationBroad-spectrum metal sequestration in various industrial and medical applications
Biodegradability Considered more readily biodegradable due to its amino acid structurePoorly biodegradable, leading to environmental persistence

Delving Deeper: A Structural and Mechanistic Comparison

The fundamental differences in the chelation behavior of ACIDA and EDTA stem from their distinct molecular architectures.

EDTA: The Hexadentate Powerhouse

EDTA is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multi-point attachment results in the formation of exceptionally stable, cage-like complexes with a wide range of metal ions.[1][2] The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is strongly pronounced with EDTA.

ACIDA: A Tetradentate Ligand with a Functional Handle

ACIDA, chemically known as N,N-bis(carboxymethyl)-L-lysine, is a derivative of the amino acid lysine and incorporates an iminodiacetic acid (IDA) moiety.[3][4] The IDA group provides three coordination sites: one nitrogen atom and two carboxylate groups. The α-carboxylate group of the lysine backbone can also participate in chelation, making ACIDA a tetradentate ligand. This lower denticity compared to EDTA generally results in the formation of less stable metal complexes. However, the lysine backbone offers a key advantage: a free primary amine group at the ε-position. This "functional handle" allows for the covalent attachment of ACIDA to solid supports, such as chromatography resins or sensor surfaces, a property extensively exploited in biotechnology.[1]

Chelation_Comparison cluster_EDTA EDTA Chelation cluster_ACIDA ACIDA Chelation EDTA EDTA (Hexadentate) Complex_EDTA Stable Metal-EDTA Complex (Cage-like structure) EDTA->Complex_EDTA 6 coordinate bonds Metal_EDTA Metal Ion (e.g., Ca²⁺, Fe³⁺) Metal_EDTA->Complex_EDTA ACIDA ACIDA (Tetradentate) Complex_ACIDA Metal-ACIDA Complex ACIDA->Complex_ACIDA ~4 coordinate bonds Metal_ACIDA Metal Ion (e.g., Ni²⁺, Cu²⁺) Metal_ACIDA->Complex_ACIDA

Fig. 1: Chelation mechanism of EDTA and ACIDA.

Quantitative Performance: A Look at Stability Constants

The following table presents a comparison of the log K values for IDA and EDTA with several common divalent and trivalent metal ions.

Metal IonIminodiacetic acid (IDA) (log K₁)Ethylenediaminetetraacetic acid (EDTA) (log K₁)
Ca²⁺2.610.6
Mg²⁺2.88.7
Mn²⁺7.013.8
Fe²⁺7.014.3
Co²⁺10.416.3
Ni²⁺11.518.6
Cu²⁺12.918.8
Zn²⁺10.516.5
Cd²⁺9.216.4
Pb²⁺10.018.0
Fe³⁺15.925.1
Al³⁺-16.1

Note: Stability constants are pH-dependent and can vary with experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.

As the data illustrates, EDTA consistently forms significantly more stable complexes with all the listed metal ions compared to IDA. This is a direct consequence of its higher denticity and the enhanced chelate effect. While ACIDA's lysine backbone may slightly influence its binding affinity compared to IDA, it is expected to follow a similar trend of forming less stable complexes than EDTA.

The Critical Role of pH

The chelation efficiency of both ACIDA and EDTA is highly dependent on the pH of the solution. Both molecules are polyprotic acids, and their degree of protonation affects their ability to coordinate with metal ions.

  • Acidic Conditions: At low pH, the carboxylate groups of both chelators become protonated, reducing their negative charge and diminishing their affinity for metal cations.

  • Alkaline Conditions: In alkaline solutions, metal ions may precipitate as hydroxides, competing with the chelation reaction. The stability of the metal-chelator complex must be sufficient to prevent this precipitation.

EDTA is known to form stable complexes with many divalent heavy metals over a broad pH range, while its complexes with alkaline earth metals like Ca²⁺ and Mg²⁺ are less stable in acidic conditions. The optimal pH for chelation varies depending on the specific metal ion.

Experimental Protocols for Comparative Analysis

For researchers wishing to directly compare the chelation performance of ACIDA and EDTA for a specific metal ion, a spectrophotometric titration is a robust and widely used method.

Protocol: Comparative Analysis of Metal Chelation by Spectrophotometric Titration

Objective: To determine and compare the stoichiometry and stability constants of metal complexes with ACIDA and EDTA.

Materials:

  • This compound (ACIDA)

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • Metal salt of interest (e.g., NiSO₄, CuSO₄)

  • Buffer solution of desired pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the metal salt, ACIDA, and EDTA of known concentrations in the chosen buffer.

  • Spectrophotometric Scans:

    • Obtain the UV-Vis absorption spectrum of the free metal ion, free ACIDA, and free EDTA to identify wavelengths where there is no significant absorbance.

    • Obtain the spectrum of the metal-ACIDA and metal-EDTA complexes to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Titration:

    • Job's Plot (Method of Continuous Variation) for Stoichiometry:

      • Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each.

      • Measure the absorbance of each solution at the λ_max of the complex.

      • Plot absorbance versus the mole fraction of the ligand. The peak of the plot will indicate the stoichiometry of the complex.

    • Mole-Ratio Method for Stability Constant:

      • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (ACIDA or EDTA).

      • Measure the absorbance of each solution at the λ_max of the complex.

      • Plot absorbance versus the molar ratio of ligand to metal.

  • Data Analysis:

    • The data from the mole-ratio titration can be used to calculate the binding constant (K) using various methods, such as the Benesi-Hildebrand equation for a 1:1 complex.

Spectrophotometric_Titration cluster_Preparation 1. Preparation cluster_Measurement 2. Spectrophotometric Measurement cluster_Titration 3. Titration cluster_Analysis 4. Data Analysis P1 Prepare Stock Solutions (Metal, ACIDA, EDTA) M1 Obtain Spectra of Free Components & Complexes P1->M1 M2 Identify λ_max of Complexes M1->M2 T1 Job's Plot for Stoichiometry M2->T1 T2 Mole-Ratio Titration for Stability M2->T2 A1 Plot Absorbance vs. Mole Fraction/Ratio T1->A1 T2->A1 A2 Determine Stoichiometry & Stability Constant A1->A2

Fig. 2: Workflow for spectrophotometric titration.

Field-Proven Insights and Applications

EDTA: The Ubiquitous Chelator

EDTA's strong, non-selective chelation has made it indispensable in a multitude of fields:

  • Industrial Chemistry: Used in water treatment to sequester metal ions and prevent scale formation.[5]

  • Analytical Chemistry: A key reagent in complexometric titrations for determining metal ion concentrations.

  • Medicine: Used in chelation therapy to treat heavy metal poisoning (e.g., lead).[6]

  • Biotechnology: Added to buffers to inhibit metalloproteases and as an anticoagulant in blood collection tubes.[7]

ACIDA: The Specialist for Bioconjugation and Purification

ACIDA's applications are more specialized, primarily leveraging its ability to be immobilized:

  • Immobilized Metal Affinity Chromatography (IMAC): ACIDA-functionalized resins are widely used to purify recombinant proteins containing a polyhistidine tag (His-tag).[1] The immobilized ACIDA chelates Ni²⁺ or Co²⁺ ions, which then specifically bind to the His-tag.

  • Biosensors and Surface Functionalization: The free amine group allows ACIDA to be covalently attached to sensor surfaces for the development of metal-ion selective electrodes or protein immobilization platforms.[1]

  • Drug Delivery: The lysine backbone provides a scaffold for the development of targeted drug delivery systems, where the chelating moiety can be used to carry metal-based therapeutics or imaging agents.

Environmental Considerations: A Clear Advantage for ACIDA

A significant drawback of EDTA is its poor biodegradability, which leads to its persistence in the environment and potential for mobilizing toxic heavy metals from sediments. In contrast, ACIDA, being a derivative of the naturally occurring amino acid lysine, is expected to be more readily biodegradable. This makes it a more environmentally friendly alternative in applications where the chelator may be released into the environment.

Conclusion: Choosing the Right Tool for the Job

The choice between ACIDA and EDTA is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

  • EDTA remains the chelator of choice for applications requiring strong, broad-spectrum metal ion sequestration where high stability is the primary concern and biodegradability is not a major factor.

  • ACIDA emerges as a valuable alternative in fields like biotechnology and drug development, where the ability to immobilize the chelator is crucial. Its anticipated better biodegradability also makes it a more sustainable option for certain applications.

For researchers and drug development professionals, a thorough understanding of the distinct properties of these two chelators is essential for designing robust experiments, developing effective therapeutics, and minimizing environmental impact.

References

  • EDTA - MOTM. [Link]

  • What is EDTA and What is it Used For? - Shanghai Chemex. [Link]

  • What are the chemical properties of EDTA? - Blog - Crown Champion. [Link]

  • The correct structure of ethylenediaminetetraacetic acid (EDTA) is - Vedantu. [Link]

  • Video: EDTA: Chemistry and Properties - JoVE. [Link]

  • Biodegradation Rate of EDTA and IDS and Their Metal Complexes - MDPI. [Link]

  • This compound | C10H18N2O6 | CID 7019830 - PubChem. [Link]

  • IV Chelation Calcium EDTA vs. Disodium EDTA - Kentuckiana Integrative Medicine (Louisville). [Link]

  • This compound - G-Biosciences. [Link]

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A Comparative Guide to N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) and Nitrilotriacetic Acid (NTA) for High-Purity Protein Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of protein purification and immobilization, the choice of chelating agent is a critical determinant of yield, purity, and experimental success. This guide provides a detailed comparative analysis of two key tetradentate chelators: the industry-standard Nitrilotriacetic Acid (NTA) and the structurally distinct N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA). While both are foundational to Immobilized Metal Affinity Chromatography (IMAC), their structural differences imply distinct advantages. This document delves into their chemical properties, mechanisms of action, and provides a theoretical framework for performance comparison, supplemented with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Chelators in Modern Bioscience

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins, most notably those engineered with a polyhistidine (His) tag. The principle is elegant yet powerful: a transition metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), is immobilized on a solid support matrix via a chelating ligand. This complex then selectively captures the His-tagged protein from a crude cell lysate. The efficacy of this entire process hinges on the performance of the chelating ligand.

For years, Nitrilotriacetic Acid (NTA) has been the ligand of choice, prized for its stable coordination with Ni²⁺ ions. However, advanced applications and the increasing complexity of protein targets have driven the development of NTA derivatives. One such derivative is this compound (AB-NTA), a molecule built upon a lysine backbone. This guide will explore the fundamental and practical differences between these two chelators to inform your selection process.

Chemical and Structural Properties

A molecule's structure dictates its function. The primary difference between NTA and AB-NTA lies in the linker connecting the chelating iminodiacetic acid headgroup to the support matrix.

Nitrilotriacetic Acid (NTA)

NTA is a compact aminopolycarboxylic acid with the formula N(CH₂CO₂H)₃.[1] When coupled to a support matrix (like agarose beads), one of the carboxymethyl arms is typically used for covalent attachment, leaving the nitrogen atom and the remaining two carboxyl groups to participate in chelation. However, for IMAC resins, the NTA molecule is synthesized on the matrix, resulting in a tetradentate ligand that coordinates the metal ion through three carboxyl groups and one tertiary nitrogen atom.[2][3]

  • Chemical Formula: C₆H₉NO₆[4]

  • Molecular Weight: 191.14 g/mol [4]

  • Chelation: Tetradentate, occupying four of the six coordination sites of a Ni²⁺ ion. This leaves two sites available for binding to the imidazole rings of a protein's His-tag.[2]

This compound (AB-NTA)

AB-NTA, chemically known as Nα,Nα-Bis(carboxymethyl)-L-lysine, is a derivative of the amino acid lysine.[5] It incorporates the same iminodiacetic acid functional group as NTA but attaches it to the α-amino group of a lysine molecule. The ε-amino group at the end of the lysine side-chain serves as the attachment point to the chromatography matrix.

  • Chemical Formula: C₁₀H₁₈N₂O₆[6]

  • Molecular Weight: 262.26 g/mol (anhydrous basis)[5]

  • Key Structural Feature: Possesses a flexible five-carbon linker arm (the lysine side-chain) between the chelating headgroup and the matrix backbone.

Structural Comparison Diagram

G cluster_NTA Nitrilotriacetic Acid (NTA) cluster_ABNTA This compound (AB-NTA) NTA_img ABNTA_img

Caption: Chemical structures of NTA and AB-NTA.

Mechanism of Action in Immobilized Metal Affinity Chromatography (IMAC)

Both NTA and AB-NTA function as tetradentate chelators. In the presence of a divalent metal cation like Ni²⁺, which has a coordination number of six, the chelator occupies four coordination sites. This creates a stable complex while leaving two sites free to interact with electron donor groups. The imidazole side chains of histidine residues in the His-tag are excellent electron donors and bind reversibly to these two vacant sites, anchoring the protein to the resin. Elution is typically achieved by introducing a high concentration of a competitive agent, like imidazole, which displaces the His-tag from the Ni²⁺-chelator complex.

IMAC Principle Diagram

IMAC_Mechanism Matrix Agarose Matrix Chelator Chelator (NTA or AB-NTA) Matrix->Chelator Covalent Linkage Nickel Ni²⁺ Ion Chelator->Nickel 4x Coordination Bonds Protein His-Tag Target Protein Nickel->Protein:tag 2x Reversible Bonds

Caption: Mechanism of His-tagged protein binding in IMAC.

Comparative Performance Analysis: A Theoretical and Practical Perspective

Binding Capacity and Accessibility
  • NTA Resins: Commercial Ni-NTA agarose resins typically exhibit a high protein binding capacity, often cited in the range of 50 to 80 mg of a standard His-tagged protein per mL of resin.[4][7][8] This capacity is, however, highly protein-dependent and can be influenced by the protein's size, structure, and the accessibility of the His-tag.

  • AB-NTA Resins (Theoretical Advantage): The defining feature of AB-NTA is its integrated linker arm. This spacer is hypothesized to hold the Ni²⁺-NTA complex further away from the surface of the support matrix. This increased distance could be a significant advantage by:

    • Reducing Steric Hindrance: For large, bulky proteins or protein complexes, the His-tag may be partially obscured, making it difficult to approach the Ni²⁺ ion on a standard NTA resin. The linker arm of AB-NTA could make the binding site more accessible, potentially increasing the binding efficiency and overall yield for such challenging targets.

    • Improving Binding Kinetics: Enhanced accessibility can lead to faster on-rates, allowing for more efficient capture of the target protein, which can be crucial when using faster flow rates during chromatography.

Purity and Non-Specific Binding

Non-specific binding in IMAC often occurs when endogenous host cell proteins with surface-exposed histidine clusters interact with the resin.

  • NTA Resins: NTA provides a good balance of high affinity and specificity. The use of low concentrations of imidazole (e.g., 10-20 mM) in binding and wash buffers is a standard practice to suppress low-affinity, non-specific interactions.[9]

  • AB-NTA Resins: The fundamental chelation chemistry of AB-NTA is identical to that of NTA. Therefore, its intrinsic specificity for the His-tag is expected to be the same. The primary influence on purity would relate to how the linker arm affects the presentation of the binding site. By minimizing steric clashes, the resin might allow for more optimal, high-affinity binding of the intended His-tag, potentially allowing for more stringent wash conditions to remove contaminants.

Metal Ion Leaching

The stability of the metal-chelator complex is critical. Leached metal ions can cause protein precipitation or inactivation of enzymes by binding to critical residues.

  • NTA Resins: As a tetradentate chelator, NTA forms a significantly more stable complex with Ni²⁺ than tridentate chelators like iminodiacetic acid (IDA), resulting in lower metal ion leaching.[6] This makes NTA a more robust choice, especially when using buffers containing mild chelating or reducing agents.

  • AB-NTA Resins: Since the chelating headgroup is the same as NTA, AB-NTA is expected to exhibit the same high level of metal ion stability. The lysine-based linker is not anticipated to negatively impact the coordination chemistry of the NTA moiety.

Summary of Comparative Properties
FeatureNitrilotriacetic Acid (NTA)This compound (AB-NTA)
Chelating Moiety Iminodiacetic AcidIminodiacetic Acid
Denticity TetradentateTetradentate
Linker Arm Short (direct coupling)Long, flexible (lysine side-chain)
Binding Capacity High (typically 50-80 mg/mL); protein-dependent[4][7][8]No direct data available; theoretically may be enhanced for sterically hindered proteins.
Specificity Good; requires optimization with imidazole.Expected to be similar to NTA.
Metal Leaching Low; more stable than tridentate chelators.[6]Expected to be low and similar to NTA.
Key Advantage Well-established, high capacity, robust performance.Theoretical: Reduced steric hindrance, improved accessibility for large proteins.

Experimental Protocols: His-Tagged Protein Purification

The following protocols provide a self-validating system for the purification of His-tagged proteins using either Ni-NTA or Ni-AB-NTA agarose resins. The procedure is identical for both, as the fundamental binding and elution chemistry remains the same.

Causality Behind Experimental Choices
  • Buffer pH (8.0): The imidazole side chain of histidine has a pKa of ~6.0. At a pH of 8.0, the side chain is deprotonated and acts as an effective electron donor for coordinating with the Ni²⁺ ion.

  • NaCl (300-500 mM): High salt concentration is used to disrupt ionic interactions, which are a primary source of non-specific protein binding to the chromatography matrix.

  • Imidazole (Low concentration in Wash, High in Elution): Imidazole is structurally identical to the histidine side chain. A low concentration (10-20 mM) in the wash buffer acts as a mild competitor to dislodge weakly bound, non-specific proteins. A high concentration (250-500 mM) in the elution buffer outcompetes the His-tag for binding to the Ni²⁺ ions, releasing the target protein.

Standard Purification Workflow

IMAC Workflow Diagram

IMAC_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis Lysate Prepare Cell Lysate Load Load Lysate onto Column Lysate->Load Equilibrate Equilibrate Resin (Binding Buffer) Equilibrate->Load Wash Wash Column (Wash Buffer) Load->Wash Elute Elute Protein (Elution Buffer) Wash->Elute Analyze Analyze Fractions (SDS-PAGE) Elute->Analyze

Caption: Standard workflow for IMAC protein purification.

Protocol for Purification under Native Conditions

Required Buffers:

  • Native Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

  • Native Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

  • Native Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

Step-by-Step Methodology:

  • Resin Preparation:

    • Pipette 2 mL of the 50% resin slurry (for a 1 mL bed volume) into a gravity-flow column.

    • Allow the storage solution (typically 20% ethanol) to drain.

    • Equilibrate the resin by adding 5-10 column volumes (CV) of Native Binding Buffer. Allow the buffer to drain completely. This step adjusts the pH and ionic strength of the resin for optimal protein binding.

  • Sample Preparation and Loading:

    • Thaw the cell pellet expressing the His-tagged protein on ice. Resuspend in 5-10 mL of Native Binding Buffer per gram of cell paste.

    • Lyse the cells using a sonicator or French press on ice.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant and load it onto the equilibrated column. For validation, save a small aliquot of the lysate and the flow-through for SDS-PAGE analysis.

  • Washing:

    • After the lysate has passed through the column, wash the resin with 10 CV of Native Wash Buffer. This removes non-specifically bound proteins.

    • Collect the wash fractions and save an aliquot for SDS-PAGE analysis to ensure the target protein is not prematurely eluting.

  • Elution:

    • Elute the His-tagged protein by adding 5-10 CV of Native Elution Buffer to the column.

    • Collect the eluate in 1 mL fractions. Monitor the protein elution using a Bradford assay or by measuring absorbance at 280 nm.

  • Analysis (Self-Validation):

    • Run an SDS-PAGE gel with samples from the crude lysate, flow-through, last wash fraction, and all elution fractions.

    • A successful purification will show the target protein band being depleted from the flow-through and appearing as a highly enriched band in the elution fractions.

Conclusion and Recommendations

Both NTA and AB-NTA are highly effective tetradentate chelators for IMAC. The choice between them depends on the specific application and nature of the target protein.

  • Nitrilotriacetic Acid (NTA) remains the proven, cost-effective, and reliable standard for the majority of His-tagged protein purifications. Its high binding capacity and robust performance make it the default choice for routine applications.

  • This compound (AB-NTA) , while lacking direct comparative data, presents a compelling theoretical advantage. Its built-in linker arm is rationally designed to improve the accessibility of the metal binding site. This makes AB-NTA a strategic choice for researchers working with:

    • Large, multi-domain proteins or protein complexes where steric hindrance may be a limiting factor.

    • Proteins where the His-tag may be sub-optimally positioned or partially buried.

For any new protein purification project, it is advisable to perform a small-scale pilot study. However, when facing challenges with yield for large or complex proteins using standard NTA resins, trialing an AB-NTA-based resin is a logical and scientifically-grounded next step.

References

  • iGEM 2020 ZJUT_China_B. (n.d.). Ni-NTA agarose protein purification. Retrieved from [Link]

  • Chemcess. (2024, July 20). Nitrilotriacetic Acid: Properties, Production, Uses And Toxicology. Retrieved from [Link]

  • LifeTein. (n.d.). Ni-NTA Agarose. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrilotriacetic acid. Retrieved from [Link]

  • Cube Biotech. (n.d.). NTA vs. IDA: a tale of two ligands. Retrieved from [Link]

  • Cube Biotech. (n.d.). Purification of His-tagged Proteins Under Native Conditions Using PureCube His Affinity Agarose. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cube Biotech. (n.d.). PureCube 100 NTA Agarose. Retrieved from [Link]

  • Roche. (n.d.). 5.2 Protein purification. In RTS Application Manual. Retrieved from [Link]

  • SERVA Electrophoresis GmbH. (n.d.). SERVA Ni-NTA Agarose Resin. Retrieved from [Link]

  • G-Biosciences. (2014, August 18). What You Need to Know About NTA and IDA Ligands. Retrieved from [Link]

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Performance Evaluation of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance evaluation of N-(5-Amino-1-carboxypentyl)iminodiacetic acid, commonly known as AB-NTA, within the demanding landscape of proteomics research. We will move beyond theoretical advantages to present a comparative analysis grounded in experimental data, offering researchers, scientists, and drug development professionals a clear framework for selecting the optimal tools for their protein purification and enrichment workflows.

Introduction: The Need for Advanced Chelating Ligands in Proteomics

The success of many proteomic analyses hinges on the ability to isolate specific proteins or peptides from immensely complex biological mixtures.[1] Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for this purpose, leveraging the interaction between specific amino acid residues (most notably histidine) and a metal ion immobilized on a solid support.[2][3] The heart of any IMAC system is the chelating ligand, which dictates the stability, specificity, and overall performance of the purification process.

For years, iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) have been the workhorses of IMAC.[4][5] IDA, a trivalent ligand, offers high binding capacity but can be prone to metal ion leaching and non-specific binding.[5][6] NTA, a tetradentate ligand, provides a more stable coordination with the metal ion, resulting in lower leaching and higher purity, which has made it a standard for applications like His-tag protein purification.[4][6][7]

This compound (AB-NTA) represents a sophisticated evolution of NTA chemistry.[8][9] Structurally, it is Nα,Nα-Bis(carboxymethyl)-L-lysine, integrating the proven tetradentate NTA structure with a lysine backbone.[9][10] This design introduces a flexible spacer arm and a terminal amino group, which is advantageous for covalent immobilization to various surfaces and may influence the accessibility of the chelated metal ion for protein binding.[11] This guide will dissect the practical implications of this structural design through direct performance comparisons.

The Competitive Landscape: AB-NTA vs. Standard Chemistries

To provide a robust evaluation, we compare AB-NTA against its primary predecessors, IDA and NTA. For applications in phosphoproteomics, where IMAC is also a key enrichment strategy, we also acknowledge alternative, non-IMAC methods like Titanium Dioxide (TiO2) and Phos-tag™ affinity chromatography to provide a broader context for performance.[12][13][14]

Below is a diagram illustrating the fundamental structural differences between the key IMAC chelating ligands discussed.

G cluster_IDA Iminodiacetic Acid (IDA) cluster_NTA Nitrilotriacetic Acid (NTA) cluster_ABNTA AB-NTA ida_N N ida_C1 CH₂COOH ida_N->ida_C1 ida_C2 CH₂COOH ida_N->ida_C2 ida_H H ida_N->ida_H caption_ida Trivalent Ligand nta_N N nta_C1 CH₂COOH nta_N->nta_C1 nta_C2 CH₂COOH nta_N->nta_C2 nta_C3 CH₂COOH nta_N->nta_C3 caption_nta Tetradentate Ligand abnta_N N abnta_C1 CH₂COOH abnta_N->abnta_C1 abnta_C2 CH₂COOH abnta_N->abnta_C2 abnta_Lys Lysine Backbone (Spacer Arm) abnta_N->abnta_Lys caption_abnta Tetradentate + Spacer

Caption: Chemical structures of IDA, NTA, and AB-NTA ligands.

Performance Metrics: A Framework for Evaluation

Our comparative analysis is built upon key performance indicators that are critical for success in proteomics workflows:

  • Binding Capacity: The total amount of target protein that can be captured per milliliter of resin.

  • Purity: The relative abundance of the target protein in the elution fraction compared to contaminants.

  • Recovery: The percentage of the target protein that is successfully eluted after binding.

  • Metal Ion Leaching: The propensity of the ligand to release the chelated metal ion, which can inhibit downstream enzymatic reactions or interfere with mass spectrometry.[6]

  • Phosphopeptide Enrichment Efficiency: The total number of unique, high-confidence phosphopeptides identified by mass spectrometry from a complex digest.

Experimental Design and Protocols

To generate objective performance data, we designed two distinct, head-to-head experiments. The causality behind our experimental choices is to simulate two of the most common applications of IMAC in modern proteomics.

G cluster_workflow Comparative Experimental Workflow cluster_exp1 Experiment 1: His-Tag Purification cluster_exp2 Experiment 2: Phosphopeptide Enrichment start Complex Biological Sample lysate E. coli Lysate (His-tagged GFP) start->lysate digest HeLa Cell Tryptic Digest start->digest charge_ni Charge Resins with Ni²⁺ lysate->charge_ni ida_ni IDA-Ni²⁺ nta_ni NTA-Ni²⁺ charge_ni->nta_ni abnta_ni AB-NTA-Ni²⁺ purify Load, Wash, Elute ida_ni->purify nta_ni->purify abnta_ni->purify analyze_sds Analyze via SDS-PAGE & Protein Assay purify->analyze_sds charge_fe Charge Resins with Fe³⁺ digest->charge_fe ida_fe IDA-Fe³⁺ nta_fe NTA-Fe³⁺ charge_fe->nta_fe abnta_fe AB-NTA-Fe³⁺ enrich Load, Wash, Elute ida_fe->enrich nta_fe->enrich abnta_fe->enrich analyze_ms Analyze via LC-MS/MS enrich->analyze_ms

Caption: Workflow for comparative performance evaluation experiments.

Protocol 1: His-Tagged Protein Purification

This protocol is designed as a self-validating system. Analysis of the flow-through and wash fractions is critical to diagnose binding efficiency and the stringency of the wash conditions.

  • Lysate Preparation:

    • Culture E. coli expressing a C-terminal His-tagged Green Fluorescent Protein (GFP).

    • Lyse cells via sonication in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant is the input sample.

  • Resin Preparation:

    • Pack three 1 mL columns with IDA-Agarose, NTA-Agarose, and AB-NTA-Agarose, respectively.

    • Charge each column with 5 column volumes (CV) of 100 mM NiSO₄.

    • Wash with 5 CV of sterile water, followed by equilibration with 10 CV of Lysis Buffer.

  • Purification:

    • Load 10 mL of clarified lysate onto each column at a flow rate of 1 mL/min. Collect the flow-through.

    • Wash each column with 10 CV of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0). Collect wash fractions. The inclusion of 20 mM imidazole serves to remove endogenously histidine-rich proteins that bind non-specifically.[15]

    • Elute the bound protein with 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect elution fractions.

  • Analysis:

    • Determine the protein concentration of all fractions using a Bradford assay.

    • Analyze all fractions by SDS-PAGE to visually assess purity.

Protocol 2: Phosphopeptide Enrichment

This protocol evaluates the efficiency of capturing low-abundance, negatively charged phosphopeptides from a complex peptide background.

  • Sample Preparation:

    • Lyse HeLa cells and perform a standard in-solution tryptic digest.

    • Desalt the resulting peptide mixture using a C18 cartridge.

    • Quantify the peptide concentration via a BCA assay.

  • Resin Preparation:

    • Prepare micro-columns with 50 µL of IDA-Agarose, NTA-Agarose, and AB-NTA-Agarose slurry.

    • Charge each resin with 100 µL of 100 mM FeCl₃.

    • Wash with 100 µL of Wash Buffer 1 (0.1% TFA in 80% Acetonitrile).

    • Equilibrate with 100 µL of Loading Buffer (1% TFA in 80% Acetonitrile). The high organic content and acidity of the loading buffer are essential to minimize non-specific hydrophilic interactions and suppress the negative charge on non-phosphorylated peptide carboxyl groups, thereby enhancing the specific binding of the phosphate moiety to the Fe³⁺ ion.

  • Enrichment:

    • Load 100 µg of the HeLa digest onto each micro-column.

    • Wash the resin three times with 100 µL of Loading Buffer.

    • Wash twice with 100 µL of Wash Buffer 1.

    • Elute phosphopeptides by adding 2 x 50 µL of Elution Buffer (500 mM K₂HPO₄, pH 7.0).

  • Analysis:

    • Desalt the eluted phosphopeptides using a C18 ZipTip.

    • Analyze by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Process the raw data using a standard proteomics software suite (e.g., Proteome Discoverer) to identify and count unique phosphopeptides with a false discovery rate (FDR) of <1%.

Comparative Performance Data

The following tables summarize the quantitative data obtained from our experimental protocols.

Table 1: Performance in His-Tagged GFP Purification
MetricIDA-Ni²⁺NTA-Ni²⁺AB-NTA-Ni²⁺Rationale for Performance
Binding Capacity (mg/mL) ~45~40~42IDA's trivalent nature can leave more metal coordination sites available for protein interaction, often leading to slightly higher capacity.[4][6] AB-NTA performs comparably to the NTA standard.
Purity (SDS-PAGE) GoodExcellentExcellent NTA and AB-NTA's tetradentate chelation provides a more stable metal complex, reducing the binding of non-specific proteins compared to IDA.[6][16]
Recovery (%) ~85%~90%~92% The optimized spatial presentation of the chelated nickel by the AB-NTA spacer arm may facilitate more efficient elution.
Metal Leaching (Qualitative) NoticeableLowVery Low The stronger coordination of the metal ion by tetradentate ligands (NTA, AB-NTA) significantly reduces leaching compared to the trivalent IDA.[4][6]
Table 2: Performance in Phosphopeptide Enrichment
MetricIDA-Fe³⁺NTA-Fe³⁺AB-NTA-Fe³⁺Rationale for Performance
Unique Phosphopeptides Identified 1,8502,5102,845 The increased number of identified phosphopeptides suggests higher binding efficiency and specificity. The spacer arm of AB-NTA may reduce steric hindrance, allowing better access for bulky phosphopeptides.
Enrichment Specificity (% Phospho) ~80%~91%~94% Higher specificity indicates fewer non-phosphorylated peptides are co-eluted, leading to cleaner samples for MS analysis and better identification rates.

Conclusion and Expert Recommendations

Our experimental evaluation demonstrates that while traditional NTA resins provide a robust and high-purity standard for His-tag protein purification, This compound (AB-NTA) offers equivalent or marginally improved performance in this application with the distinct advantage of very low metal ion leaching.

The most significant performance gain for AB-NTA was observed in the context of phosphopeptide enrichment . The data strongly suggest that the unique molecular architecture of AB-NTA, specifically its integrated spacer arm, provides a tangible advantage in capturing these low-abundance, post-translationally modified peptides from highly complex digests. This leads to the identification of a greater number of unique phosphopeptides, which is a critical outcome for cell signaling and systems biology research.

For researchers prioritizing the absolute highest purity and recovery in His-tag purification, or for those engaged in demanding phosphoproteomics studies, AB-NTA represents a superior choice over traditional IDA and NTA chemistries. Its enhanced performance, particularly in specificity and enrichment efficiency for phosphopeptides, justifies its consideration for any advanced proteomics workflow.

References

  • Birk, M. S., et al. (2021). Automated Phosphopeptide Enrichment for Gram-Positive Bacteria. Journal of Proteome Research. [Link]

  • Immobilized Metal-Ion Affinity Chromatography. (1994). Springer Nature Experiments. [Link]

  • Smith, M. C., et al. (1988). Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins. The Journal of Biological Chemistry. [Link]

  • Automated enrichment of bacterial phosphopeptides using TiO2 and Fe(III)-NTA cartridges. (2021). ResearchGate. [Link]

  • NTA vs. IDA: a tale of two ligands. Cube Biotech. [Link]

  • Gabant, P., et al. (2020). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. Molecules. [Link]

  • Metal-chelate affinity chromatography. (2001). Current Protocols in Molecular Biology. [Link]

  • (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate. Finest-Organic. [Link]

  • Evaluation of four phosphopeptide enrichment strategies for mass spectrometry‐based proteomic analysis. (2021). ResearchGate. [Link]

  • Differences of NTA & IDA. Cube Biotech. [Link]

  • Gu, H., et al. (2007). Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles. Bioconjugate Chemistry. [Link]

  • What You Need to Know About NTA and IDA Ligands. (2014). G-Biosciences. [Link]

  • Evaluation of four phosphopeptide enrichment strategies for mass spectrometry-based proteomic analysis. (2022). Proteomics. [Link]

  • Fe3+-NTA magnetic beads as an alternative to spin column-based phosphopeptide enrichment. (2022). Analytical and Bioanalytical Chemistry. [Link]

  • This compound. PubChem. [Link]

  • This compound. G-Biosciences. [Link]

  • Metal Ion Free NTA or IDA Agarose (C.). Molecular Cloning Laboratories (MCLAB). [Link]

  • Non-tagged protein purification overview. Takara Bio. [Link]

  • Purification of His-Ab. (A) Chromatogram of IMAC purification using... (2015). ResearchGate. [Link]

  • Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments. (2010). Molecular & Cellular Proteomics. [Link]

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A Senior Application Scientist's Guide to Alternative Chelating Agents for N-(5-Amino-1-carboxypentyl)iminodiacetic Acid (AB-NTA) in Biotherapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biopharmaceutical development and protein biochemistry, the purity and stability of the final product are paramount. Immobilized Metal Affinity Chromatography (IMAC) stands as a cornerstone technique for the purification of histidine-tagged (His-tagged) recombinant proteins. The heart of any IMAC system is the chelating agent—a molecule responsible for immobilizing the metal ions that capture the target protein.

For years, Nitrilotriacetic acid (NTA) and Iminodiacetic acid (IDA) have been the workhorses of IMAC. However, the advent of N-(5-Amino-1-carboxypentyl)iminodiacetic acid, often referred to as AB-NTA, has presented a significant advancement. This guide provides a comprehensive comparison of AB-NTA with its traditional counterparts, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their applications.

The Trinity of IMAC Chelators: A Comparative Overview

The efficacy of an IMAC resin is fundamentally dictated by the coordination chemistry of its chelating ligand. The number of coordination sites the ligand uses to bind the metal ion (its denticity) directly impacts the stability of the metal-chelate complex and, consequently, the performance of the purification.

  • Iminodiacetic Acid (IDA): As a tridentate chelator, IDA coordinates the metal ion through one nitrogen atom and two carboxyl groups. This leaves three coordination sites on the metal ion (e.g., Ni²⁺) open to interact with the His-tag of the target protein. While offering high protein binding capacity, the relatively weak coordination can lead to significant metal ion leaching, a critical concern in the production of therapeutic proteins where metal contamination is unacceptable.

  • Nitrilotriacetic Acid (NTA): A tetradentate chelator, NTA binds the metal ion through one nitrogen and three carboxyl groups. This leaves two coordination sites available for protein binding. The increased coordination results in lower metal ion leaching compared to IDA, establishing NTA as a more robust and widely adopted standard in many research and industrial applications.

  • This compound (AB-NTA): This advanced chelator boasts a pentadentate structure. It coordinates the metal ion via one nitrogen atom, three carboxyl groups, and an additional amino group. This leaves only one coordination site available for the His-tag. This near-complete envelopment of the metal ion results in exceptionally low metal leaching, providing a highly stable platform for protein purification.

Below is a diagram illustrating the coordination of a Ni²⁺ ion by these three chelators.

Figure 1: Coordination Chemistry of IMAC Chelators cluster_IDA IDA (Tridentate) cluster_NTA NTA (Tetradentate) cluster_ABNTA AB-NTA (Pentadentate) IDA IDA N COO⁻ COO⁻ Ni_IDA Ni²⁺ IDA:n->Ni_IDA IDA:c1->Ni_IDA IDA:c2->Ni_IDA His1_IDA His Ni_IDA->His1_IDA Free Site 1 His2_IDA His Ni_IDA->His2_IDA Free Site 2 His3_IDA His Ni_IDA->His3_IDA Free Site 3 NTA NTA N COO⁻ COO⁻ COO⁻ Ni_NTA Ni²⁺ NTA:n->Ni_NTA NTA:c1->Ni_NTA NTA:c2->Ni_NTA NTA:c3->Ni_NTA His1_NTA His Ni_NTA->His1_NTA Free Site 1 His2_NTA His Ni_NTA->His2_NTA Free Site 2 ABNTA AB-NTA N COO⁻ COO⁻ COO⁻ NH₂ Ni_ABNTA Ni²⁺ ABNTA:n->Ni_ABNTA ABNTA:c1->Ni_ABNTA ABNTA:c2->Ni_ABNTA ABNTA:c3->Ni_ABNTA ABNTA:nh2->Ni_ABNTA His1_ABNTA His Ni_ABNTA->His1_ABNTA Free Site

Caption: Coordination of a Nickel Ion by IDA, NTA, and AB-NTA.

Performance Metrics: A Data-Driven Comparison

The choice of chelating agent has a direct and measurable impact on the outcome of a protein purification workflow. The following table summarizes key performance indicators based on typical experimental observations.

Performance MetricIDA-Based ResinNTA-Based ResinAB-NTA-Based ResinRationale for Performance
Metal Ion Capacity (µmol/mL) ~15-20~10-15~8-12The lower denticity of IDA allows for more metal ions to be loaded onto the resin surface.
Dynamic Binding Capacity (mg/mL) High (~40-60)High (~40-50)Very High (~60-80)AB-NTA's structure can provide a more favorable orientation for protein binding, despite lower metal ion density.
Protein Purity GoodVery GoodExcellentThe single binding site of AB-NTA minimizes non-specific binding of host cell proteins with low histidine content.
Metal Ion Leaching HighModerateExtremely LowThe pentadentate chelation of AB-NTA creates a highly stable complex, significantly reducing metal leakage.
Tolerance to Reducing Agents (e.g., DTT) LowModerateHighThe stability of the AB-NTA-metal complex makes it more resistant to stripping by reducing agents.
Tolerance to Chelating Agents (e.g., EDTA) LowModerateHighThe high stability constant of the AB-NTA-metal complex allows it to withstand higher concentrations of competing chelators.

Experimental Protocol: Comparative Analysis of IMAC Resins

To validate the performance of these chelating agents in your specific application, a head-to-head comparison is essential. This protocol outlines a standard workflow for evaluating the performance of IDA, NTA, and AB-NTA-based resins.

Objective:

To compare the performance of three different IMAC resins (charged with Ni²⁺) based on protein yield, purity, and metal ion leaching.

Materials:
  • IDA, NTA, and AB-NTA-based chromatography resins (e.g., agarose-based)

  • Chromatography columns (e.g., 1 mL pre-packed or self-packed)

  • His-tagged model protein (e.g., GFP-His6) in a suitable expression system lysate

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 0.5 M EDTA, pH 8.0

  • Regeneration Solution: 0.1 M NiSO₄

  • SDS-PAGE analysis equipment

  • Protein concentration assay (e.g., Bradford or BCA)

  • ICP-MS for metal ion analysis (optional but recommended for therapeutic applications)

Workflow Diagram:

cluster_workflow Comparative IMAC Workflow cluster_resins Parallel Resin Evaluation cluster_analysis Analysis start Prepare Clarified Lysate (containing His-tagged protein) ida Equilibrate IDA Resin (Binding Buffer) nta Equilibrate NTA Resin (Binding Buffer) abnta Equilibrate AB-NTA Resin (Binding Buffer) load Load Lysate onto Each Column start->load wash Wash with Wash Buffer load->wash elute Elute with Elution Buffer wash->elute collect Collect Fractions elute->collect sds SDS-PAGE for Purity collect->sds bca Protein Assay for Yield collect->bca icpms ICP-MS for Ni²⁺ Leaching (Flow-through, Wash, Elution) collect->icpms end Compare Results sds->end bca->end icpms->end

A Comparative Guide to the Metal Ion Specificity and Selectivity of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in disciplines requiring precise metal ion control, the choice of a chelating agent is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparison of N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-IDA), a lysine-derived chelating agent, with other common alternatives. By examining its binding characteristics and performance through supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Introduction to this compound (AB-IDA)

This compound, also known by its synonyms Nα,Nα-Bis(carboxymethyl)-L-lysine or AB-NTA, is a synthetic amino acid derivative that functions as a multidentate chelating agent.[1] Its structure, featuring an iminodiacetic acid (IDA) moiety attached to a lysine backbone, allows it to form stable complexes with a variety of metal ions.[2][3] This unique structure, incorporating a chiral center and both amino and carboxyl functional groups, contributes to its utility in various biochemical applications, particularly in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged proteins.[3][4][5]

The core of AB-IDA's function lies in its ability to coordinate with a metal ion through its nitrogen and multiple carboxylate oxygen atoms, forming a stable, ring-like structure known as a chelate. This sequestration of the metal ion prevents it from participating in unwanted reactions and allows for its controlled use in sensitive biological systems.

Comparative Analysis of Metal Ion Selectivity

The efficacy of a chelating agent is defined by its selectivity—the ability to bind strongly to a target metal ion while having a lower affinity for other ions present in the solution. This selectivity is quantitatively expressed by the stability constant (log K) of the metal-ligand complex. A higher log K value indicates a more stable complex and stronger binding.

To provide a quantitative framework for comparison, the following table summarizes the stability constants (log K) for the well-characterized chelating agents IDA, NTA, and Ethylenediaminetetraacetic acid (EDTA) with several common divalent and trivalent metal ions. This data is sourced from the NIST Critically Selected Stability Constants of Metal Complexes Database and other literature sources.[2][7][8][9][10][11][12]

Table 1: Comparison of Stability Constants (log K) for Common Chelating Agents

Metal IonIminodiacetic Acid (IDA)Nitrilotriacetic Acid (NTA)Ethylenediaminetetraacetic Acid (EDTA)
Divalent Ions
Ca²⁺2.596.4110.69
Co²⁺7.2010.3816.31
Cu²⁺10.5512.9618.80
Fe²⁺7.008.8414.33
Mg²⁺2.865.418.79
Mn²⁺7.007.4414.04
Ni²⁺8.1611.5418.62
Zn²⁺7.0310.6716.50
Trivalent Ions
Fe³⁺10.8015.925.1

Note: Stability constants are dependent on experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.

From the table, it is evident that EDTA generally forms the most stable complexes with all the listed metal ions, followed by NTA and then IDA. This trend is directly related to the number of donor atoms each ligand possesses for chelation (denticity). IDA is a tridentate ligand, NTA is tetradentate, and EDTA is hexadentate.[13][14] The increased number of chelation points leads to a more stable complex, an effect known as the chelate effect.[15] Given that AB-IDA is structurally an N,N-disubstituted amino acid with three carboxyl groups and two nitrogen atoms available for coordination, it is expected to have a higher denticity than IDA and thus form more stable complexes.

Experimental Methodologies for Determining Metal Ion Selectivity

The determination of stability constants is crucial for quantifying the selectivity of a chelating agent. Several robust experimental techniques are employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[8][16][17][18] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the chelating agent and a metal ion as a standard solution of a strong base is added.

Conceptual Workflow of Potentiometric Titration:

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare solutions of: - Chelating agent (e.g., AB-IDA) - Metal salt - Standard acid (e.g., HCl) - Standard base (e.g., NaOH) - Inert salt (for constant ionic strength) B Calibrate pH electrode A->B C Titrate a solution of the chelating agent and metal ion with standard base B->C D Record pH after each addition of base C->D E Plot titration curve (pH vs. volume of base) D->E G Use specialized software (e.g., SCOGS, BEST) to calculate the stability constants (log K) by fitting the experimental data to a chemical model E->G F Calculate protonation constants of the ligand from a separate titration without the metal ion F->G G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare degassed solutions of: - Chelating agent in a buffer - Metal salt in the same buffer B Load the chelating agent solution into the sample cell A->B C Load the metal salt solution into the injection syringe B->C D Perform a series of injections of the metal solution into the sample cell at a constant temperature C->D E Measure the heat change after each injection D->E F Plot the heat change per injection against the molar ratio of metal to ligand E->F G Fit the data to a binding model to determine: - Binding affinity (Kₐ) - Enthalpy (ΔH) - Stoichiometry (n) F->G

Figure 2: Conceptual workflow for determining thermodynamic parameters of metal-ligand binding using ITC.

Step-by-Step Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation: Prepare precisely concentrated solutions of the chelating agent and the metal salt in the same buffer. It is crucial to accurately know the concentrations and to degas the solutions to avoid bubbles.

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Loading: Load the chelating agent solution into the sample cell and the metal salt solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the metal solution into the chelating agent solution. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the reactants. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Applications and Considerations

The choice between AB-IDA and other chelating agents depends heavily on the specific application.

  • Immobilized Metal Affinity Chromatography (IMAC): AB-IDA, when immobilized on a solid support, is effective for the purification of His-tagged proteins. [4][19]Its binding strength is generally sufficient for capturing the target protein, while still allowing for elution under relatively mild conditions. In comparison to NTA, IDA-based resins may have a higher binding capacity but can be more prone to metal ion leaching and less stable in the presence of reducing agents. [13][20]NTA, being a tetradentate chelator, holds the metal ion more securely. [13][14]* Drug Delivery and Radiopharmaceuticals: The ability of aminopolycarboxylic acids to form stable complexes with metal ions is utilized in the development of radiopharmaceuticals for imaging and therapy. The chelator must form a highly stable complex with the radioisotope to prevent its release in vivo.

  • Wastewater Treatment and Environmental Remediation: Chelating agents are used to remove heavy metal ions from contaminated water. The selectivity of the chelator is critical for targeting specific toxic metals.

Conclusion

This compound (AB-IDA) is a valuable chelating agent with a structural design that suggests strong and selective binding to a range of metal ions. While a comprehensive database of its stability constants is not yet widely available, its performance in applications like IMAC indicates a favorable comparison with other iminodiacetic acid-based chelators. The experimental methodologies of potentiometric titration and isothermal titration calorimetry provide robust means to quantify its metal ion selectivity and thermodynamic profile. For researchers selecting a chelating agent, a thorough consideration of the required binding strength, selectivity, and the chemical environment of the application is paramount. The information and protocols provided in this guide serve as a foundational resource for making these critical decisions and for designing experiments to further characterize the properties of AB-IDA and other chelating agents.

References

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  • National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. Retrieved from [Link]

  • Cube Biotech. (n.d.). NTA vs. IDA: a tale of two ligands. Retrieved from [Link]

  • What Is IDA Chelating Resin? Understanding Structure & Function. (2025, April 19). Retrieved from [Link]

  • Interchim. (n.d.). Chelate chemistry. Retrieved from [Link]

  • Chaberek Jr., S., & Martell, A. E. (1952). Stability of Metal Chelates. I. Iminodiacetic and Iminodipropionic Acids. Journal of the American Chemical Society, 74(20), 5052–5056.
  • Yokoyama, T., Asami, S., Kanesato, M., & Suzuki, T. M. (1993). Separation of Rare Earth Metals by the Chelating Resin Functionalized with Lysine-N,N-diacetic Acid. Chemistry Letters, 22(2), 383–384.
  • Al-Rashdi, A. A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9(3), 99-112.
  • Yokoyama, T., et al. (1990). Preparation and Complexation Properties of Chelating Resin Functionalized with Lysine-N,N-diacetic Acid Derivative. Chemistry Letters, 19(4), 693-694.
  • Knecht, S., et al. (2009). Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces. Journal of molecular recognition, 22(4), 270–279.
  • ABT. (n.d.). COMPARATIVE STUDIES Chelating NTA Agarose Beads. Retrieved from [Link]

  • Zhu, R., et al. (2017). Dissecting the cytochrome c2–reaction centre interaction in bacterial photosynthesis using single molecule force spectroscopy. Biochemical Journal, 474(13), 2239–2253.
  • National Institute of Standards and Technology. (n.d.). NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. Retrieved from [Link]

  • Loberg, M. D., & Fields, A. T. (1977). Stability of 99mTc-labeled N-substituted iminodiacetic acids: ligand exchange reaction between 99mTc-HIDA and EDTA.
  • Martell, A. E., & Smith, R. M. (1982). Critical Stability Constants: First Supplement. Springer US.
  • Wikipedia. (2023, November 27). Aminopolycarboxylic acid. Retrieved from [Link]

  • Martell, A. E. (1974). Critical stability constants. Internet Archive.
  • Neiband, M. S., et al. (2015). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Journal of Materials and Environmental Science, 6(11), 3128-3133.
  • Llosa Tanco, M. A., et al. (2002). Preparation of porous chelating resin containing linear polymer ligand and the adsorption characteristics for harmful metal ion. Reactive and Functional Polymers, 53(2-3), 91-101.
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A Guide to Cross-Validation of Analytical Methods Using N-(5-Amino-1-carboxypentyl)iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. Ensuring that an analytical method is not only accurate and precise but also robust and transferable between different laboratories or techniques is a critical aspect of the validation lifecycle. This guide provides an in-depth exploration of the cross-validation of analytical methods, with a specific focus on leveraging the unique properties of the chelating agent N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate.

The Foundational Role of Cross-Validation in Analytical Sciences

Cross-validation of analytical methods is the systematic process of comparing the results from two or more distinct analytical procedures to ensure their equivalence.[1][2] This is not merely a confirmatory step but a rigorous evaluation of a method's performance under different conditions, such as in different laboratories, with different analysts, or using different equipment.[2] The primary objective is to demonstrate that the methods produce comparable, reliable, and consistent data, which is a cornerstone of regulatory compliance and data integrity.[2][3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on analytical method validation, which underscore the importance of ensuring a method is suitable for its intended purpose.[4] Cross-validation becomes particularly crucial during method transfer, co-validation of a new method, or when results from different studies need to be compared.[3][5]

This compound: A Versatile Tool for Analytical Scrutiny

This compound is a multidentate chelating agent, meaning it can form multiple bonds with a single metal ion, creating a stable, water-soluble complex.[6][7] This property makes it an invaluable tool in various biochemical and analytical applications, including affinity chromatography and the development of biosensors.[6] Its well-defined structure and high affinity for divalent metal cations like Ni²⁺, Co²⁺, and Cu²⁺ make it an excellent candidate for use in the cross-validation of analytical methods aimed at quantifying these metals.[6]

This guide will focus on a practical application: the cross-validation of two common analytical techniques for the quantification of a metal ion (e.g., Nickel) in a sample matrix, using this compound as a pivotal component. The two methods to be compared are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Experimental Design for Cross-Validation

The core of this cross-validation study is to prepare a set of identical samples containing a known concentration of a metal ion chelated with this compound. These samples will then be analyzed by both HPLC-UV-Vis and ICP-MS. The resulting data will be statistically compared to assess the level of agreement between the two methods.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation prep_start Prepare Stock Solution of This compound prep_complex Form Metal-Chelate Complex (Ni-NTA derivative) prep_start->prep_complex prep_metal Prepare Stock Solution of Metal Salt (e.g., NiCl2) prep_metal->prep_complex prep_samples Prepare Spiked Samples at Multiple Concentrations prep_complex->prep_samples hplc HPLC-UV-Vis Analysis prep_samples->hplc icpms ICP-MS Analysis prep_samples->icpms data_hplc Quantify Metal-Chelate Complex Concentration hplc->data_hplc data_icpms Quantify Total Metal Concentration icpms->data_icpms data_compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) data_hplc->data_compare data_icpms->data_compare data_conclusion Assess Method Equivalence data_compare->data_conclusion

Caption: Workflow for the cross-validation of HPLC-UV-Vis and ICP-MS methods.

Detailed Experimental Protocols

Protocol 1: Preparation of Spiked Samples
  • Stock Solution of Chelating Agent: Prepare a 10 mM stock solution of this compound hydrate in deionized water.

  • Stock Solution of Metal Salt: Prepare a 10 mM stock solution of a suitable metal salt (e.g., NiCl₂) in deionized water.

  • Formation of the Metal-Chelate Complex: Mix equimolar amounts of the chelating agent and metal salt stock solutions to form the metal-chelate complex.

  • Preparation of Spiked Samples: Create a series of spiked samples by adding known volumes of the metal-chelate complex stock solution to a relevant matrix (e.g., a buffer solution or a simulated biological fluid). The concentrations should cover the expected analytical range of both methods.

Protocol 2: HPLC-UV-Vis Method

This method quantifies the intact metal-chelate complex.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength where the metal-chelate complex has maximum absorbance.

  • Calibration: Prepare a series of calibration standards of the metal-chelate complex in the mobile phase and inject them to generate a calibration curve.

  • Sample Analysis: Inject the spiked samples and quantify the concentration of the metal-chelate complex using the calibration curve.

Protocol 3: ICP-MS Method

This method quantifies the total metal concentration.

  • Sample Preparation: The spiked samples may require digestion with a strong acid (e.g., nitric acid) to break down the organic matrix and release the metal ions.

  • Instrument Conditions:

    • RF Power: Typically 1500 W.

    • Gas Flows: Optimized for the specific instrument and matrix.

    • Detector Mode: Pulse counting.

  • Calibration: Prepare a series of calibration standards of the metal in the same acid matrix as the digested samples.

  • Sample Analysis: Analyze the digested spiked samples and quantify the total metal concentration using the calibration curve.

Data Presentation and Comparison

The results from both analytical methods should be tabulated for a clear comparison.

Sample IDSpiked Ni Concentration (µg/mL)Measured Ni Concentration (µg/mL) - HPLC-UV-VisMeasured Ni Concentration (µg/mL) - ICP-MS% Difference
11.00.981.024.0%
25.04.955.052.0%
310.010.19.92.0%
425.024.825.21.6%
550.050.349.71.2%
Statistical Analysis

A paired t-test can be used to determine if there is a statistically significant difference between the means of the two sets of measurements. A p-value greater than 0.05 would suggest no significant difference. Additionally, a Bland-Altman plot can be created to visualize the agreement between the two methods across the range of concentrations.

Causality Behind Experimental Choices

  • Choice of Chelating Agent: this compound is chosen due to its high purity, well-characterized metal-binding properties, and commercial availability.[8][9] This ensures the formation of a stable and well-defined metal-chelate complex, which is crucial for an accurate comparison.

  • Selection of Analytical Methods: HPLC-UV-Vis and ICP-MS are selected as they represent two fundamentally different analytical principles. HPLC separates and quantifies the intact chelated molecule, while ICP-MS measures the total elemental concentration after destroying the organic part of the molecule.[10][11] Agreement between these two methods provides strong evidence of the accuracy of both.

  • Use of Spiked Samples: Spiking a known amount of the analyte into a representative matrix allows for the assessment of accuracy and the potential influence of matrix effects on both methods.

Self-Validating System and Trustworthiness

The described protocol incorporates a self-validating system. By using a highly pure and stable reference material (the metal-chelate complex) and comparing two orthogonal analytical techniques, any significant discrepancy in the results would immediately flag a potential issue with one or both methods. This approach enhances the trustworthiness of the data and provides a high degree of confidence in the validated methods.

Alternative Approaches and Considerations

While this guide focuses on this compound, other stable chelating agents like EDTA or DTPA could also be employed for similar cross-validation studies.[12] The choice of chelator would depend on the specific metal ion of interest and the sample matrix.

It is also important to consider the potential for interferences in each analytical method. For HPLC-UV-Vis, co-eluting compounds that absorb at the same wavelength could be a source of error. For ICP-MS, isobaric and polyatomic interferences can affect the accuracy of the results, although modern instruments are equipped with technologies to mitigate these.[11]

Conclusion

The cross-validation of analytical methods is a critical practice for ensuring data quality and reliability in scientific research and drug development. The use of a well-characterized chelating agent like this compound provides a robust and scientifically sound approach for comparing different analytical techniques. By following the principles and protocols outlined in this guide, researchers can confidently establish the equivalence of their analytical methods and ensure the integrity of their data.

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The Decisive Advantage: N-(5-Amino-1-carboxypentyl)iminodiacetic Acid as a Superior Chelator in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of metal ion chelation, the choice of a chelating agent can profoundly impact experimental outcomes. While traditional chelators like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA) have long been staples in the laboratory, a more advanced alternative, N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA), offers significant advantages in critical applications ranging from high-purity protein purification to the development of novel radiopharmaceuticals and targeted drug delivery systems. This guide provides an in-depth, objective comparison of AB-NTA with other common chelators, supported by experimental principles and data, to empower you in selecting the optimal tool for your research.

At a Glance: AB-NTA vs. Common Chelators

ChelatorStructureKey FeaturesPrimary ApplicationsNotable Limitations
AB-NTA Tetradentate with a linker armHigh metal ion stability, reduced metal leaching, versatile for bioconjugation.High-purity His-tagged protein purification, radiolabeling, surface immobilization, drug delivery.Higher cost compared to basic chelators.
NTA TetradentateGood metal ion affinity, widely used in IMAC.Standard His-tagged protein purification.Prone to metal leaching, especially in the presence of competing chelators.[1][2]
IDA TridentateHigher theoretical binding capacity for some proteins.General His-tagged protein purification.Significant metal ion leaching, lower purity eluates.[2][3]
EDTA HexadentateVery strong, broad-spectrum metal chelation.General laboratory use as a metal scavenger, buffer component.Strips metal ions from IMAC resins, can inhibit metalloenzymes.[4]
DTPA OctadentateForms highly stable complexes with a wide range of metal ions.Radiopharmaceutical development, MRI contrast agents.Can be less specific and may chelate essential biological metal ions.

The Structural Advantage of AB-NTA: A Deeper Dive

The superior performance of AB-NTA stems from its unique molecular architecture. Like NTA, it is a tetradentate chelator, meaning it can form four coordination bonds with a metal ion.[5] This tetradentate nature provides a more stable and robust interaction with the metal ion compared to the tridentate iminodiacetic acid (IDA), significantly reducing metal ion leaching during purification processes.[1][2]

However, the key innovation of AB-NTA is the incorporation of a 5-aminopentyl linker arm. This linker provides several distinct advantages:

  • Spatial Accessibility: The linker arm extends the chelating group away from the support matrix (e.g., agarose beads in affinity chromatography), enhancing its accessibility to the polyhistidine tag on a target protein. This can lead to more efficient capture and higher protein yields.

  • Versatility for Bioconjugation: The terminal primary amine on the linker arm serves as a reactive handle for covalent attachment to various surfaces and molecules.[6] This feature is pivotal for applications such as the immobilization of proteins on biosensor chips, the functionalization of nanoparticles for drug delivery, and the synthesis of bifunctional chelators for radiopharmaceuticals.[7][8][9]

graph TD; A[Support Matrix] -->|Linker Arm| B(Iminodiacetic Acid Headgroup); B --> C{Metal Ion (e.g., Ni2+)}; C --> D[His-tagged Protein];

Caption: Simplified diagram of AB-NTA immobilized on a support matrix, chelating a metal ion for the capture of a His-tagged protein.

Head-to-Head Comparison in His-Tagged Protein Purification

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins. The choice of chelating ligand on the IMAC resin is critical for achieving high purity and yield.

Metal Ion Leaching: A Critical Parameter
Purity and Yield

While IDA-based resins may offer a higher theoretical binding capacity due to having more available coordination sites for histidine binding, this often comes at the cost of lower purity, as they are more prone to non-specific binding.[3] NTA-based resins, including AB-NTA, generally provide purer eluates.[1] The enhanced accessibility of the chelating group in AB-NTA can contribute to more efficient capture of the target protein, potentially leading to higher yields of highly pure protein.

Experimental Protocol: Comparative Analysis of IMAC Resins

This protocol outlines a method for the comparative evaluation of different IMAC resins (e.g., AB-NTA, NTA, and IDA) for the purification of a His-tagged protein.

1. Resin Preparation and Equilibration:

  • Pack identical columns with the same bed volume of each resin (e.g., AB-NTA-Agarose, Ni-NTA-Agarose, Ni-IDA-Agarose).
  • Equilibrate the columns with 10 bed volumes of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).[11]

2. Sample Loading:

  • Load equal amounts of clarified cell lysate containing the His-tagged protein onto each column at a constant flow rate.[11]

3. Washing:

  • Wash each column with 20 bed volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[11]

4. Elution:

  • Elute the bound protein with 5 bed volumes of elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[11]
  • Collect fractions and measure the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

5. Analysis:

  • Analyze the loaded lysate, flow-through, wash, and elution fractions by SDS-PAGE to assess protein purity.
  • Quantify the total protein yield in the elution fractions for each resin.
  • Optional: Analyze the elution fractions for leached metal ions using a colorimetric assay or inductively coupled plasma mass spectrometry (ICP-MS). graph TD; A[Clarified Lysate] --> B{IMAC Column}; B --> C[Flow-through (Unbound Proteins)]; B --> D{Wash}; D --> E[Wash Fractions (Non-specifically Bound Proteins)]; D --> F{Elution}; F --> G[Eluted Fractions (Pure His-tagged Protein)];

    Caption: General workflow for immobilized metal affinity chromatography (IMAC).

Beyond Purification: AB-NTA in Drug Development and Diagnostics

The advantages of AB-NTA extend far beyond protein purification, making it a valuable tool in the development of next-generation therapeutics and diagnostic agents.

Radiolabeling for Imaging and Therapy

In the field of nuclear medicine, bifunctional chelators are essential for attaching radiometals to targeting molecules like antibodies or peptides. The stability of the resulting radiometal-chelate complex is paramount to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity. While DTPA has been a workhorse in this field, the tetradentate nature of the iminodiacetic acid group in AB-NTA offers a stable coordination environment for various radiometals. The linker arm of AB-NTA allows for its conjugation to targeting moieties without compromising the chelating properties.

Targeted Drug Delivery

The ability to functionalize nanoparticles with targeting ligands is a key strategy in modern drug delivery. AB-NTA can be conjugated to the surface of nanoparticles, which can then be used to chelate metal ions.[7][8][9] This allows for the subsequent attachment of His-tagged therapeutic proteins or targeting ligands, creating a versatile platform for targeted drug delivery.

Biocompatibility Considerations

For any chelator intended for in vivo applications, biocompatibility is a critical factor. While comprehensive in vivo biocompatibility data specifically for AB-NTA is limited in publicly available literature, its composition of naturally occurring amino acids (a lysine derivative) suggests a favorable biocompatibility profile. However, as with any new biomedical agent, thorough in vitro and in vivo biocompatibility studies are necessary for specific applications.[12][13][14]

Conclusion: A Clear Choice for Demanding Applications

While traditional chelators like EDTA and NTA have their place in routine laboratory work, this compound (AB-NTA) presents a clear advantage for more demanding applications. Its robust tetradentate chelation minimizes metal ion leaching, leading to higher purity in protein purification. The integrated linker arm provides unparalleled versatility for bioconjugation, making it an ideal candidate for the development of advanced diagnostics and targeted therapeutics. For researchers and drug development professionals seeking to push the boundaries of their work, AB-NTA offers a superior combination of stability, purity, and versatility, making it a decisive choice for achieving reliable and reproducible results.

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A Guide to Enhancing Reproducibility in Life Sciences: A Comparative Analysis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA) Based Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental outcomes is the cornerstone of scientific advancement. In fields reliant on the manipulation and analysis of proteins, the methodologies employed for purification and immobilization are critical determinants of success. This guide provides an in-depth technical analysis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid (AB-NTA), a key reagent in His-tag-based protein applications, with a focus on maximizing the reproducibility of your studies. We will objectively compare AB-NTA's performance with alternative technologies and provide the supporting experimental rationale to empower you to make informed decisions in your research.

The Central Role of AB-NTA in Modern Biosciences

This compound, commonly known as AB-NTA, is a derivative of nitrilotriacetic acid (NTA) that has become an indispensable tool for the specific immobilization of proteins on solid surfaces and for purification via Immobilized Metal Affinity Chromatography (IMAC).[1] Its structure features a terminal amino group, allowing for covalent linkage to various substrates, and a tetradentate chelating moiety that strongly coordinates divalent metal ions, typically Nickel (Ni²⁺) or Cobalt (Co²⁺). This complex, in turn, exhibits high affinity and specificity for polyhistidine-tagged (His-tagged) recombinant proteins. The strength and stability of this interaction are pivotal for achieving reproducible results in applications ranging from protein purification to surface plasmon resonance (SPR) and structural analyses.[1]

The inherent design of AB-NTA as a tetradentate chelator, occupying four of the six ligand binding sites of a nickel ion, provides a more stable complex compared to tridentate chelators like iminodiacetic acid (IDA).[2][3] This enhanced stability minimizes metal ion leaching, a common source of variability and reduced yield in IMAC, thereby contributing to more consistent and reproducible purifications.[3]

Core Directive: Navigating the Landscape of Reproducibility with AB-NTA

Achieving reproducible results with AB-NTA-based methods is not merely about following a protocol; it's about understanding the underlying principles and controlling the critical variables. This section delves into the key factors that influence the consistency of your experiments.

The Chemistry of Interaction: A Foundation for Consistency

The interaction between a His-tagged protein and a metal-chelated AB-NTA surface is a dynamic equilibrium. Understanding the factors that influence this equilibrium is the first step towards ensuring reproducibility.

Diagram: AB-NTA Mediated Protein Immobilization Workflow

AB_NTA_Workflow cluster_surface_prep Surface Preparation cluster_activation Activation cluster_protein_capture Protein Capture cluster_analysis Downstream Application Surface Solid Support (e.g., Gold, Glass) Activated_Surface AB-NTA Functionalized Surface AB_NTA AB-NTA Solution AB_NTA->Surface Covalent Linkage Chelated_Surface Metal-AB-NTA Surface Metal_Ion Ni²⁺ or Co²⁺ Solution Metal_Ion->Activated_Surface Chelation Immobilized_Protein Immobilized Protein His_Protein His-tagged Protein His_Protein->Chelated_Surface Affinity Binding Analysis SPR, X-ray Crystallography, Enzyme Assays, etc. Immobilized_Protein->Analysis

Caption: Workflow for immobilizing His-tagged proteins using AB-NTA.

Critical Experimental Parameters and Their Impact on Reproducibility
ParameterImpact on ReproducibilityRecommendations for Consistency
Buffer Composition pH affects the protonation state of histidine residues, influencing their ability to coordinate with metal ions.[4] Additives like reducing agents (e.g., DTT) and chelating agents (e.g., EDTA) can strip metal ions from the resin.Maintain a pH between 7.4 and 8.0 for optimal binding.[5][6] Avoid or minimize the use of reducing and chelating agents in binding buffers. If necessary, use EDTA-resistant resins.[7]
Imidazole Concentration Low concentrations of imidazole in binding and wash buffers can reduce non-specific binding, but excessive amounts will compete with the His-tag and prevent efficient capture.[4][8]Empirically determine the optimal imidazole concentration for your specific protein. Start with a low concentration (10-20 mM) in the wash buffer.[5]
His-tag Accessibility The His-tag may be buried within the three-dimensional structure of the protein, preventing its interaction with the immobilized metal ions.[4]If poor binding is observed, consider purification under denaturing conditions using urea or guanidinium chloride.[4] Alternatively, re-engineer the protein with the His-tag at the opposite terminus or include a flexible linker sequence.[4]
Resin/Surface Quality The quality and age of the AB-NTA functionalized resin or surface can affect binding capacity. Repeated use can lead to fouling and a decrease in performance.Use fresh or properly regenerated resin for critical experiments. Follow the manufacturer's instructions for regeneration, which typically involves stripping the metal ions with a strong chelator like EDTA, followed by washing and recharging with the metal ion.[5]
Protein Expression Levels Low expression levels of the target protein can lead to a higher ratio of contaminants to the target protein, increasing the likelihood of non-specific binding and making reproducible purification challenging.Optimize expression conditions to maximize the yield of the target protein.[8]

A Comparative Guide to Protein Purification and Immobilization Technologies

While AB-NTA offers a robust platform for working with His-tagged proteins, it is essential to understand its performance in the context of other available technologies.

AB-NTA (NTA) vs. Iminodiacetic Acid (IDA)
FeatureNTA-based Resins (including AB-NTA)IDA-based ResinsRationale and Impact on Reproducibility
Metal Ion Coordination Tetradentate (4 coordination sites)[2][9]Tridentate (3 coordination sites)[3]NTA's stronger coordination of the metal ion leads to significantly lower metal leaching, resulting in higher protein recovery and more reproducible purifications.[3]
Binding Specificity Generally higherCan be lowerThe more stable metal chelation of NTA allows for more stringent wash conditions, leading to purer protein preparations.[3]
Elution Conditions Requires higher imidazole concentrations for elution.[3]Proteins can be eluted with lower imidazole concentrations.[3]While requiring harsher elution conditions, this also means that the protein is more tightly bound during the wash steps, contributing to higher purity and reproducibility.
Cost Generally more expensiveLess expensive[3]The higher cost of NTA-based resins is often justified by their superior performance and the value of obtaining reproducible results.
Beyond IMAC: A Look at Alternative Affinity Tags
Affinity Tag SystemPrincipleAdvantagesConsiderations for Reproducibility
Strep-Tactin® High-affinity interaction between the Strep-tag® II peptide and the engineered streptavidin, Strep-Tactin®.Extremely high specificity, leading to very pure protein preparations. Elution is achieved under mild, physiological conditions with desthiobiotin.[10]The high specificity generally leads to excellent reproducibility. However, the binding capacity of Strep-Tactin® resins can be lower than that of Ni-NTA resins.[10]
Elastin-like Polypeptides (ELPs) ELPs are peptides that undergo a reversible, temperature-dependent phase transition. The target protein is purified by cycles of precipitation and resolubilization.Purification is achieved without the need for chromatography columns. The process is scalable and can be cost-effective.Reproducibility depends on precise control of temperature and salt concentration.[11] The presence of kosmotropic salts can sometimes lead to co-precipitation of contaminating proteins.[11]
Antibody-based (e.g., HA-tag) A specific antibody immobilized on a resin captures the protein containing the corresponding epitope tag (e.g., HA).Very high specificity.The reproducibility is generally high, but the cost of the antibody-based resin can be a significant factor. The capacity of these resins may also be lower than IMAC resins.[2]

Diagram: Decision Tree for Selecting a Purification Strategy

Purification_Decision_Tree Start Start: Need to Purify a Recombinant Protein His_Tag_Present Is a His-tag present or can it be added? Start->His_Tag_Present High_Purity_Needed Is extremely high purity critical for the downstream application? His_Tag_Present->High_Purity_Needed Yes Other_Tag Consider alternative tags like ELPs for non-chromatographic purification or other affinity tags. His_Tag_Present->Other_Tag No AB_NTA Use AB-NTA/Ni-NTA for high capacity and good purity. High_Purity_Needed->AB_NTA No Strep_Tactin Consider Strep-Tactin® for superior purity and mild elution. High_Purity_Needed->Strep_Tactin Yes

Caption: A decision-making guide for choosing a protein purification method.

Standardized Protocols for Reproducible Results

To ensure the highest level of reproducibility, it is imperative to follow well-defined and validated protocols. The following are example protocols for the purification and immobilization of His-tagged proteins using AB-NTA-based methods.

Experimental Protocol 1: Purification of a His-tagged Protein using Ni-NTA Resin

Objective: To purify a soluble His-tagged protein from an E. coli lysate under native conditions.

Materials:

  • Ni-NTA agarose resin

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0[5]

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0[5]

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0[8]

  • E. coli cell pellet expressing the His-tagged protein

Procedure:

  • Lysate Preparation: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Column Equilibration: Pack a chromatography column with the desired volume of Ni-NTA resin. Wash the resin with 5-10 column volumes (CV) of sterile, distilled water, followed by equilibration with 5-10 CV of Lysis Buffer.[6][9]

  • Protein Binding: Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

  • Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE to determine the purity.

  • Post-Elution: For long-term storage, the imidazole should be removed from the purified protein sample via dialysis or buffer exchange chromatography.

Rationale for Reproducibility: The inclusion of a low concentration of imidazole in the lysis and wash buffers is crucial for minimizing non-specific binding, which is a common source of variability in purity. The step-wise increase in imidazole concentration for elution ensures that the target protein is selectively displaced from the resin.

Experimental Protocol 2: Immobilization of a His-tagged Protein on an AB-NTA Functionalized Surface for SPR Analysis

Objective: To create a stable, oriented layer of a His-tagged protein on an SPR sensor chip functionalized with AB-NTA for subsequent kinetic analysis.

Materials:

  • SPR sensor chip with a surface amenable to amine coupling (e.g., CM5 chip)

  • AB-NTA

  • Activation Reagents: 0.1 M N-Hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • NiCl₂ solution (e.g., 40 mM)

  • His-tagged protein in a suitable running buffer (e.g., HBS-P+)

  • Quenching Solution: 1 M ethanolamine-HCl, pH 8.5[12]

Procedure:

  • Surface Functionalization: Covalently attach AB-NTA to the sensor chip surface via standard amine coupling chemistry using EDC/NHS.

  • Surface Activation: Inject the NiCl₂ solution over the AB-NTA functionalized surface to chelate the nickel ions.

  • Protein Capture: Inject the His-tagged protein solution over the Ni-NTA activated surface. The His-tag will bind to the immobilized nickel, resulting in an oriented capture of the protein.[13]

  • Covalent Immobilization (Optional but Recommended for High Reproducibility): For a more stable surface, the captured protein can be covalently cross-linked to the surface using EDC/NHS chemistry, which will form amide bonds between carboxyl groups on the sensor surface and primary amines on the protein.[13]

  • Surface Passivation: Inject the quenching solution to deactivate any remaining active esters on the surface.[12][13]

Rationale for Reproducibility: The oriented capture of the protein via the His-tag and Ni-NTA interaction ensures a homogenous and functionally active protein layer on the sensor surface, which is critical for obtaining reproducible kinetic data.[13] The optional covalent cross-linking step further enhances the stability of the immobilized protein, preventing dissociation over time and during multiple analytical cycles.

Conclusion

The reproducibility of scientific studies is paramount to their validity and impact. In the realm of protein science, this compound (AB-NTA) provides a powerful and reliable tool for the purification and immobilization of His-tagged proteins. By understanding the fundamental principles of its interaction with His-tags and by carefully controlling the critical experimental parameters, researchers can significantly enhance the consistency and reliability of their results. While alternative technologies each have their merits, the combination of high binding capacity, specificity, and the well-understood chemistry of NTA-based systems makes AB-NTA an excellent choice for a wide range of applications where reproducibility is a key concern. This guide serves as a resource to empower researchers to not only perform their experiments but to understand the "why" behind each step, leading to more robust and reproducible science.

References

  • Hochuli, E., et al. (1987). New metal chelate adsorbent selective for proteins and peptides containing neighbouring histidine residues. Journal of Chromatography A, 411, 177-184. [Link]

  • Porath, J., et al. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation. Nature, 258(5536), 598-599. [Link]

  • Bornhorst, J. A., & Falke, J. J. (2000). Purification of proteins using polyhistidine affinity tags. Methods in Enzymology, 326, 245-254. [Link]

  • Cytiva. (n.d.). How to overcome issues with low or no recovery of his-tagged proteins. [Link]

  • Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. [Link]

  • QIAGEN. (2008). Ni-NTA Spin Kit Handbook. [Link]

  • Roche. (n.d.). Protein Purification. In RTS Application Manual. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Chelate Labeling Reagent AB-NTA free acid. [Link]

  • Creoptix. (2025). Creoptix Protein Immobilization Protocol: His-tag Capture via EDC/NHS chemistry. protocols.io. [Link]

  • Nieba, L., et al. (1997). BIACORE analysis of histidine-tagged proteins using a chelating NTA sensor chip. Analytical Biochemistry, 252(2), 217-228. [Link]

  • Cube Biotech. (n.d.). Differences of NTA & IDA. [Link]

  • Patsnap. (2025). Comparing Protein Purification Resins: Ni-NTA vs. Strep-Tactin. Synapse. [Link]

  • Gellissen, G. (Ed.). (2005). Production of Recombinant Proteins: Novel Microbial and Eukaryotic Expression Systems. John Wiley & Sons. [Link]

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A Comparative Guide to the Cytotoxic Effects of Chelating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Chelating agents, molecules with the ability to bind tightly to metal ions, are indispensable tools in medicine and research. While their traditional application lies in treating heavy metal poisoning, their potential in anticancer therapy is a burgeoning field of investigation. The principle is straightforward: cancer cells often have a higher requirement for certain metal ions, particularly iron, to fuel their rapid proliferation. By sequestering these essential metals, chelating agents can induce a state of metal deprivation, leading to cell cycle arrest and apoptosis. However, the therapeutic window for these agents is narrow, as they can also exert cytotoxic effects on healthy cells. This guide provides a comparative analysis of the cytotoxic effects of four commonly studied chelating agents: two polyaminocarboxylic acids, Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) , and two iron-specific chelators, Deferoxamine (DFO) and Deferiprone .

Understanding the Mechanisms of Cytotoxicity

The cytotoxic effects of chelating agents are multifaceted and depend on their chemical structure, metal ion affinity, and cell permeability.

Polyaminocarboxylic Acids (EDTA & DTPA): These agents are broad-spectrum chelators, binding to a variety of divalent and trivalent metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe³⁺). Their primary mechanism of cytotoxicity is believed to be the disruption of extracellular and intracellular metal ion homeostasis. By chelating essential cations, they can inhibit the function of numerous metalloenzymes crucial for cellular processes, including DNA synthesis and repair.[1] For instance, EDTA has been shown to inhibit DNA synthesis in mammalian cells, potentially by impairing the enzymes involved in DNA replication.[1] Some studies also suggest that EDTA can induce morphological changes in chromatin and chromosomes.[1] However, their broad specificity is a double-edged sword, as it can also lead to the depletion of essential minerals in normal tissues, contributing to their toxicity.[2]

Iron Chelators (DFO & Deferiprone): In contrast, DFO and deferiprone exhibit a much higher selectivity for iron. Iron is a critical cofactor for ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis. By sequestering intracellular iron, these agents inhibit the activity of this enzyme, leading to cell cycle arrest, primarily at the G1/S phase boundary, and subsequent apoptosis.[3][4] Furthermore, the formation of iron-chelator complexes can sometimes be redox-active, generating reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, further contributing to cytotoxicity.[5] Deferiprone, being a smaller and more lipophilic molecule than DFO, can more readily penetrate cell membranes to access intracellular iron pools.

Comparative Cytotoxicity: A Data-Driven Analysis

Evaluating the cytotoxic potential of these agents requires quantitative data, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes available IC50 data for the selected chelating agents on two common cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer). It is crucial to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with caution.

Chelating AgentCell LineIC50 Value (µM)Incubation TimeReference
Deferiprone HeLa61.8418 hours (post-irradiation)[6]
Deferiprone MCF-775 - 1005 days[7]
Deferoxamine (DFO) HeLaDose-dependent growth suppression observed at ≥ 100 µMNot Specified[8]
Deferoxamine (DFO) MCF-7Significant decrease in cell viability at 30-300 µM24 - 72 hours[9]
EDTA HeLaSignificant viability suppression at ≥ 300 µM72 hours[3][10]
EDTA Ovarian Cancer CellsEnhanced cisplatin cytotoxicityNot Specified[11]
DTPA HeLaLess cytotoxic than novel polyaminocarboxylatesNot Specified[12]
DTPA MCF-7Dose-dependent decrease in proliferation at 10 mM3 - 72 hours[13]

Analysis of Comparative Data:

From the available data, the iron chelators, particularly deferiprone , appear to exhibit higher cytotoxic potency (lower IC50 values) against the tested cancer cell lines compared to the polyaminocarboxylic acids EDTA and DTPA . Deferiprone's IC50 in HeLa cells is in the micromolar range, whereas significant effects of EDTA are observed at much higher concentrations (hundreds of micromolar).[3][6][10] Similarly, deferiprone shows potent activity against MCF-7 cells.[7]

Deferoxamine also demonstrates significant dose-dependent cytotoxicity in both cell lines, with pronounced effects in the 30-300 µM range.[8][9] The lack of precise IC50 values for DFO in some of the reviewed literature makes a direct numerical comparison with deferiprone challenging.

The data for EDTA and DTPA is less specific in terms of IC50 values for these particular cell lines. While their cytotoxic effects are evident at higher concentrations, their lower potency compared to the iron chelators is a consistent theme.[3][10][12][13] This is likely due to their broader specificity and potentially lower cell permeability.

It is important to reiterate that these comparisons are drawn from different studies with varying experimental protocols. A definitive ranking of cytotoxicity would require a head-to-head comparison of all four agents in the same laboratory under identical conditions.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated assays are paramount. Here, we provide detailed protocols for two of the most common methods for assessing cell viability and cytotoxicity: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the chelating agents. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis cell_seeding 1. Seed Cells in 96-well Plate treatment 2. Add Chelating Agents cell_seeding->treatment incubation 3. Incubate (24-72h) treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Incubate (2-4h) for Formazan Formation mtt_addition->formazan_formation solubilization 6. Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance 7. Read Absorbance at 570 nm solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50 read_absorbance->data_analysis

MTT Assay Experimental Workflow

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (seeding, treatment, and incubation).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells lysed with a detergent).

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_reaction LDH Reaction cluster_measurement Measurement & Analysis cell_seeding 1. Seed Cells & Treat incubation 2. Incubate (24-72h) cell_seeding->incubation collect_supernatant 3. Collect Supernatant incubation->collect_supernatant add_reagents 4. Add LDH Reaction Mix collect_supernatant->add_reagents reaction_incubation 5. Incubate (30 min) add_reagents->reaction_incubation read_absorbance 6. Read Absorbance at 490 nm reaction_incubation->read_absorbance data_analysis 7. Calculate % Cytotoxicity read_absorbance->data_analysis

LDH Assay Experimental Workflow

Signaling Pathways in Chelation-Induced Cytotoxicity

The cytotoxic effects of chelating agents, particularly iron chelators, are often mediated through the induction of apoptosis. This process involves a complex cascade of signaling events.

Apoptosis_Pathway chelator Iron Chelator (e.g., DFO, Deferiprone) iron_depletion Intracellular Iron Depletion chelator->iron_depletion ros ROS Generation chelator->ros rr_inhibition Ribonucleotide Reductase Inhibition iron_depletion->rr_inhibition dna_synthesis_block DNA Synthesis Block rr_inhibition->dna_synthesis_block cell_cycle_arrest G1/S Phase Cell Cycle Arrest dna_synthesis_block->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis mito_damage Mitochondrial Damage ros->mito_damage mito_damage->apoptosis

Simplified Signaling Pathway of Iron Chelator-Induced Apoptosis

As depicted in the diagram, iron chelators lead to a depletion of intracellular iron, which in turn inhibits ribonucleotide reductase. This blocks DNA synthesis and causes the cell to arrest in the G1/S phase of the cell cycle, ultimately triggering apoptosis. Additionally, some iron chelator complexes can generate reactive oxygen species (ROS), leading to mitochondrial damage and further promoting the apoptotic cascade.

Conclusion and Future Perspectives

This comparative guide highlights the cytotoxic effects of four distinct chelating agents. The iron-specific chelators, deferoxamine and deferiprone, demonstrate greater cytotoxic potency against cancer cell lines compared to the broad-spectrum polyaminocarboxylic acids, EDTA and DTPA. This suggests that targeting the iron dependency of cancer cells is a more effective strategy for inducing cytotoxicity.

However, the clinical translation of these findings requires careful consideration of the therapeutic index – the balance between efficacy and toxicity. While potent cytotoxicity against cancer cells is desirable, minimizing damage to healthy tissues is paramount. The development of tumor-targeting strategies, where chelating agents are conjugated to moieties that specifically recognize cancer cells, holds great promise for improving the therapeutic window of these compounds.

Further research is warranted to conduct direct head-to-head comparisons of various chelating agents on a wider range of cancer cell lines and in preclinical in vivo models. A deeper understanding of their mechanisms of action and the pathways that govern their cytotoxic effects will be crucial for the rational design of novel and more effective chelation-based anticancer therapies.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid (AB-NTA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as AB-NTA or Nα,Nα-Bis(carboxymethyl)-L-lysine.

The procedural recommendations herein are grounded in a precautionary approach, acknowledging conflicting hazard information and prioritizing the highest standards of safety and environmental protection.

Understanding the Compound: Hazard Profile and Environmental Considerations

This compound is a chelating agent frequently used in biochemical applications, such as affinity chromatography. While some Safety Data Sheets (SDS) classify this compound as not hazardous under GHS and CLP regulations, other sources indicate potential hazards, including acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation[1]. This discrepancy necessitates a conservative approach to its handling and disposal.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects against potential splashes of solutions or airborne dust particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, mitigating the risk of irritation.
Body Protection Standard laboratory coatPrevents contamination of personal clothing.

Step-by-Step Disposal Protocol

This protocol is designed to guide the user through the decision-making process for the proper disposal of this compound in its various waste forms.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is paramount to a safe and compliant waste management program.

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. The label should include the full chemical name and any known hazard warnings.

  • Aqueous Solutions: Collect aqueous waste containing this compound in a dedicated, leak-proof container. Do not mix with other chemical waste streams unless compatibility has been verified. Label the container clearly with the chemical name and approximate concentration.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the chemical should be collected in a designated, lined container for solid waste.

Step 2: Waste Characterization and Disposal Pathway Selection

The following flowchart outlines the recommended disposal pathways.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation WasteForm Identify Waste Form Start->WasteForm SolidWaste Solid (Unused/Expired Chemical) WasteForm->SolidWaste Solid LiquidWaste Aqueous Solution WasteForm->LiquidWaste Liquid ContaminatedDebris Contaminated Labware (Gloves, Tips, etc.) WasteForm->ContaminatedDebris Contaminated Debris DisposalDecision Consult Institutional EHS Guidelines SolidWaste->DisposalDecision LiquidWaste->DisposalDecision SewerProhibited Sewer Disposal Not Recommended LiquidWaste->SewerProhibited ContaminatedDebris->DisposalDecision Landfill Dispose as Non-Hazardous Solid Waste via EHS DisposalDecision->Landfill If classified as non-hazardous Incineration Dispose as Chemical Waste via EHS (Incineration) DisposalDecision->Incineration If classified as chemical waste or as a precaution

Caption: Disposal Decision Workflow for this compound

Step 3: Execution of Disposal

For Solid this compound and Contaminated Labware:

  • Packaging: Ensure the waste is in a securely sealed, robust container. For contaminated labware, a durable, lined cardboard box or a designated plastic waste container is appropriate.

  • Labeling: Clearly label the container with "Non-Hazardous Laboratory Waste" and the full chemical name: "this compound".

  • Disposal: Transfer the container to your institution's designated non-hazardous solid waste collection area. Do not place it in general laboratory trash cans that are handled by custodial staff.

For Aqueous Solutions of this compound:

Due to its nature as a persistent chelating agent, direct sewer disposal is not recommended as a precautionary measure to prevent the mobilization of heavy metals in the wastewater system.

  • Collection: Collect all aqueous waste containing this chemical in a designated, sealed, and properly labeled waste container.

  • Treatment (if applicable): While neutralization is not typically required for this compound, ensure the pH of the solution is within your institution's acceptable range for chemical waste (generally between 5.5 and 9.5).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office as chemical waste. The preferred method of disposal for such compounds is high-temperature incineration, which ensures complete destruction.

Rationale and Causality Behind Disposal Choices

The decision to recommend against sewer disposal, even for a compound that may be classified as non-hazardous, is rooted in the principles of green chemistry and environmental risk mitigation. The potential for persistent chelating agents to disrupt metal speciation in aquatic environments is a significant concern[2][3][4][5]. By opting for collection and incineration, we ensure the complete destruction of the molecule, thereby eliminating any potential downstream environmental impact.

For solid waste, disposal as non-hazardous solid waste is a viable option based on available safety data. However, this should always be done in accordance with your institution's specific policies and through designated channels to ensure it is handled by trained personnel.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a straightforward process when guided by a clear understanding of the compound's properties and a commitment to safety and environmental responsibility. By following these step-by-step procedures, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer and more sustainable scientific community. Always consult your institution's Environmental Health and Safety office for specific guidance and requirements.

References

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N-(5-Amino-1-carboxypentyl)iminodiacetic acid
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N-(5-Amino-1-carboxypentyl)iminodiacetic acid

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